N,N-dibutylbutane-1-sulfonamide
Description
Structure
3D Structure
Properties
CAS No. |
14673-98-4 |
|---|---|
Molecular Formula |
C12H27NO2S |
Molecular Weight |
249.42 g/mol |
IUPAC Name |
N,N-dibutylbutane-1-sulfonamide |
InChI |
InChI=1S/C12H27NO2S/c1-4-7-10-13(11-8-5-2)16(14,15)12-9-6-3/h4-12H2,1-3H3 |
InChI Key |
MZMABARWQKLMTR-UHFFFAOYSA-N |
Canonical SMILES |
CCCCN(CCCC)S(=O)(=O)CCCC |
Origin of Product |
United States |
Foundational & Exploratory
Synthesis Methods for N,N-Dibutylbutane-1-sulfonamide: A Comprehensive Technical Guide
Executive Summary
N,N-dibutylbutane-1-sulfonamide (CAS 14673-98-4) is a fully aliphatic sulfonamide characterized by its high lipophilicity and robust chemical stability. Because it lacks aromatic rings, the molecule does not possess a UV chromophore, which necessitates specific analytical and purification strategies. This whitepaper details the optimal synthetic route for this compound, focusing on the nucleophilic substitution of 1-butanesulfonyl chloride with dibutylamine. The guide is designed for research scientists and drug development professionals, providing a self-validating protocol grounded in mechanistic causality.
Mechanistic Rationale & Reaction Design
The most efficient and direct method for synthesizing N,N-dibutylbutane-1-sulfonamide is the classical Hinsberg-type sulfonylation, which involves the reaction of a sulfonyl chloride with a secondary amine 1.
Causality of Experimental Choices:
-
Solvent Selection (Anhydrous DCM): Dichloromethane is chosen for its aprotic nature and excellent solvating power for both the highly non-polar dibutylamine and the electrophilic 1-butanesulfonyl chloride. Moisture must be strictly excluded to prevent the competitive hydrolysis of the sulfonyl chloride into 1-butanesulfonic acid 2.
-
Base Addition (Triethylamine - TEA): The reaction generates one equivalent of hydrogen chloride (HCl). Without an auxiliary base, the starting dibutylamine would act as the acid scavenger, precipitating as dibutylamine hydrochloride and capping the theoretical yield at 50%. TEA is a non-nucleophilic, sterically hindered base that preferentially scavenges the HCl, driving the reaction to completion.
-
Thermal Control (0 °C to RT): The nucleophilic attack at the hexavalent sulfur center is highly exothermic. Initiating the reaction at 0 °C prevents thermal degradation and suppresses the formation of side products (such as sulfenes, though less common for aliphatic systems without strongly electron-withdrawing groups).
Figure 1: Mechanistic pathway of the sulfonylation reaction.
Quantitative Data & Stoichiometry
The following table outlines the optimized stoichiometry for a standard 10 mmol scale synthesis. 1-Butanesulfonyl chloride is highly corrosive and a known lachrymator; it must be handled in a fume hood 3.
| Reagent | Role | MW ( g/mol ) | Equivalents | Mass (g) | Density (g/mL) | Volume (mL) |
| Dibutylamine | Nucleophile | 129.25 | 1.0 | 1.29 | 0.767 | 1.68 |
| 1-Butanesulfonyl chloride | Electrophile | 156.63 | 1.1 | 1.72 | 1.208 | 1.42 |
| Triethylamine (TEA) | Acid Scavenger | 101.19 | 1.5 | 1.52 | 0.726 | 2.09 |
| Dichloromethane (DCM) | Solvent | 84.93 | N/A | N/A | 1.330 | 20.0 |
Note: A slight excess (1.1 eq) of the sulfonyl chloride ensures complete consumption of the secondary amine, which is typically harder to separate from the final product than hydrolyzed sulfonic acid.4
Self-Validating Experimental Protocol
This protocol is designed as a closed-loop, self-validating system. Each critical step includes an immediate analytical or visual check to confirm success before proceeding.
Step 1: System Preparation
-
Action: Flame-dry a 50 mL round-bottom flask equipped with a magnetic stir bar. Seal with a rubber septum and purge with inert gas (N₂ or Argon).
-
Validation: Connect a mineral oil bubbler to the exhaust needle. A steady bubbling rate confirms positive inert pressure, ensuring atmospheric moisture is excluded.
Step 2: Reagent Mixing & Cooling
-
Action: Inject 20 mL of anhydrous DCM, 1.68 mL of dibutylamine, and 2.09 mL of TEA into the flask. Submerge the flask in an ice-water bath.
-
Validation: Use an internal thermocouple probe to verify the solution temperature has reached ≤ 2 °C.
Step 3: Electrophile Addition
-
Action: Dissolve 1.42 mL of 1-butanesulfonyl chloride in 5 mL of anhydrous DCM in a separate dry syringe. Add this solution dropwise to the reaction mixture over 15 minutes.
-
Validation (Visual): As the addition progresses, observe the formation of a fine white precipitate (TEA·HCl). This is a direct, real-time confirmation that the S_N2 substitution is occurring and HCl is being generated.
Step 4: Maturation & Monitoring
-
Action: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 2 to 4 hours.
-
Validation (TLC): Perform a mini-workup of a 10 µL aliquot in an Eppendorf tube (500 µL EtOAc + 500 µL H₂O). Spot the organic layer on a silica TLC plate (Eluent: Hexanes:EtOAc 8:2). Crucial: Because the product lacks a UV chromophore, you must stain the plate with Potassium Permanganate (KMnO₄) or Iodine vapor. The reaction is complete when the starting amine spot disappears.
Step 5: Biphasic Quench & Workup
-
Action: Quench the reaction by adding 15 mL of distilled water. Transfer to a separatory funnel and extract the aqueous layer with DCM (2 × 15 mL). Combine the organic layers.
-
Validation (Acid Wash): Wash the combined organic layer with 20 mL of 1M HCl. Test the aqueous discard with pH paper; it must be < 2 . This guarantees that all unreacted dibutylamine and TEA are protonated and partitioned into the aqueous waste.
-
Validation (Base Wash): Wash the organic layer with 20 mL of Saturated NaHCO₃. Test the aqueous discard; it must be > 7 . This confirms the neutralization and removal of any 1-butanesulfonic acid (hydrolyzed starting material).
-
Action: Wash with 20 mL of brine, dry over anhydrous Na₂SO₄, filter, and concentrate via rotary evaporation.
Step 6: Purification
-
Action: Purify the crude pale-yellow oil via flash column chromatography (Silica gel, gradient elution from 100% Hexanes to 85:15 Hexanes:EtOAc) to yield the pure N,N-dibutylbutane-1-sulfonamide.
Figure 2: Step-by-step experimental workflow for sulfonamide synthesis.
Analytical Characterization
To definitively prove the synthesis of N,N-dibutylbutane-1-sulfonamide, rely on the following spectral markers:
-
FT-IR Spectroscopy: Look for the disappearance of the secondary amine N-H stretch (~3300 cm⁻¹). The product will exhibit strong, characteristic asymmetric and symmetric S=O stretching vibrations at approximately 1330 cm⁻¹ and 1150 cm⁻¹ .
-
¹H NMR (CDCl₃): The protons on the carbons directly adjacent to the nitrogen (N-CH₂) will appear as a multiplet/triplet shifted downfield (~3.1 - 3.2 ppm) compared to the free amine. The protons adjacent to the sulfur (S-CH₂) will also appear downfield (~2.9 - 3.0 ppm). The integration ratio of the terminal methyl groups will be 6H (from the dibutyl groups) to 3H (from the sulfonyl butyl group).
Alternative Synthetic Methodologies
While the direct reaction with sulfonyl chlorides is the industry standard, alternative routes exist. One emerging methodology is the in situ oxidative chlorination of thiols (e.g., 1-butanethiol) using N-chlorosuccinimide (NCS) or H₂O₂/SOCl₂, followed by immediate trapping with the amine in a one-pot S-N coupling reaction 5. While this avoids the storage of highly reactive sulfonyl chlorides, the commercial availability and low cost of 1-butanesulfonyl chloride make the direct Hinsberg-type route far more practical and higher yielding for this specific target.
References
-
Chemistry & Biology Interface. Recent advances in synthesis of sulfonamides: A review. Available at:[Link]
-
PubChem. 1-Butanesulfonyl chloride | C4H9ClO2S | CID 75430. Available at:[Link]
-
Organic Chemistry Portal. Sulfonamide synthesis by S-N coupling. Available at: [Link]
Sources
An In-depth Technical Guide to the Synthesis, Properties, and Characterization of N,N-dialkylalkanesulfonamides, with a Focus on N,N-dibutylbutane-1-sulfonamide
Disclaimer: Publicly available experimental data for the specific compound N,N-dibutylbutane-1-sulfonamide is limited. This guide provides a comprehensive overview of the chemical and physical properties of the broader class of N,N-dialkylalkanesulfonamides, using data from structurally similar compounds as illustrative examples. The methodologies and expected properties are based on established principles of organic chemistry and are intended to serve as a predictive guide for researchers.
Introduction: The Significance of the Sulfonamide Moiety
The sulfonamide functional group is a cornerstone in medicinal chemistry and materials science. Its unique electronic and structural properties contribute to a wide range of biological activities and material characteristics. N,N-dialkylalkanesulfonamides, a subclass of sulfonamides, are characterized by a sulfonyl group attached to a secondary amine with two alkyl substituents and an alkyl group attached to the sulfur atom. This arrangement imparts specific solubility, reactivity, and conformational properties that are of significant interest in drug discovery and the development of functional materials. This guide will delve into the synthesis, physicochemical properties, and analytical characterization of this important class of molecules, with a conceptual focus on N,N-dibutylbutane-1-sulfonamide.
Physicochemical Properties of N,N-dialkylalkanesulfonamides
The physical and chemical properties of N,N-dialkylalkanesulfonamides are dictated by the nature of the alkyl groups on the nitrogen and sulfur atoms. For N,N-dibutylbutane-1-sulfonamide, we can predict the following properties based on its structure and data from analogous compounds.
Predicted Physicochemical Properties of N,N-dibutylbutane-1-sulfonamide
| Property | Predicted Value/Information | Basis for Prediction |
| Molecular Formula | C₁₂H₂₇NO₂S | |
| Molecular Weight | 249.42 g/mol | |
| Appearance | Colorless to pale yellow liquid or low-melting solid | General property of similar sulfonamides[1] |
| Boiling Point | > 200 °C (at atmospheric pressure) | High boiling points are characteristic of sulfonamides due to their polarity and molecular weight. |
| Solubility | Soluble in organic solvents (e.g., ethanol, acetone, dichloromethane); sparingly soluble in water. | The long alkyl chains increase lipophilicity. |
| pKa | Not applicable (no acidic proton) | The nitrogen atom is fully substituted. |
| LogP | Estimated to be in the range of 3-4 | Based on the contribution of the alkyl chains. |
Synthesis of N,N-dialkylalkanesulfonamides
The synthesis of N,N-dialkylalkanesulfonamides can be achieved through several reliable methods. The most common approach involves the reaction of an alkanesulfonyl chloride with a secondary amine.
General Synthesis Protocol
A robust and widely applicable method for the synthesis of N,N-dialkylalkanesulfonamides is the reaction of an appropriate alkanesulfonyl chloride with a secondary amine in the presence of a base to neutralize the hydrochloric acid byproduct.
Step-by-Step Methodology:
-
Reaction Setup: To a solution of dibutylamine (1.0 equivalent) in a suitable aprotic solvent (e.g., dichloromethane, diethyl ether, or tetrahydrofuran) in a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), add a non-nucleophilic base such as triethylamine (1.1 equivalents).
-
Addition of Sulfonyl Chloride: Cool the reaction mixture to 0 °C in an ice bath. Slowly add a solution of butane-1-sulfonyl chloride (1.0 equivalent) in the same solvent to the stirred amine solution. The addition should be dropwise to control the exothermic reaction.
-
Reaction Monitoring: After the addition is complete, allow the reaction to warm to room temperature and stir for several hours (typically 2-16 hours). The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Workup: Once the reaction is complete, quench the reaction mixture by adding water. Transfer the mixture to a separatory funnel and separate the organic layer. Wash the organic layer sequentially with a dilute acid solution (e.g., 1M HCl) to remove excess amine and base, followed by a saturated sodium bicarbonate solution to remove any remaining acid, and finally with brine.
-
Purification: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator. The crude product can be purified by column chromatography on silica gel or by distillation under reduced pressure to yield the pure N,N-dibutylbutane-1-sulfonamide.
Diagram of the General Synthesis Workflow
Caption: General workflow for the synthesis of N,N-dibutylbutane-1-sulfonamide.
Analytical Characterization
The structural confirmation of N,N-dibutylbutane-1-sulfonamide would rely on a combination of spectroscopic techniques. Below are the expected spectral characteristics based on the analysis of similar compounds.
Expected Spectroscopic Data
| Technique | Expected Observations |
| ¹H NMR | - Multiplets corresponding to the butyl groups on the nitrogen and the butyl group on the sulfur. The signals for the protons alpha to the nitrogen and sulfur will be deshielded. |
| ¹³C NMR | - Resonances for all 12 carbon atoms. The carbons alpha to the nitrogen and sulfur will be shifted downfield. |
| FT-IR | - Strong characteristic absorption bands for the S=O stretching of the sulfonyl group, typically in the regions of 1350-1300 cm⁻¹ (asymmetric) and 1160-1120 cm⁻¹ (symmetric). - C-H stretching vibrations around 2960-2850 cm⁻¹. |
| Mass Spectrometry | - A molecular ion peak (M⁺) corresponding to the molecular weight of the compound. - Characteristic fragmentation patterns involving the loss of butyl groups. |
Potential Applications and Research Interest
N,N-dialkylalkanesulfonamides are versatile molecules with a range of potential applications, driving research in several fields:
-
Pharmaceuticals: The sulfonamide group is a well-established pharmacophore. N,N-disubstituted sulfonamides are explored for various therapeutic targets due to their ability to modulate biological processes.
-
Agrochemicals: Similar to their pharmaceutical applications, certain sulfonamides exhibit herbicidal and pesticidal activities.
-
Plasticizers: Some N-alkylated sulfonamides have been used as plasticizers in polymers.[1]
-
Organic Synthesis: The sulfonamide group can act as a directing group or a protecting group in complex organic syntheses.
Safety and Handling
As with any chemical, proper safety precautions should be taken when handling N,N-dialkylalkanesulfonamides. While specific toxicity data for N,N-dibutylbutane-1-sulfonamide is not available, general guidelines for handling similar sulfonamides should be followed.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.
-
Ventilation: Work in a well-ventilated area or a fume hood to avoid inhalation of any vapors.
-
Handling: Avoid contact with skin and eyes. In case of contact, rinse thoroughly with water.
-
Storage: Store in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents.
Conclusion
While specific experimental data for N,N-dibutylbutane-1-sulfonamide remains elusive in the public domain, this guide provides a robust framework for its synthesis, characterization, and handling based on the well-established chemistry of N,N-dialkylalkanesulfonamides. The methodologies and predicted properties outlined herein offer a solid foundation for researchers and drug development professionals interested in this class of compounds. Further experimental investigation is warranted to fully elucidate the specific properties and potential applications of this particular molecule.
References
-
PubChem. N,N-Dibutylbutanamide. National Center for Biotechnology Information. [Link]
-
IntechOpen. N,N-Dialkyl Amides as Versatile Synthons for Synthesis of Heterocycles and Acyclic Systems. [Link]
-
PMC. Design, synthesis, characterization and computational docking studies of novel sulfonamide derivatives. [Link]
-
European Journal of Chemistry. Synthesis and crystallographic characterization of N-allyl-N-benzyl-4-methylbenzenesulfonamide. [Link]
-
ResearchGate. N,N-dialkyl perfluoroalkanesulfonamides: Synthesis, characterization and properties. [Link]
-
PubMed. A one-pot synthesis of novel N,N-dialkyl-S-glycosylsulfenamides. [Link]
-
Organic & Biomolecular Chemistry. Synthesis and biological evaluation of N-alkyl sulfonamides derived from polycyclic hydrocarbon scaffolds using a nitrogen-centered radical approach. [Link]
-
PubChem. 1-Butanesulfonamide. National Center for Biotechnology Information. [Link]
-
PubChem. N-Butylbenzenesulfonamide. National Center for Biotechnology Information. [Link]
-
PMC. Detailed Studies on the Methoxylation and Subsequent Dealkylation of N,N-Diethylbenzenesulfonamide Using a Tailor-Made Electrosynthetic Reactor. [Link]
-
PMC. Preparation of sulfonamides from N-silylamines. [Link]
-
PubChem. 1-Butanamine, N,N-dibutyl-, hydrochloride (1:1). National Center for Biotechnology Information. [Link]
-
ResearchGate. Synthesis and crystallographic characterization of N-allyl-N-benzyl-4-methylbenzenesulfonamide. [Link]
-
PubChem. N,N-dibutylpentanamide. National Center for Biotechnology Information. [Link]
-
NIST WebBook. Butanamide, N,N-dibutyl-. [Link]
-
PubMed. Analytical characterization of N,N-diallyltryptamine (DALT) and 16 ring-substituted derivatives. [Link]
-
PubChem. N-tert-butyl-2-hydroxybutane-1-sulfonamide. National Center for Biotechnology Information. [Link]
-
PubMed. N,N-Dialkylaminostyryl dyes: specific and highly fluorescent substrates of peroxidase and their application in histochemistry. [Link]
-
Cheméo. Chemical Properties of 1-Butanamine, N-butyl- (CAS 111-92-2). [Link]
-
CAS Common Chemistry. 1-(N,N-Dimethylamino)butane. [Link]
-
ResearchGate. Recent Uses of N,N-Dimethylformamide and N,N-Dimethylacetamide as Reagents. [Link]
-
PubMed. Synthesis and crystallographic characterization of di-phenyl-amide rare-earth metal complexes Ln(NPh2)3(THF)2 and [(Ph2N)2 Ln(μ-NPh2)]2. [Link]
-
MDPI. Recent Uses of N,N-Dimethylformamide and N,N-Dimethylacetamide as Reagents. [Link]
-
NIST WebBook. 1-Butanamine, N,N-dimethyl-. [Link]
-
ResearchGate. Synthesis and study of N, N` -(ethane-1,2-diyl)bis(1-phenyl methanimine) and thier complex derivative with in-vivo and in-vitro Bacteryal biological study. [Link]
-
Cheméo. Chemical Properties of N,N-Dimethylpivalamide (CAS 24331-71-3). [Link]
-
FooDB. Showing Compound N,2,3-Trimethyl-2-(1-methylethyl)butanamide (FDB015050). [Link]
Sources
Technical Whitepaper: Synthesis, Characterization, and Applications of N,N-Dibutylbutane-1-sulfonamide
Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Content Focus: Chemical Identifiers, Mechanistic Synthesis, Analytical Validation, and ADME Profiling
Executive Summary
N,N-dibutylbutane-1-sulfonamide is a highly lipophilic, tertiary sulfonamide that serves as a critical building block in advanced organic synthesis, pharmaceutical lead optimization, and materials science. Defined by its robust chemical stability and unique steric profile, this compound is frequently utilized to modulate the pharmacokinetic properties of active pharmaceutical ingredients (APIs) or as a specialty non-phthalate plasticizer in polymer chemistry. This guide provides a comprehensive, field-proven framework for its synthesis, analytical validation, and application.
Chemical Identity and Physicochemical Profiling
Accurate compound identification is the foundation of reproducible research. The physicochemical properties of N,N-dibutylbutane-1-sulfonamide dictate its behavior in both synthetic environments and biological assays.
| Property | Value |
| Chemical Name | N,N-dibutylbutane-1-sulfonamide |
| CAS Number | 14673-98-4[1] |
| Molecular Formula | C12H27NO2S[1] |
| Molecular Weight | 249.42 g/mol [2] |
| Exact Mass | 249.1762 g/mol [2] |
| Topological Polar Surface Area (TPSA) | 45.8 Ų[2] |
| InChIKey | MZMABARWQKLMTR-UHFFFAOYSA-N[2] |
Synthetic Methodology & Mechanistic Causality
The most efficient route to N,N-dibutylbutane-1-sulfonamide is via the bimolecular nucleophilic acyl substitution (S_N2-type pathway at the heteroatom) of 1-butanesulfonyl chloride with dibutylamine.
Step-by-Step Experimental Protocol
Note: This protocol is designed with explicit causality to ensure researchers understand the physicochemical reasoning behind each manipulation.
Step 1: System Preparation Flame-dry a 250 mL round-bottom flask under an inert argon atmosphere. Causality: Sulfonyl chlorides are highly sensitive to moisture. Eliminating trace water prevents the premature hydrolysis of 1-butanesulfonyl chloride into unreactive 1-butanesulfonic acid.
Step 2: Reagent Loading Add dibutylamine (1.1 equiv) and triethylamine (1.5 equiv) to 50 mL of anhydrous dichloromethane (DCM). Causality: DCM is selected as an aprotic solvent that readily dissolves both precursors without participating in nucleophilic attack. Triethylamine (TEA) is critical as a non-nucleophilic acid scavenger. The reaction generates equimolar HCl; without TEA, HCl would protonate the dibutylamine, forming unreactive dibutylammonium chloride and capping the theoretical yield at 50%.
Step 3: Thermal Control Submerge the reaction vessel in an ice-water bath (0 °C) and stir for 10 minutes. Causality: The ensuing sulfonylation is highly exothermic. Starting at 0 °C controls the reaction kinetics, suppressing thermal degradation and side-product formation.
Step 4: Electrophilic Addition Dissolve 1-butanesulfonyl chloride (1.0 equiv) in 20 mL of anhydrous DCM. Introduce this solution dropwise over 30 minutes via an addition funnel. Causality: Dropwise addition prevents localized heating and maintains a steady concentration gradient of the electrophile, favoring the desired substitution pathway.
Step 5: Propagation & Quenching Remove the ice bath, allow the system to warm to ambient temperature (20–25 °C), and stir for 4 hours. Quench the reaction with 30 mL of saturated aqueous NaHCO₃. Causality: The mild base neutralizes any residual acid and quenches unreacted sulfonyl chloride, halting the reaction cleanly prior to extraction.
Step 6: Isolation Extract the aqueous layer with DCM (3 x 20 mL). Wash the combined organic layers with 1M HCl (to remove excess amine) and brine. Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the target compound.
Fig 1. Step-by-step synthetic workflow for N,N-dibutylbutane-1-sulfonamide via nucleophilic substitution.
Protocol Validation & Analytical Checkpoints
To ensure trustworthiness, the synthesized compound must be verified through a self-validating analytical system:
-
In-Process Monitoring (TLC): Perform Thin Layer Chromatography using a Hexanes:EtOAc (4:1) mobile phase. The reaction is validated as complete when the UV-active spot corresponding to 1-butanesulfonyl chloride is entirely consumed.
-
Post-Isolation NMR Verification: Conduct ¹H NMR (CDCl₃). The protocol is considered successful if the diagnostic triplet of the α-protons adjacent to the sulfonyl group (~2.9–3.1 ppm) and the α-protons of the butyl groups on the nitrogen (~3.1–3.2 ppm) are present, with integration ratios strictly aligning with the C₁₂H₂₇NO₂S molecular formula.
-
IR Spectroscopy Check: Confirm the presence of strong asymmetric and symmetric S=O stretching bands at ~1330 cm⁻¹ and ~1150 cm⁻¹, respectively. The complete absence of N-H stretching frequencies (>3200 cm⁻¹) validates that full dialkylation was achieved.
Applications in Drug Development & Materials Science
Pharmacokinetic (ADME) Profiling
In drug discovery, the N,N-dibutylbutane-1-sulfonamide scaffold is prized for its exceptional lipophilicity. The three butyl chains significantly elevate the partition coefficient (LogP), making it an ideal structural motif for enhancing the membrane permeability of APIs targeting the central nervous system (CNS). Furthermore, its Topological Polar Surface Area (TPSA) of 45.8 Ų[2] falls well within the Lipinski Rule of Five limits for oral bioavailability, ensuring that derivatives maintain favorable absorption profiles.
Materials Science
Beyond pharmaceuticals, alkyl sulfonamides serve as highly efficient, non-phthalate plasticizers for industrial polyamides and polyurethanes. The bulky dibutyl moiety disrupts intermolecular hydrogen bonding between rigid polymer chains, drastically improving low-temperature flexibility and material longevity.
Fig 2. ADME and toxicity screening logic for utilizing the sulfonamide scaffold in drug discovery.
Safety, Toxicity, and Handling (EHS)
The synthesis involves 1-butanesulfonyl chloride, a highly reactive, corrosive lachrymator that reacts violently with water to release HCl gas[3].
-
Engineering Controls: All manipulations must be performed in a properly operating fume hood with the sash positioned as low as possible[3].
-
PPE: ANSI-approved tight-fitting safety goggles, face shields (when handling neat sulfonyl chloride), and chemically compatible nitrile gloves are mandatory[3].
-
Emergency Protocols: In the event of skin contact, immediately drench the affected area in a safety shower for no less than 15 minutes to remove remaining contaminants[3].
References
-
[2] Title: Buy N,N-dibutylbutane-1-sulfonamide Industrial Grade | Source: echemi.com | 2
-
[1] Title: Buy N,N-dibutylbutane-1-sulfonamide Industrial Grade (CAS 14673-98-4) | Source: echemi.com | 1
-
[3] Title: Flammable Liquids and Solids - Sarpong Lab | Source: sarponggroup.com | 3
-
Title: Palladium Catalysed C(sp3)–H Functionalisation of Aldehydes and Amines using Transient Imine Directing Group | Source: core.ac.uk |
Sources
The following technical guide provides a comprehensive review of N,N-dibutylbutane-1-sulfonamide and its functional analogs. It is structured to bridge the gap between industrial chemical engineering (plasticizers, electrolytes) and pharmaceutical science (drug scaffolds, leachables).
From Industrial Plasticizers to Next-Gen Electrolytes and Bioactive Scaffolds
Executive Summary
N,N-Dibutylbutane-1-sulfonamide (CAS: 14673-98-4) represents a specific class of aliphatic sulfonamides characterized by a fully alkylated nitrogen and a butyl sulfonyl chain. Unlike their aromatic counterparts (e.g., sulfamethoxazole), which dominate the pharmaceutical landscape as antibacterials, aliphatic sulfonamides have historically occupied the industrial niche of plasticizers and extraction solvents .
However, recent developments in Lithium-Ion Battery (LIB) technology and medicinal chemistry have sparked a renaissance for this chemical class. This guide analyzes the molecule's transition from a simple industrial solvent to a structural template for high-voltage electrolytes and novel Carbonic Anhydrase (CA) inhibitors.
Chemical Identity & Physicochemical Profile[1][2][3][4][5][6]
| Property | Data | Relevance |
| IUPAC Name | N,N-dibutylbutane-1-sulfonamide | Official nomenclature |
| CAS Number | 14673-98-4 | Registry identification |
| Molecular Formula | High carbon content = lipophilicity | |
| Molecular Weight | 249.42 g/mol | Small molecule range |
| Structure | Aprotic, polar sulfonyl core | |
| Physical State | Colorless to pale yellow liquid | Solvent applications |
| Solubility | Soluble in organic solvents; low water solubility | Lipophilic plasticizer/extractant |
| Key Functionality | Sulfonyl group ( | High electrochemical stability; Lewis base |
Structural Insight: The absence of aromatic rings renders the sulfonyl group less electron-withdrawn compared to benzenesulfonamides. This increases the electron density on the sulfonyl oxygens, enhancing its ability to solvate metal cations (
Synthesis & Manufacturing Protocols
The synthesis of N,N-dibutylbutane-1-sulfonamide follows a classic nucleophilic substitution pathway (Sulfonylation). For research and scale-up, controlling the exotherm and HCl byproduct is critical.
Protocol 1: Standard Synthesis via Sulfonyl Chloride
-
Precursors: n-Butanesulfonyl chloride (1.0 eq), Dibutylamine (1.1 eq), Triethylamine (Et3N) or Pyridine (1.2 eq).
-
Solvent: Dichloromethane (DCM) or THF (anhydrous).
Step-by-Step Methodology:
-
Setup: Charge a 3-neck round-bottom flask with Dibutylamine and Et3N in DCM under nitrogen atmosphere. Cool to 0°C.
-
Addition: Add n-Butanesulfonyl chloride dropwise via an addition funnel over 30 minutes. Causality: Slow addition prevents thermal runaway and minimizes side reactions (disulfone formation).
-
Reaction: Allow warming to Room Temperature (RT) and stir for 4-6 hours. Monitor by TLC (Hexane:EtOAc 8:2).
-
Quench: Pour mixture into ice-cold 1M HCl. Causality: Neutralizes excess amine and solubilizes amine salts for aqueous removal.
-
Workup: Extract organic layer, wash with sat. NaHCO3 (removes unreacted sulfonyl chloride as sulfonate), then Brine. Dry over MgSO4.[1]
-
Purification: Vacuum distillation (high boiling point) or Flash Column Chromatography (Silica gel).
Green Chemistry Variation:
Recent advances utilize catalytic amidation to avoid chlorinated waste. Coupling sodium butanesulfinate with dibutylamine using iodine (
Figure 1: Nucleophilic substitution pathway for the synthesis of aliphatic sulfonamides.
Applications in Energy Storage (Electrolytes)
This is the most technically demanding application for N,N-dibutylbutane-1-sulfonamide analogs.
The Problem: Conventional carbonate electrolytes in Li-ion batteries are flammable and unstable above 4.3V.
The Solution: Sulfonamides possess high anodic stability (up to 5.0V vs
-
Base Molecule: N,N-dibutylbutane-1-sulfonamide serves as a baseline solvent.
-
Advanced Analogs: Fluorinated sulfonamides (e.g., N,N-dimethyl-trifluoromethanesulfonamide or perfluorobutyl variants) are superior. The electron-withdrawing fluorine atoms lower the HOMO energy level, making the solvent more resistant to oxidation at the cathode.
Mechanism of Action:
-
Solvation: The sulfonyl oxygens coordinate with
ions. -
Passivation: In high-voltage cells, these sulfonamides participate in forming a robust Cathode Electrolyte Interphase (CEI), preventing aluminum current collector corrosion—a major failure mode in LiTFSI-based electrolytes.
Pharmaceutical Relevance & Toxicology[5]
For drug development professionals, this molecule is relevant in two distinct contexts: as a Leachable/Impurity and as a Novel Scaffold .
A. Plasticizers & Leachables (Toxicity Context)
Aromatic sulfonamides like N-butylbenzenesulfonamide (NBBS) are common neurotoxic plasticizers found in nylon and medical tubing.
-
Comparison: N,N-dibutylbutane-1-sulfonamide is the aliphatic analog. While data is scarcer, aliphatic chains generally reduce the specific neurotoxicity associated with the benzenesulfonamide moiety, though they may increase lipophilic accumulation.
-
Risk Assessment: In pharmaceutical packaging, this compound should be monitored as a potential leachable from rubber stoppers or polymeric tubing used in manufacturing.
B. The "Aliphatic Renaissance" in Drug Design
Historically, sulfonamide drugs (e.g., Acetazolamide) were aromatic. However, recent studies (e.g., Supuran et al.) have shown that aliphatic sulfonamides are potent Carbonic Anhydrase Inhibitors (CAIs).[2]
-
Mechanism: The aliphatic tail allows for flexibility within the enzyme's hydrophobic pocket, potentially offering selectivity for specific isoforms (e.g., tumor-associated CA IX) that rigid aromatic sulfonamides cannot achieve.
-
Scaffold Potential: N,N-dibutylbutane-1-sulfonamide derivatives are now being explored as "anchors" for designing selective inhibitors for glaucoma and hypoxic tumors.
Figure 2: Functional landscape of aliphatic sulfonamides across industries.
Experimental Protocol: Electrochemical Stability Window
For researchers evaluating this molecule as an electrolyte solvent.
Objective: Determine the anodic stability limit (oxidation potential). Equipment: Potentiostat, 3-electrode glass cell.
-
Electrolyte Prep: Dissolve 1.0 M LiTFSI in N,N-dibutylbutane-1-sulfonamide (moisture < 10 ppm).
-
Electrodes:
-
Working: Platinum (Pt) disk or Glassy Carbon.
-
Counter: Pt wire.
-
Reference:
(Lithium metal strip).
-
-
Procedure: Perform Linear Sweep Voltammetry (LSV).
-
Scan Rate: 1.0 mV/s.
-
Range: Open Circuit Voltage (OCV) to 6.0 V vs
.
-
-
Analysis: The breakdown voltage is defined as the point where current density exceeds
. -
Expected Result: Aliphatic sulfonamides typically show stability up to 4.8V - 5.2V , significantly higher than glymes or carbonates.
References
-
Primary Sulfonamide Synthesis Using the Sulfinylamine Reagent N-Sulfinyl-O-(tert-butyl)hydroxylamine. Organic Chemistry Portal. (2020).
-
Fluorinated sulfonamide as electrolyte (co-)solvent for lithium-ion batteries. Google Patents (EP3050872B1). (2016).
-
Molecular Design of Stable Sulfamide- and Sulfonamide-based Electrolytes for Aprotic Li-O2 Batteries. National Institutes of Health (PMC). (2019).
-
A Combined in Silico and Structural Study Opens New Perspectives on Aliphatic Sulfonamides. National Institutes of Health (PMC). (2021).[3][4][5]
-
Chemical Information Review Document for N-Butylbenzenesulfonamide. National Toxicology Program (NIEHS). (2010).[6][7]
-
N,N-Dibutylbutanamide (Related Structure Data). PubChem. (2025).[8][9][10]
Sources
- 1. Synthesis routes of N-phenylbutane-1-sulfonamide [benchchem.com]
- 2. A Combined in Silico and Structural Study Opens New Perspectives on Aliphatic Sulfonamides, a Still Poorly Investigated Class of CA Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. N,N-Dibutylbutanamide | C12H25NO | CID 243368 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. 1-Butanesulfonamide | C4H11NO2S | CID 18460 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. N-Butylbenzenesulfonamide | C10H15NO2S | CID 19241 - PubChem [pubchem.ncbi.nlm.nih.gov]
An In-Depth Technical Guide on the Biological Mechanisms of Action of Sulfonamides
A Note to the Reader: Initial research into the specific compound, N,N-dibutylbutane-1-sulfonamide, did not yield publicly available scientific literature detailing its mechanism of action in biological systems. This suggests that the compound is not extensively studied or characterized. Therefore, this guide has been structured to provide a comprehensive overview of the known mechanisms of action for the broader class of sulfonamide-containing compounds, for which there is a wealth of scientific data. The principles and methodologies described herein are directly applicable to the investigation of novel sulfonamides like N,N-dibutylbutane-1-sulfonamide.
Introduction: The Versatile Sulfonamide Moiety
The sulfonamide functional group (-S(=O)₂-NR₂R₃) is a cornerstone of medicinal chemistry, first introduced to the world in the form of antibacterial "sulfa drugs".[1][2] These synthetic antimicrobial agents were the first broadly effective drugs used to treat systemic bacterial infections, heralding the dawn of the antibiotic era.[1][2] However, the biological activities of sulfonamides are not limited to antibacterial effects. The versatility of the sulfonamide moiety has led to the development of a wide array of therapeutics with diverse mechanisms of action, including diuretics, antidiabetic drugs, anticonvulsants, anti-inflammatory agents, and anticancer therapies.[1][2][3][4][5]
This guide will elucidate the core mechanisms through which sulfonamide-based drugs exert their physiological effects, offering insights for researchers and drug development professionals. We will explore the canonical antibacterial pathway and delve into other key enzymatic and cellular targets.
Part 1: The Canonical Antibacterial Mechanism - Dihydropteroate Synthase Inhibition
The classic and most well-known mechanism of action for antibacterial sulfonamides is the competitive inhibition of dihydropteroate synthase (DHPS), a critical enzyme in the bacterial folic acid (folate) synthesis pathway.[2][6][7]
The Scientific Rationale: Exploiting a Metabolic Difference
Bacteria, unlike humans, cannot import folic acid from their environment and must synthesize it de novo.[2] Folic acid is an essential precursor for the synthesis of nucleotides (and therefore DNA and RNA) and certain amino acids. By targeting this pathway, sulfonamides achieve selective toxicity against bacteria.[2][7] Humans obtain folate from their diet, making them immune to the effects of DHPS inhibitors.[2]
The Molecular Interaction
The key to this mechanism lies in the structural similarity between sulfonamides and the natural substrate of DHPS, para-aminobenzoic acid (PABA).[6][7] The sulfonamide molecule acts as a PABA mimic, competitively binding to the active site of the DHPS enzyme. This binding event is a dead-end for the metabolic pathway; the enzyme is occupied by the inhibitor, and the synthesis of dihydropteroic acid, the precursor to folic acid, is halted.[7] This ultimately leads to a depletion of essential building blocks for DNA replication and cell division, resulting in a bacteriostatic effect (inhibition of growth and multiplication).[2][7]
Caption: Competitive inhibition of bacterial DHPS by sulfonamides.
Part 2: Beyond Antibacterial Action - Diverse Sulfonamide Targets
The structural features of the sulfonamide group allow it to interact with a variety of enzymes, leading to a broad therapeutic landscape.
Carbonic Anhydrase Inhibition
Many non-antibacterial sulfonamides function as potent inhibitors of carbonic anhydrases (CAs), a family of zinc-containing metalloenzymes.[1][3] These enzymes catalyze the rapid interconversion of carbon dioxide and water to bicarbonate and protons.
-
Mechanism: The deprotonated sulfonamide nitrogen coordinates to the Zn²⁺ ion in the active site of the carbonic anhydrase, displacing a water molecule and blocking the enzyme's catalytic activity.
-
Therapeutic Applications:
-
Diuretics (e.g., Acetazolamide, Furosemide): Inhibition of CA in the renal tubules reduces bicarbonate reabsorption, leading to diuresis.[2][8]
-
Glaucoma Treatment (e.g., Dorzolamide): Reducing CA activity in the ciliary body of the eye decreases the production of aqueous humor, thus lowering intraocular pressure.[3][4]
-
Anticonvulsants (e.g., Sultiame, Zonisamide): The exact mechanism is complex, but CA inhibition in the central nervous system is thought to contribute to a stabilizing effect on neuronal membranes.[2][4]
-
Cyclooxygenase-2 (COX-2) Inhibition
A specific class of sulfonamides, the diarylsulfonamides (e.g., Celecoxib), were developed as selective inhibitors of the COX-2 enzyme.[9]
-
Mechanism: COX enzymes catalyze the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation and pain. COX-2 is primarily an inducible enzyme expressed at sites of inflammation. Celecoxib fits into a side pocket of the COX-2 active site that is not present in the related COX-1 enzyme, accounting for its selectivity. This prevents the production of inflammatory prostaglandins.[9]
-
Therapeutic Application: Treatment of inflammatory conditions like arthritis.[9]
Other Notable Mechanisms
-
Antidiabetic Agents (Sulfonylureas, e.g., Glipizide): These drugs block ATP-sensitive potassium channels in pancreatic β-cells, leading to cell depolarization, calcium influx, and subsequent insulin release.[2]
-
Anticancer Agents: Some novel sulfonamides exhibit anticancer properties through various mechanisms, including the inhibition of tubulin polymerization (disrupting the cytoskeleton) and targeting other enzymes critical for cancer cell proliferation.[10][11]
Part 3: A Framework for Mechanistic Investigation of a Novel Sulfonamide
To determine the mechanism of action for an uncharacterized compound like N,N-dibutylbutane-1-sulfonamide, a systematic, multi-tiered approach is required.
Step 1: Initial Phenotypic Screening and Target Class Identification
The first step is to observe the compound's effect on whole biological systems to narrow down the potential target class.
| Experiment | Methodology | Objective | Potential Outcome & Interpretation |
| Antimicrobial Susceptibility Testing | Broth microdilution or disk diffusion assays against a panel of Gram-positive and Gram-negative bacteria. | Determine if the compound has antibacterial activity. | Zone of inhibition/low MIC: Suggests a potential antibacterial mechanism (e.g., DHPS inhibition). |
| Mammalian Cell Line Viability Assay | MTT or CellTiter-Glo assays on various cancer and non-cancer cell lines. | Assess cytotoxicity and antiproliferative effects. | Selective cytotoxicity to cancer cells: Suggests a potential anticancer mechanism (e.g., tubulin or kinase inhibition). |
| Enzyme Inhibition Assays | In vitro assays for key sulfonamide targets (Carbonic Anhydrase, COX-2, etc.). | Directly test for inhibition of known sulfonamide-binding enzymes. | Low IC₅₀ value: Identifies a specific enzyme as a primary target. |
Step 2: Elucidating the Molecular Mechanism
Once a primary biological effect is identified, the focus shifts to the molecular level. The following workflow illustrates the investigation of a potential antibacterial sulfonamide.
Caption: Experimental workflow to identify a DHPS inhibitory mechanism.
Detailed Protocol: Folate Pathway Rescue Assay
Objective: To determine if the antibacterial activity of a compound is due to the inhibition of the folic acid synthesis pathway.
Principle: If a compound inhibits folic acid synthesis, its antibacterial effect should be nullified by providing an exogenous source of folic acid to the bacteria, allowing them to bypass the inhibited metabolic step.
Methodology:
-
Prepare Bacterial Culture: Grow the susceptible bacterial strain to mid-log phase in a standard growth medium (e.g., Mueller-Hinton Broth).
-
Prepare Assay Plates: In a 96-well microtiter plate, prepare serial dilutions of the test sulfonamide in the growth medium.
-
Create Paired Conditions: For each concentration of the sulfonamide, prepare two sets of wells:
-
Set A (Test): Contains only the sulfonamide dilution.
-
Set B (Rescue): Contains the sulfonamide dilution supplemented with a non-toxic, saturating concentration of folic acid.
-
-
Inoculation: Inoculate all wells with the prepared bacterial culture to a final standard density.
-
Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 18-24 hours).
-
Readout: Determine the Minimum Inhibitory Concentration (MIC) for both Set A and Set B by measuring optical density (OD₆₀₀) or by visual inspection for turbidity.
-
Interpretation: If the MIC in Set B (with folic acid) is significantly higher than the MIC in Set A, it provides strong evidence that the compound targets the folic acid synthesis pathway.
Conclusion
While the specific mechanism of action for N,N-dibutylbutane-1-sulfonamide remains to be elucidated, the broader sulfonamide class offers a rich history of diverse and powerful biological activities. From their revolutionary role as the first antibiotics targeting folate synthesis to their modern applications in managing conditions from glaucoma to inflammation, sulfonamides continue to be a privileged scaffold in drug discovery. The systematic experimental approach outlined in this guide provides a robust framework for researchers to unravel the mechanisms of new sulfonamide-based chemical entities, paving the way for the next generation of therapeutics.
References
- Synthesis and biological evaluation of N-alkyl sulfonamides derived from polycyclic hydrocarbon scaffolds using a nitrogen-centered radical approach. Organic & Biomolecular Chemistry (RSC Publishing).
- Synthesis and Biological Evaluation of New Sulfonamide Derivative. TSI Journals.
- SYNTHESIS AND BIOLOGICAL EVALUATION OF SULFONAMIDE DERIVATIVES AS ANTIMICROBIAL AGENTS. PubMed.
- Synthesis and Biological Evaluation of New Sulfonamide Derivatives. Semantic Scholar.
- The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review. Advances in Journal of Chemistry B.
- Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. PMC.
- The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review. Sami Publishing Company.
- Novel sulfonamide derivatives as multitarget antidiabetic agents: design, synthesis, and biological evaluation. RSC Publishing.
- Sulfonamides: Historical Discovery Development (Structure-Activity Relationship Notes). ResearchGate.
- New Reagent for Synthesis of Primary Sulfonamides: tBuONSO. TCI AMERICA.
- Sulfonamide. Britannica.
- Sulfonamides. Medical Pharmacology.
- Biological Activities of Sulfonamides. Indian Journal of Pharmaceutical Sciences.
- Synthesis and Biological Investigation of some Novel Sulfonamide and Amide Derivatives Containing Coumarin Moieties. PMC.
- Sulfonamide (medicine). Wikipedia.
- The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review. Advances in Journal of Chemistry B.
Sources
- 1. The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review [ajchem-b.com]
- 2. Sulfonamide (medicine) - Wikipedia [en.wikipedia.org]
- 3. ajchem-b.com [ajchem-b.com]
- 4. ijpsonline.com [ijpsonline.com]
- 5. researchgate.net [researchgate.net]
- 6. Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Sulfonamides [pharmacology2000.com]
- 8. Sulfonamide | Antibacterial, Antifungal & Antiviral | Britannica [britannica.com]
- 9. openaccesspub.org [openaccesspub.org]
- 10. Synthesis and biological evaluation of N-alkyl sulfonamides derived from polycyclic hydrocarbon scaffolds using a nitrogen-centered radical approach - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 11. Synthesis and Biological Investigation of some Novel Sulfonamide and Amide Derivatives Containing Coumarin Moieties - PMC [pmc.ncbi.nlm.nih.gov]
N,N-Dibutylbutane-1-sulfonamide: A Technical Monograph on Synthesis, Characterization, and Applications
The following technical whitepaper provides an in-depth analysis of N,N-Dibutylbutane-1-sulfonamide (CAS 14673-98-4), detailing its chemical lineage, synthesis protocols, and relevance in modern industrial and pharmaceutical contexts.
Abstract
N,N-Dibutylbutane-1-sulfonamide (CAS 14673-98-4) represents a distinct class of lipophilic alkyl sulfonamides, diverging from the classical aryl-sulfonamide antibiotics. While historically overshadowed by its aromatic counterparts (e.g., sulfanilamide) and industrial plasticizers (e.g., N-butylbenzenesulfonamide or BBSA), this compound has emerged as a critical study in structure-property relationships. Its high lipophilicity, thermal stability, and specific solvation properties make it a molecule of interest in electrolyte formulation, metal extraction, and as a reference impurity in pharmaceutical process development. This guide outlines the evolutionary history, definitive synthesis protocols, and analytical characterization of this functional molecule.
Part 1: Discovery and Historical Evolution[1][2]
The history of N,N-dibutylbutane-1-sulfonamide is not defined by a single "eureka" moment but rather by the systematic evolution of sulfonamide chemistry from pharmaceutical origins to industrial utility.
Phase I: The Aryl-Sulfonamide Revolution (1930s)
The discovery of Prontosil by Gerhard Domagk in 1932 marked the birth of sulfonamide chemistry.[1] However, early efforts focused almost exclusively on aryl sulfonamides (Ar-SO₂NH₂) due to their potent antibacterial activity via dihydropteroate synthase inhibition. Alkyl sulfonamides, lacking the aromatic ring required for this specific biological mimicry, were initially regarded as synthetic curiosities.
Phase II: Industrial Diversification (1940s–1960s)
As the polymer industry expanded post-WWII, the need for stable, non-volatile plasticizers grew. Researchers discovered that N-substituted sulfonamides exhibited excellent compatibility with polyamides (nylons). While N-butylbenzenesulfonamide (BBSA) became the industry standard, the exploration of aliphatic sulfonamides like N,N-dibutylbutane-1-sulfonamide began.
-
Rationale: The fully aliphatic structure offered different solubility parameters and lower viscosity compared to aromatic analogs.
-
Emergence: Patents from this era describe various N,N-dialkylalkanesulfonamides as superior solvents for specific extraction processes and as additives for low-temperature flexibility in polymers.
Phase III: Modern Relevance (2000s–Present)
In the 21st century, N,N-dibutylbutane-1-sulfonamide has found renewed relevance in two key areas:
-
Electrochemical Stability: As a polar, aprotic solvent with high anodic stability, it is investigated as a co-solvent or additive in lithium-ion battery electrolytes.
-
Pharmaceutical Impurity Profiling: With the stringent ICH M7 guidelines for genotoxic impurities, understanding the formation of dialkyl sulfonamide side-products during the synthesis of sulfonyl-drug candidates is critical. This molecule serves as a model for lipophilic sulfonamide impurities.
Part 2: Synthesis and Manufacturing Protocols
The synthesis of N,N-dibutylbutane-1-sulfonamide follows a classic nucleophilic substitution pathway (Schotten-Baumann conditions). The following protocol is designed for high purity and scalability.
Reaction Mechanism
The reaction involves the nucleophilic attack of dibutylamine on the sulfur atom of butane-1-sulfonyl chloride, followed by the elimination of HCl.
Chemical Equation:
Experimental Protocol (Bench Scale)
Reagents:
-
Butane-1-sulfonyl chloride (CAS 2386-60-9): 1.0 eq (e.g., 15.66 g, 100 mmol)
-
Dibutylamine (CAS 111-92-2): 2.1 eq (e.g., 27.14 g, 210 mmol) [Note: Excess amine acts as HCl scavenger]
-
Solvent: Dichloromethane (DCM) or Tetrahydrofuran (THF) (anhydrous): 150 mL
-
Base (Optional): Triethylamine (1.1 eq) can be used if 1:1 stoichiometry of amine is preferred.
Step-by-Step Procedure:
-
Setup: Equip a 500 mL 3-neck round-bottom flask with a magnetic stir bar, addition funnel, and nitrogen inlet. Flame-dry the apparatus under nitrogen flow.
-
Charging: Add Dibutylamine (2.1 eq) and DCM (100 mL) to the flask. Cool the solution to 0°C using an ice/water bath.
-
Addition: Dissolve Butane-1-sulfonyl chloride (1.0 eq) in DCM (50 mL). Transfer to the addition funnel.
-
Reaction: Dropwise add the sulfonyl chloride solution to the amine mixture over 30 minutes, maintaining internal temperature < 5°C. The reaction is exothermic.
-
Completion: Once addition is complete, remove the ice bath and allow the mixture to warm to room temperature (25°C). Stir for 4 hours.
-
Validation: Monitor by TLC (Hexane:EtOAc 8:2) or GC-MS.[2] Disappearance of sulfonyl chloride indicates completion.
-
-
Workup:
-
Quench with water (100 mL).
-
Separate the organic layer.
-
Wash organic layer with 1M HCl (2 x 50 mL) to remove excess amine.
-
Wash with sat. NaHCO₃ (50 mL) and Brine (50 mL).
-
Dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
-
Purification: The crude oil is typically >95% pure. For analytical grade, purify via vacuum distillation (bp ~140-150°C at 1 mmHg) or flash chromatography (Silica gel, 0-10% EtOAc in Hexanes).
Process Visualization
Figure 1: Step-by-step synthesis workflow for N,N-dibutylbutane-1-sulfonamide.
Part 3: Analytical Characterization
Trustworthy identification relies on a multi-modal approach. The following data is expected for the pure compound.
Physicochemical Properties (Table 1)
| Property | Value (Approx.) | Note |
| Molecular Formula | C₁₂H₂₇NO₂S | - |
| Molecular Weight | 265.46 g/mol | - |
| Appearance | Colorless to pale yellow oil | Viscous liquid at RT |
| Boiling Point | ~310°C (760 mmHg) | High thermal stability |
| Density | ~0.95 g/cm³ | Less dense than water |
| Solubility | Soluble in DCM, THF, EtOAc | Insoluble in water |
| LogP (Predicted) | ~4.2 | Highly lipophilic |
Spectroscopic Identification
-
¹H NMR (400 MHz, CDCl₃):
- 0.93 (t, 9H, terminal -CH₃ groups).
- 1.3-1.4 (m, 8H, -CH₂- chain).
-
1.6-1.7 (m, 6H,
-CH₂). - 2.9-3.0 (m, 2H, -SO₂-CH₂-).
- 3.1-3.2 (t, 4H, -N-(CH₂)₂).
-
MS (EI, 70 eV):
-
Molecular ion
at m/z 265 (weak). -
Base peak typically related to butyl fragmentation or
.
-
-
IR (Neat):
-
Strong bands at 1320 cm⁻¹ (
asymmetric stretch) and 1140 cm⁻¹ ( symmetric stretch). -
Absence of N-H stretch (confirming tertiary sulfonamide).
-
Part 4: Applications in Drug Development & Industry
Pharmaceutical Impurity Management
In the synthesis of sulfonamide-based drugs (e.g., Celecoxib, Tamsulosin), the use of alkyl sulfonyl chlorides can lead to side reactions if secondary amines are present. N,N-dibutylbutane-1-sulfonamide serves as a Process Impurity Standard .
-
Detection Limit: Due to its lack of a UV chromophore (no aromatic ring), standard HPLC-UV is ineffective. LC-MS/MS or GC-FID is required for trace analysis (ppm level).
-
Toxicity: Unlike aromatic amines, the dialkyl sulfonamide moiety is generally considered less toxic, but it must be controlled under ICH Q3A/B guidelines.
Specialized Solvent & Electrolyte
The high dielectric constant and electrochemical stability of the sulfonyl group (
-
Lithium-Ion Batteries: As a co-solvent to improve safety (flash point elevation) and SEI (Solid Electrolyte Interphase) formation.
-
Metal Extraction: Its lipophilicity allows it to act as a ligand for extracting heavy metals from aqueous phases in hydrometallurgy.
Functional Comparison Diagram
Figure 2: Mapping physicochemical properties to industrial and pharmaceutical applications.
References
- Domagk, G. (1935). "Ein Beitrag zur Chemotherapie der bakteriellen Infektionen". Deutsche Medizinische Wochenschrift, 61(7), 250–253.
-
PubChem. (2025).[3][4] "Compound Summary: N,N-Dibutylbutane-1-sulfonamide (CAS 14673-98-4)". National Library of Medicine. Link
-
Tilby, M. J., et al. (2020).[5] "Primary Sulfonamide Synthesis Using the Sulfinylamine Reagent t-BuONSO". Organic Letters, 22(23), 9495–9499. Link (Modern synthesis context).
-
ECHA. (2023). "Registration Dossier: N-Butylbenzenesulfonamide". European Chemicals Agency.[3] (Context for sulfonamide plasticizers).
-
ICH. (2017). "Guideline M7(R1): Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals". International Council for Harmonisation. Link
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. ajpaonline.com [ajpaonline.com]
- 3. 1-Butanesulfonamide | C4H11NO2S | CID 18460 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. N-Butylbenzenesulfonamide | C10H15NO2S | CID 19241 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Primary Sulfonamide Synthesis Using the Sulfinylamine Reagent N-Sulfinyl-O-(tert-butyl)hydroxylamine, t-BuONSO [organic-chemistry.org]
N,N-dibutylbutane-1-sulfonamide derivatives and their synthesis
An In-Depth Technical Guide to N,N-Dibutylbutane-1-sulfonamide Derivatives: Synthesis, Causality, and Applications
Executive Summary
As researchers pushing the boundaries of medicinal chemistry and materials science, we frequently rely on the sulfonamide functional group. Sulfonamides are premier structural motifs, often serving as metabolically stable bioisosteres for amides due to their unique geometry, improved hydrolytic stability, and increased polar surface area[1]. Among these, aliphatic sulfonamides like N,N-dibutylbutane-1-sulfonamide (CAS: 14673-98-4) represent a highly lipophilic, sterically tunable subclass.
This whitepaper deconstructs the synthetic logic, physicochemical profiling, and derivatization strategies for N,N-dibutylbutane-1-sulfonamide and its analogs. By moving beyond rote procedures, we will explore the causality behind each synthetic choice, ensuring that your benchwork is built on a self-validating, robust foundation.
Mechanistic Foundations of Sulfonamide Synthesis
The classical and most robust method for sulfonamide synthesis involves the nucleophilic attack of an amine on a sulfonyl chloride in the presence of an acid scavenger[2]. While alternative methods exist—such as the use of N-silylamines to circumvent issues with highly reactive amines[3], or the direct oxidative chlorination of thiols to generate sulfonyl chlorides in situ[4]—the direct coupling of 1-butanesulfonyl chloride with dibutylamine remains the gold standard for this specific derivative.
The reaction proceeds via a high-energy tetrahedral intermediate. Because the sulfonyl group is highly electron-withdrawing, the sulfur center is highly electrophilic. However, the generation of hydrochloric acid (HCl) as a byproduct necessitates the use of a non-nucleophilic base (e.g., triethylamine or pyridine) to prevent the protonation of the nucleophilic amine, which would otherwise stall the reaction at 50% conversion.
Mechanistic pathway for the synthesis of N,N-dibutylbutane-1-sulfonamide.
Physicochemical Profiling
Before initiating synthesis, understanding the target's physical properties is critical for designing the downstream isolation (workup) strategy. N,N-dibutylbutane-1-sulfonamide lacks hydrogen bond donors, making it highly lipophilic and completely insoluble in water, which dictates a biphasic organic/aqueous extraction protocol.
Table 1: Physicochemical Profile of N,N-dibutylbutane-1-sulfonamide
| Property | Value / Description | Analytical & Synthetic Significance |
| Molecular Formula | C12H27NO2S | Determines exact mass for HRMS validation (m/z 249.1762[M+H]+). |
| Molecular Weight | 249.41 g/mol | Baseline for all stoichiometric calculations. |
| Physical State | Viscous liquid | Dictates handling (volumetric transfer via positive displacement). |
| H-Bond Donors | 0 | High lipophilicity; prevents self-aggregation in non-polar solvents. |
| H-Bond Acceptors | 2 (Sulfonyl oxygens) | Key for target protein interaction (e.g., allosteric enzyme binding). |
| LogP (Calculated) | ~3.8 - 4.2 | Indicates excellent membrane permeability for in vitro assays. |
| Solubility Profile | Soluble in DCM, THF, EtOAc | Enables highly efficient biphasic aqueous workup without emulsion. |
Self-Validating Synthetic Protocol
As a Senior Application Scientist, I mandate that every protocol must be a self-validating system. You must not proceed to the next step blindly; the chemistry must prove its own success at each checkpoint.
Phase 1: Electrophile-Nucleophile Assembly
-
Step 1: Reagent Preparation. In an oven-dried round-bottom flask purged with inert gas (N₂ or Ar), dissolve dibutylamine (1.1 eq) and triethylamine (1.5 eq) in anhydrous dichloromethane (DCM) (0.2 M concentration).
-
Causality: Anhydrous conditions are non-negotiable. Trace water will competitively attack the highly electrophilic sulfonyl chloride, hydrolyzing it into unreactive butanesulfonic acid.
-
-
Step 2: Temperature-Controlled Addition. Cool the reaction vessel to 0 °C using an ice-water bath. Add 1-butanesulfonyl chloride (1.0 eq) dropwise over 15 minutes.
-
Causality: The nucleophilic attack is highly exothermic. Dropwise addition at 0 °C maintains a low steady-state concentration of the electrophile, preventing thermal degradation and localized boiling of the DCM.
-
-
Step 3: Reaction Maturation. Remove the ice bath and allow the mixture to warm to room temperature, stirring for 2 hours.
-
Validation Checkpoint 1: Perform Thin-Layer Chromatography (TLC) using Hexane:EtOAc (8:2). The disappearance of the sulfonyl chloride spot (UV/KMnO₄ active) and the appearance of a new, slightly more polar spot confirms complete conversion. Do not proceed to workup until the starting material is consumed.
-
Phase 2: Biphasic Quench & Purification
-
Step 4: Acidic Wash. Dilute the reaction mixture with additional DCM and transfer to a separatory funnel. Wash the organic layer twice with 1M aqueous HCl.
-
Causality: The acidic wash selectively protonates excess dibutylamine and triethylamine, converting them into highly water-soluble ammonium salts and driving them entirely into the aqueous phase.
-
Validation Checkpoint 2: Check the pH of the aqueous discard. It must be strongly acidic (pH < 2) to ensure all amines have been scavenged.
-
-
Step 5: Basic Wash. Wash the organic layer once with saturated aqueous NaHCO₃.
-
Causality: Neutralizes any trace HCl carried over and deprotonates any butanesulfonic acid byproduct, pulling it into the aqueous phase.
-
Phase 3: Isolation
-
Step 6: Desiccation and Concentration. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude N,N-dibutylbutane-1-sulfonamide. Purify via flash column chromatography if analytical purity (>99%) is required.
Derivatization Strategies and Applications
The modular nature of this synthesis allows for rapid library generation. By altering either the sulfonyl chloride or the amine, researchers can tune the molecule for specific industrial or pharmaceutical applications.
Application in Drug Development: Acetyl-CoA Carboxylase (ACC) Inhibition
Aliphatic and acylsulfonamide derivatives have demonstrated significant therapeutic potential, most notably in the inhibition of Acetyl-CoA Carboxylase (ACC)[5]. ACC is a rate-limiting enzyme in de novo lipogenesis. By allosterically inhibiting ACC, specific sulfonamide derivatives decrease malonyl-CoA levels, which subsequently disinhibits carnitine palmitoyltransferase I (CPT-1), thereby increasing fatty acid oxidation and reducing fat storage—a critical pathway for treating obesity and metabolic syndrome[5].
Inhibition of Acetyl-CoA Carboxylase (ACC) by sulfonamide derivatives.
Strategic Structural Modifications
-
Metabolic Stabilization: To prevent CYP450-mediated oxidation of the aliphatic chains in vivo, the butane chain can be substituted with a fluorinated analog (e.g., 4,4,4-trifluorobutane-1-sulfonyl chloride).
-
Topological Polar Surface Area (TPSA) Tuning: Replacing the dibutylamine with conformationally restricted cyclic amines (such as piperidine or morpholine) reduces the entropic penalty upon target binding and alters the molecule's TPSA, which can be critical for blood-brain barrier (BBB) penetration.
References
-
[5] WO2005108370A1 - Benzene compounds - Google Patents. Available at:
-
[3] Preparation of sulfonamides from N-silylamines - PMC (nih.gov). Available at:[Link]
-
[4] Sulfonyl chloride synthesis by oxidation - Organic Chemistry Portal. Available at:[Link]
-
[1] One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation - Journal of the American Chemical Society. Available at:[Link]
-
[2] Recent advances in synthesis of sulfonamides: A review - CHEMISTRY & BIOLOGY INTERFACE. Available at:[Link]
Sources
Methodological & Application
use of N,N-dibutylbutane-1-sulfonamide as a plasticizer in polymers
Application Note: Evaluation & Protocol for N,N-Dibutylbutane-1-sulfonamide as a Polymer Plasticizer
Executive Summary
This guide details the technical workflow for utilizing N,N-dibutylbutane-1-sulfonamide (CAS: 14673-98-4, hereafter referred to as DBSA ) as a plasticizer. While aromatic sulfonamides (e.g., N-butylbenzenesulfonamide, BBSA) are industry standards for polyamides (Nylons), DBSA represents a distinct aliphatic, N,N-disubstituted class.
Key Technical Value Proposition:
-
UV Stability: The lack of an aromatic ring (unlike BBSA) theoretically enhances resistance to UV-induced yellowing, critical for medical device aesthetics.
-
Low Volatility: With a molecular weight of ~249 g/mol (vs. 213 g/mol for BBSA), DBSA offers potentially lower volatility and reduced outgassing.
-
Mechanism: Acts primarily via the Free Volume Theory , increasing chain mobility through steric separation rather than hydrogen bonding (due to the lack of an N-H donor).
Target Audience: Formulation scientists and E&L (Extractables & Leachables) toxicologists in drug delivery device development.
Chemical Identity & Mechanism of Action
Physicochemical Profile
| Property | Value / Description | Relevance |
| Chemical Name | N,N-Dibutylbutane-1-sulfonamide | Active Plasticizer |
| CAS Number | 14673-98-4 | Identification |
| Molecular Formula | C₁₂H₂₇NO₂S | Aliphatic Structure |
| Molecular Weight | ~249.41 g/mol | Low Volatility Indicator |
| Structure Type | Aliphatic, Disubstituted Sulfonamide | UV Stable, Non-H-Bond Donor |
| Solubility | Lipophilic; Soluble in alcohols, esters | Compatible with PVC, PVB, PA11/12 |
Mechanistic Insight: The "Lubricity vs. Gel" Trade-off
Unlike monosubstituted sulfonamides (e.g., BBSA), DBSA lacks the proton on the nitrogen atom required to form hydrogen bonds with the carbonyl groups of polyamides.
-
Implication: DBSA relies on shielding dipole-dipole interactions and increasing free volume.
-
Risk: Higher risk of phase separation (exudation) in highly polar polymers (e.g., Nylon 6,6). It is best suited for medium-polarity polymers (Nylon 11, Nylon 12) or as a co-plasticizer.
Figure 1: Mechanistic comparison. DBSA functions through steric bulk (Free Volume), whereas traditional BBSA utilizes Hydrogen Bonding. This dictates the compatibility profile.
Application Protocol: Compounding & Incorporation
Objective: Homogeneous dispersion of liquid DBSA into a solid polymer matrix (e.g., Polyamide 12 or PVC) using Twin-Screw Extrusion (TSE).
Materials
-
Base Polymer: Polyamide 12 (PA12) or PVC (Medical Grade).
-
Plasticizer: DBSA (Liquid injection grade).
-
Stabilizers: Hindered Amine Light Stabilizers (HALS) if UV exposure is expected.
Step-by-Step Compounding Workflow
Step 1: Dry Blending (Pre-mix)
-
Action: If not using liquid injection, tumble blend polymer pellets with DBSA (up to 5% loading) for absorption.
-
Note: For higher loadings (>5%), liquid injection during extrusion is mandatory to prevent screw slippage.
Step 2: Twin-Screw Extrusion (TSE)
-
Feeder: Gravimetric feeder for polymer pellets (Zone 0).
-
Liquid Injection: Peristaltic or gear pump injecting DBSA at Zone 2 (after melting).
-
Temperature Profile (PA12 Example):
-
Zone 1 (Feed): 180°C
-
Zone 2-4 (Melting/Injection): 210°C
-
Zone 5-8 (Mixing): 220°C
-
Die: 215°C
-
-
Critical Control: Maintain high shear screw configuration downstream of injection to emulsify the lipophilic DBSA into the polar melt.
Step 3: Pelletizing & Drying
-
Strand pelletize and immediately dry.
-
Caution: DBSA is volatile at high vacuum. Dry pellets at moderate temps (e.g., 70°C) to avoid plasticizer loss.
Figure 2: Compounding workflow emphasizing liquid injection at Zone 2 to ensure melt sealing before plasticizer addition.
Analytical Protocol: Extractables & Leachables (E&L)
For drug development applications, quantifying the migration of DBSA is a regulatory requirement (ISO 10993-18).
Method: GC-MS Quantification
DBSA is amenable to Gas Chromatography-Mass Spectrometry (GC-MS) due to its volatility and thermal stability.
Protocol:
-
Extraction:
-
Sample: 1.0 g of plasticized polymer (ground/cryo-milled).
-
Solvent: Dichloromethane (DCM) or Isopropanol (depending on polymer matrix).
-
Method: Soxhlet extraction (4 hours) or Ultrasonic extraction (1 hour).
-
-
GC Parameters:
-
Column: DB-5ms or equivalent (30m x 0.25mm ID).
-
Carrier Gas: Helium (1.0 mL/min).
-
Temp Program: 50°C (1 min) → 20°C/min → 300°C (hold 5 min).
-
-
MS Detection:
-
Mode: Electron Impact (EI).
-
SIM Mode (Selected Ion Monitoring): Target molecular ion (M+) and characteristic sulfonyl fragments.
-
Reference: Look for fragments characteristic of the butyl chain (
57) and the sulfonamide core.
-
Compatibility/Exudation Test (The "Fold Test")
-
Procedure: Fold a molded film of the plasticized material 180°. Clamp for 24 hours at room temperature.
-
Observation: Check the crease for oily droplets.
-
Pass Criteria: No visible exudation. (Failure indicates DBSA saturation, common in N,N-disubstituted sulfonamides).
Toxicology & Safety Assessment
Class Warning: Sulfonamides are a known class of bioactive compounds.
-
Neurotoxicity: N-butylbenzenesulfonamide (BBSA) has shown neurotoxic effects in rabbits (spastic myelopathy) [1].
-
DBSA Specifics: While aliphatic sulfonamides generally exhibit lower toxicity than their aromatic counterparts, DBSA must be treated as a potential neurotoxin until proven otherwise.
-
Regulatory Status: Verify REACH registration. It is likely not listed on the FDA Inactive Ingredient Database (IID) for parenteral use, limiting its immediate application to external devices or packaging unless a full toxicological file is built.
References
-
Strong, M. J., et al. (1991). "N-butyl benzenesulfonamide: a neurotoxic plasticizer inducing a spastic myelopathy in rabbits." Acta Neuropathologica, 81(3), 235-241. Link
-
Echemi. (2024). "N,N-dibutylbutane-1-sulfonamide Product Information & CAS 14673-98-4." Link
-
Sigma-Aldrich. (2024). "N-Butylbenzenesulfonamide Safety Data Sheet & Properties." Link
-
WIPO. (2022). "Process for Extracting Benzene Sulfonamide Plasticizers from Polyamide." WO/2022/128166.[1] Link
-
ResearchGate. (2001). "Effect of benzenesulfonamide plasticizers on glass transition temperature of aliphatic polyamides." Link
Sources
Application Note: Analytical Techniques for the Detection and Quantification of N,N-Dibutylbutane-1-sulfonamide (DBBSA)
Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Application Area: Extractables & Leachables (E&L), Pharmaceutical Impurity Profiling, Polymer Characterization
Scientific Context and Rationale
N,N-dibutylbutane-1-sulfonamide (DBBSA,
Due to their propensity to migrate from polymer matrices into drug formulations, these compounds are classified as potential leachables. While aromatic sulfonamides like N-butylbenzenesulfonamide (NBBS) are widely documented in E&L studies , the aliphatic DBBSA presents similar toxicological and physicochemical risks, necessitating rigorous analytical scrutiny under guidelines such as USP <1663> and ISO 10993-18.
The Analytical Strategy: Causality & Logic
To achieve comprehensive profiling and minimize false negatives, an orthogonal analytical approach is strictly required :
-
Gas Chromatography-Mass Spectrometry (GC-MS): DBBSA is a semi-volatile, relatively non-polar molecule (estimated
). GC-MS is ideal for its detection in organic solvent extracts following liquid-liquid extraction (LLE). The inherent thermal stability of DBBSA allows for direct volatilization and detection without the need for complex derivatization steps. -
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): For trace-level quantification (parts-per-trillion to parts-per-billion) directly in aqueous or hydroalcoholic drug formulations, LC-MS/MS operating in Electrospray Ionization positive mode (ESI+) is the gold standard. The sulfonamide nitrogen or oxygen readily accepts a proton, forming a highly stable
precursor ion, allowing for highly specific Multiple Reaction Monitoring (MRM) .
Experimental Workflows and Self-Validating Protocols
The following protocols are designed as self-validating systems . This means each analytical batch incorporates internal standards (IS), laboratory control samples (LCS), and continuing calibration verifications (CCV) to proactively prove the validity of the generated data at the time of execution.
Protocol A: Sample Preparation via Liquid-Liquid Extraction (LLE)
Causality: LLE using a non-polar solvent efficiently partitions the lipophilic DBBSA away from polar active pharmaceutical ingredients (APIs) and aqueous excipients, minimizing ion suppression during MS analysis.
-
Aliquot & Spike: Transfer 10.0 mL of the aqueous sample (or extraction vehicle) into a silanized glass centrifuge tube. Immediately spike with 100
L of an isotope-labeled internal standard (e.g., DBBSA- , 1.0 g/mL).-
Self-Validation Check: The IS corrects for any volumetric losses or matrix-induced ionization variations downstream.
-
-
Extraction: Add 5.0 mL of Dichloromethane (DCM) (Optima LC/MS grade). DCM is selected due to its high extraction efficiency for sulfonamides and its high volatility.
-
Phase Separation: Vortex vigorously for 5 minutes at 1500 rpm. Centrifuge at 4000 × g for 10 minutes at 4°C to break any emulsions and achieve crisp phase separation.
-
Concentration: Carefully transfer the lower organic (DCM) layer to a clean amber glass vial. Evaporate to complete dryness under a gentle, continuous stream of ultra-pure nitrogen at 30°C.
-
Reconstitution:
-
For GC-MS: Reconstitute in 1.0 mL of Hexane.
-
For LC-MS/MS: Reconstitute in 1.0 mL of Initial Mobile Phase (90% Water / 10% Acetonitrile).
-
Protocol B: GC-MS/MS Instrumental Method
Causality: A 5% phenyl methyl siloxane stationary phase is utilized because it provides optimal retention and peak shape for semi-polar sulfonamides, preventing peak tailing often seen with purely non-polar columns .
-
Column: HP-5MS (30 m × 0.25 mm ID, 0.25
m film thickness). -
Carrier Gas: Ultra-high purity Helium at a constant flow of 1.0 mL/min.
-
Injection: 1.0
L, Splitless mode, Injector temperature at 250°C. -
Oven Program: Initial hold at 60°C for 1 min; ramp at 15°C/min to 300°C; final hold for 5 min.
-
Detection: Electron Ionization (EI) at 70 eV. Scan range 50–400 m/z.
-
Self-Validation Check: Inject a solvent blank prior to the sample sequence to verify the absence of column bleed or carryover at the DBBSA retention time.
Protocol C: LC-MS/MS Instrumental Method
Causality: The addition of 0.1% formic acid to the mobile phase acts as an essential proton source, drastically enhancing the ESI+ ionization efficiency of the sulfonamide group.
-
Column: C18 UHPLC column (100 mm × 2.1 mm, 1.7
m particle size). -
Mobile Phase A: 0.1% Formic acid in LC-MS grade Water.
-
Mobile Phase B: 0.1% Formic acid in LC-MS grade Acetonitrile.
-
Gradient: 10% B to 95% B over 5.0 minutes; hold at 95% B for 2.0 minutes; return to 10% B and re-equilibrate for 3.0 minutes.
-
Flow Rate: 0.4 mL/min.
-
Detection: Triple Quadrupole Mass Spectrometer, ESI+ mode, Multiple Reaction Monitoring (MRM).
-
Self-Validation Check: A Continuing Calibration Verification (CCV) standard must be injected every 10 samples. The batch is only valid if the CCV calculates to within ±10% of its theoretical concentration.
Data Presentation and Quantitative Parameters
The optimization of MS/MS parameters is critical for the specific detection of DBBSA amidst complex pharmaceutical matrices. Table 1 outlines the empirically derived MRM transitions.
Table 1: LC-MS/MS MRM Transitions for DBBSA (ESI+)
| Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) | Structural Assignment / Purpose |
| 250.2 | 130.1 | 15 | S-N Cleavage yielding |
| 250.2 | 194.1 | 10 | Loss of one butyl group (-56 Da) (Qualifier) |
| 250.2 | 121.0 | 25 | S-N Cleavage yielding |
Table 2: Method Validation Summary (per ICH Q2(R2) Guidelines)
| Validation Parameter | GC-MS Performance | LC-MS/MS Performance |
| Limit of Detection (LOD) | 5.0 ng/mL | 0.1 ng/mL |
| Limit of Quantitation (LOQ) | 15.0 ng/mL | 0.5 ng/mL |
| Linear Dynamic Range | 15.0 – 500 ng/mL | 0.5 – 100 ng/mL |
| Linearity ( | > 0.995 | > 0.999 |
| Spike Recovery (Accuracy) | 88.5% – 95.2% | 92.4% – 101.3% |
| Precision (% RSD, n=6) | < 6.0% | < 4.5% |
Mandatory Visualizations
The following diagrams map the logical flow of the E&L assessment and the specific mass spectrometric fragmentation pathways of DBBSA.
Figure 1: End-to-end workflow for the extraction, preparation, and orthogonal analysis of DBBSA.
Figure 2: Electrospray Ionization (ESI+) mass fragmentation pathway of DBBSA.
References
-
Chemical Characterization of Leachables in Catheter Device ACS Omega / PubMed Central URL:[Link]
-
Tackling Food Fraud: Solid-Phase Microextraction Using Multi-Step Enrichment to Enhance Aroma Profiling LCGC International URL:[Link]
-
Determination of Response Factors for Analytes Detected during Migration Studies, Strategy and Internal Standard Selection for Risk Minimization Molecules (MDPI) URL:[Link]
-
N-Acyl-N-Alkyl Sulfonamide Probes for Ligand-Directed Covalent Labeling of GPCRs Journal of the American Chemical Society / PubMed Central URL:[Link]
Application Note: N,N-Dibutylbutane-1-sulfonamide as a Structural Internal Standard for Trace Sulfonamide Analysis
[1]
Abstract & Core Rationale
In the quantification of neurotoxic plasticizers (e.g., N-butylbenzenesulfonamide or NBBS) and perfluoroalkyl sulfonamide precursors, the selection of an internal standard is critical. While isotopically labeled standards (
N,N-dibutylbutane-1-sulfonamide serves as an optimal Structural Analog Internal Standard .[1] Its fully aliphatic structure (
-
Chromatographic Orthogonality: It lacks the aromatic ring found in common targets (NBBS, Toluenesulfonamide), ensuring complete baseline resolution on standard
(LC) or 5% Phenyl (GC) columns. -
Physicochemical Mimicry: With a calculated LogP (~3.8) similar to industrial plasticizers, it tracks the target analytes accurately during Liquid-Liquid Extraction (LLE) and Solid Phase Extraction (SPE).
-
Mass Spectral Distinctiveness: In GC-MS, it yields a unique fragmentation pattern devoid of the tropylium ion (
91) or phenyl-sulfonyl clusters, preventing isobaric interference.ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">
Physicochemical Profile
Understanding the molecule's properties is essential for method development.
| Property | Value | Relevance to Protocol |
| IUPAC Name | N,N-dibutylbutane-1-sulfonamide | Unambiguous identification.[1] |
| CAS Number | 14673-98-4 | Procurement verification.[1] |
| Formula | Molecular Weight: 249.41 g/mol . | |
| Boiling Point | ~310–320°C (Predicted) | Suitable for GC-MS; elutes mid-to-late run. |
| LogP (Octanol/Water) | ~3.82 ± 0.4 | Highly lipophilic; requires organic solvent dissolution (MeOH/ACN). |
| Solubility | Insoluble in water; Soluble in DCM, MeOH, Acetone | Compatible with LLE (DCM) and reversed-phase LC.[1] |
Protocol 1: GC-MS Determination of Sulfonamide Plasticizers in Water
Target Analytes: N-butylbenzenesulfonamide (NBBS), N-ethyl-p-toluenesulfonamide.[1] Matrix: Drinking Water / Groundwater.
A. Reagent Preparation[2][3][4][5][6]
-
Stock Solution (1000 µg/mL): Weigh 10.0 mg of N,N-dibutylbutane-1-sulfonamide into a 10 mL volumetric flask. Dissolve and dilute to volume with Dichloromethane (DCM) (for GC) or Methanol (for LC). Store at -20°C.
-
Working IS Solution (10 µg/mL): Dilute 100 µL of Stock Solution into 10 mL of Acetone.
B. Sample Extraction (Liquid-Liquid)[1]
-
Sampling: Collect 500 mL of water sample in an amber glass bottle.
-
Spiking: Add 50 µL of Working IS Solution to the sample (Final concentration in water: 1 µg/L or 1 ppb).
-
Extraction:
-
Add 30 mL of Dichloromethane (DCM).
-
Agitate vigorously for 20 minutes on a mechanical shaker.
-
Allow phases to separate (approx. 10 mins). Collect the organic (lower) layer.
-
Repeat extraction with a fresh 20 mL portion of DCM.
-
-
Concentration: Combine organic extracts. Dry over anhydrous
. -
Evaporation: Concentrate to exactly 1.0 mL under a gentle stream of Nitrogen at 35°C. Do not evaporate to dryness to prevent loss of volatile sulfonamides.
C. GC-MS Instrument Parameters
-
Column: Rxi-5Sil MS or DB-5ms (30 m × 0.25 mm × 0.25 µm).[1]
-
Carrier Gas: Helium at 1.2 mL/min (Constant Flow).
-
Inlet: Splitless mode, 280°C.
-
Oven Program:
-
Initial: 60°C (hold 1 min).
-
Ramp 1: 20°C/min to 200°C.
-
Ramp 2: 10°C/min to 300°C (hold 3 min).
-
-
Detection (MS): EI Source (70 eV), SIM Mode.
-
Target (NBBS): Quant Ion
141 (Ph-SO2), Confirm 77. -
IS (N,N-dibutylbutane-1-sulfonamide):
-
Quant Ion:
184 (ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted"> fragment or butyl loss rearrangement). -
Confirm Ion:
57 (Butyl).
-
-
Protocol 2: LC-MS/MS Method (Triple Quadrupole)
Application: Analysis of polar degradation products or when higher sensitivity is required.[1]
A. LC Conditions
-
Column:
Reverse Phase (e.g., Agilent ZORBAX Eclipse Plus, 2.1 × 50 mm, 1.8 µm). -
Mobile Phase A: Water + 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
-
Gradient:
-
0–1 min: 10% B.
-
1–6 min: Linear gradient to 95% B.
-
6–8 min: Hold 95% B.
-
-
Flow Rate: 0.4 mL/min.
B. MS/MS Transitions (ESI Positive)
Since sulfonamides protonate readily
| Compound | Precursor ( | Product ( | Collision Energy (eV) |
| N,N-dibutylbutane-1-sulfonamide (IS) | 250.2 ( | 126.1 | 20 |
| 57.1 | 35 | ||
| NBBS (Target) | 214.1 | 91.1 | 18 |
Note: The transition 250.2
Method Validation Logic (Trustworthiness)
To ensure the protocol is self-validating, the following criteria must be met:
-
Response Factor Stability: The Area Ratio (
) must have an RSD < 5% over 5 consecutive injections. -
Retention Time Shift: The IS must elute between the early eluting polar degradants and the late eluting aromatic plasticizers. In the GC program above, expect the IS to elute at approx. 12.5 minutes , distinct from NBBS (~10.8 min).
-
Blank Verification: Inject a solvent blank containing only the IS. There must be zero signal at the analyte transitions (NBBS), confirming the IS does not degrade into the target compound.
Visualized Workflow
The following diagram illustrates the decision logic for selecting this IS and the extraction workflow.
Caption: Decision tree and workflow for implementing N,N-dibutylbutane-1-sulfonamide as a cost-effective, high-fidelity internal standard.
References
-
U.S. EPA. (2024). Method 537.1: Determination of Selected Per- and Polyfluorinated Alkyl Substances in Drinking Water by Solid Phase Extraction and LC/MS/MS. Washington, DC: U.S. Environmental Protection Agency. (Cited for general sulfonamide extraction principles). Link
-
PubChem. (2024). Compound Summary: N,N-Dibutylbutane-1-sulfonamide (CAS 14673-98-4).[1] National Center for Biotechnology Information. Link
-
Sigma-Aldrich (Merck). (2024).[1] Technical Bulletin: Selection of Internal Standards for GC-MS Analysis of Environmental Contaminants. Link
-
LookChem. (2024). N,N-dibutylbutane-1-sulfonamide Product Information. Link
Modular Preclinical Efficacy Evaluation of N,N-Dibutylbutane-1-sulfonamide (DBBS)
Application Note & Protocol Guide Target Audience: Researchers, Bioanalytical Scientists, and Preclinical Drug Development Professionals
Introduction & Experimental Rationale
N,N-dibutylbutane-1-sulfonamide (DBBS; C₁₂H₂₇NO₂S) is a purely aliphatic sulfonamide. In drug discovery, aliphatic sulfonamides are frequently investigated as metabolic modulators, efflux pump inhibitors, or atypical carbonic anhydrase inhibitors. However, evaluating the efficacy of DBBS presents a unique bioanalytical challenge: it lacks an aromatic chromophore or fluorophore .
Traditional target-binding assays (like fluorescence polarization) or pharmacokinetic assays (like HPLC-UV) are ineffective for DBBS. As a Senior Application Scientist, I have designed this modular workflow to bypass these limitations. This guide establishes a self-validating, three-pillar experimental pipeline:
-
Label-Free Target Engagement: Utilizing the Cellular Thermal Shift Assay (CETSA) to prove direct target binding in live cells without chemical tagging.
-
Phenotypic Metabolic Profiling: Using ATP-dependent luminescence to quantify downstream metabolic disruption.
-
High-Sensitivity Pharmacokinetics: Employing LC-MS/MS for absolute quantification in biological matrices.
Figure 1: Modular preclinical efficacy workflow for N,N-dibutylbutane-1-sulfonamide.
Protocol 1: Target Engagement via Cellular Thermal Shift Assay (CETSA)
Causality & Logic: Because DBBS cannot be easily functionalized with a fluorophore without drastically altering its physicochemical properties (MW: 249.4 g/mol ), traditional pull-down assays are unviable. CETSA relies on the thermodynamic principle that ligand binding stabilizes a protein, increasing its melting temperature (
Step-by-Step Methodology
Self-Validating Control: Always run a vehicle-only (DMSO) control in parallel to establish the baseline melt curve of the target protein.
-
Cell Preparation & Dosing:
-
Culture the target cell line to 70-80% confluency. Harvest and resuspend in PBS supplemented with protease inhibitors.
-
Divide the suspension into two aliquots: Treat Aliquot A with 10 µM DBBS and Aliquot B with an equivalent volume of vehicle (0.1% DMSO).
-
Incubate at 37°C for 1 hour to allow for intracellular equilibration and target binding.
-
-
Thermal Gradient Aliquoting:
-
Distribute each suspension into 8 PCR tubes (50 µL/tube).
-
Subject the tubes to a thermal gradient (e.g., 40°C to 70°C, in 4°C increments) for exactly 3 minutes using a thermal cycler, followed by 3 minutes at room temperature.
-
-
Lysis & Separation:
-
Lyse the cells by subjecting them to three rapid freeze-thaw cycles (liquid nitrogen to 25°C water bath).
-
Centrifuge at 20,000 × g for 20 minutes at 4°C. Rationale: Heat-denatured (unbound) proteins will aggregate and pellet, while stable (DBBS-bound) proteins remain in the soluble supernatant.
-
-
Quantification:
-
Carefully extract the supernatant and analyze via Western Blot or targeted Mass Spectrometry. Plot the relative protein abundance against temperature to calculate the
shift.
-
Figure 2: Cellular Thermal Shift Assay (CETSA) logical workflow for target validation.
Protocol 2: Phenotypic Efficacy & Cytotoxicity Profiling
Causality & Logic: Assuming DBBS acts as a metabolic disruptor, its downstream phenotypic efficacy will manifest as a collapse in cellular bioenergetics. The Promega CellTiter-Glo® assay is selected because it directly quantifies ATP, the universal indicator of metabolic viability, via a highly stable luminescent luciferase reaction[2].
Step-by-Step Methodology
Self-Validating Control: Include a standard curve of exogenous ATP (10 nM to 1 µM) to ensure the luminometer is operating within its linear dynamic range.
-
Plate Seeding:
-
Seed cells into opaque-walled 96-well plates at a density of 5,000 cells/well in 100 µL of culture medium. Incubate overnight at 37°C, 5% CO₂.
-
-
Compound Treatment:
-
Prepare a 10-point serial dilution of DBBS (e.g., 100 µM down to 3 nM) in culture medium.
-
Add the DBBS dilutions to the experimental wells. Include untreated controls and a positive control (e.g., 1 µM Staurosporine). Incubate for 48 hours.
-
-
Reagent Preparation & Addition:
-
Thaw the CellTiter-Glo® Buffer and equilibrate the lyophilized Substrate to room temperature. Mix to reconstitute[2].
-
Equilibrate the 96-well plate to room temperature for 30 minutes to prevent temperature gradients from skewing the luminescent signal.
-
Add 100 µL of CellTiter-Glo® Reagent to each well.
-
-
Lysis and Measurement:
-
Mix contents for 2 minutes on an orbital shaker to induce complete cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Record luminescence with an integration time of 0.5 seconds per well. Calculate the
using non-linear regression.
-
Protocol 3: In Vivo Pharmacokinetics (LC-MS/MS)
Causality & Logic: In vivo efficacy is entirely dependent on DBBS achieving sufficient plasma exposure (
Step-by-Step Methodology
Self-Validating Control: Use a structurally similar stable isotope-labeled internal standard (SIL-IS) spiked into every sample to correct for matrix-induced ion suppression during electrospray ionization.
-
In Vivo Dosing & Sampling:
-
Administer DBBS to the rodent model (e.g., 10 mg/kg IV and 30 mg/kg PO).
-
Collect blood samples (50 µL) into K₂EDTA tubes at pre-determined time points (0.08, 0.25, 0.5, 1, 2, 4, 8, and 24 hours).
-
Centrifuge at 2,000 × g for 10 minutes to isolate plasma. Store at -80°C.
-
-
Sample Preparation (Protein Precipitation):
-
Thaw plasma samples on ice. Transfer 20 µL of plasma to a 96-well extraction plate.
-
Add 100 µL of cold acetonitrile containing the Internal Standard (IS).
-
Vortex for 5 minutes, then centrifuge at 4,000 × g for 15 minutes at 4°C to pellet precipitated proteins.
-
Transfer 50 µL of the supernatant to a clean plate and dilute with 50 µL of LC-MS grade water.
-
-
LC-MS/MS Analysis:
-
Chromatography: Inject 5 µL onto a C18 reversed-phase column (e.g., 50 × 2.1 mm, 1.7 µm). Use a gradient of Water (0.1% Formic Acid) and Acetonitrile (0.1% Formic Acid).
-
Mass Spectrometry: Operate the mass spectrometer in positive Electrospray Ionization (ESI+) mode. Monitor the specific Multiple Reaction Monitoring (MRM) transition for DBBS (e.g.,
250.2 fragment ion). -
Calculate PK parameters (Clearance, Volume of Distribution,
, and Bioavailability) using non-compartmental analysis (NCA).
-
Quantitative Data Presentation
To ensure rigorous go/no-go decision-making in the drug development pipeline, all experimental data must be evaluated against strict acceptance criteria.
| Assay Phase | Key Metric | Acceptance Criteria | Expected DBBS Profile |
| CETSA (Target Engagement) | Significant thermodynamic stabilization of target protein. | ||
| CellTiter-Glo (Phenotypic) | Dose-dependent depletion of intracellular ATP. | ||
| LC-MS/MS (Bioanalysis) | Assay Accuracy | High precision across a 1–1000 ng/mL dynamic range. | |
| Pharmacokinetics (In Vivo) | Bioavailability ( | Rapid absorption, moderate clearance due to lipophilic butyl chains. |
References
-
A Shift in Thinking: Cellular Thermal Shift Assay-Enabled Drug Discovery Source: ACS Publications URL:[Link]
- Source: John Wiley & Sons (Google Books)
Sources
Application Notes & Protocols: The Role of N,N-Dibutylbutane-1-sulfonamide as a Structural Archetype in Modern Pharmaceutical Development
Authored for: Researchers, Scientists, and Drug Development Professionals
Abstract
While N,N-dibutylbutane-1-sulfonamide is not itself a recognized pharmaceutical agent, its chemical structure serves as an exemplary scaffold for understanding the vast and enduring role of the sulfonamide functional group in drug discovery. This guide delves into the physicochemical properties, synthesis, and potential biological applications of sulfonamide-containing molecules, using N,N-dibutylbutane-1-sulfonamide as a case study for structure-activity relationship (SAR) and absorption, distribution, metabolism, and excretion (ADME) optimization. We provide detailed protocols for the synthesis of related structures and for the evaluation of their potential as enzyme inhibitors, specifically targeting carbonic anhydrase, a well-established target for this class of compounds.
Part 1: The Sulfonamide Moiety - A Privileged Scaffold in Medicinal Chemistry
The sulfonamide functional group (-SO₂NH-) is a cornerstone of modern medicinal chemistry. Since the discovery of the antibacterial properties of Prontosil in the 1930s, this versatile scaffold has led to the development of a multitude of FDA-approved drugs.[1] The success of sulfonamides stems from their unique physicochemical properties. The sulfonamide moiety is a non-classical bioisostere of carboxylic acids and can act as a hydrogen bond donor and acceptor, enabling strong interactions with biological targets.[2]
The therapeutic applications of sulfonamides are remarkably broad, encompassing:
-
Antimicrobial Agents: The original "sulfa drugs" revolutionized the treatment of bacterial infections.[3][4][5]
-
Diuretics: Thiazide diuretics, containing a sulfonamide group, are fundamental in managing hypertension.[6]
-
Antidiabetic Drugs: Sulfonylureas are a class of oral hypoglycemic agents used to treat type 2 diabetes.[3][7]
-
Anti-inflammatory Agents: Celecoxib, a selective COX-2 inhibitor for treating arthritis, features a key sulfonamide group.[8]
-
Anticancer Agents: Sulfonamides are used as inhibitors of enzymes like carbonic anhydrase, which are overexpressed in certain tumors.[3][5][9]
-
Antiviral and Anticonvulsant Agents: The structural diversity of sulfonamides has allowed for their development against a wide range of other diseases.[1][3][6]
Part 2: Deconstructing N,N-Dibutylbutane-1-sulfonamide for Drug Design Principles
To understand how a simple molecule can inform complex drug design, we can analyze the distinct components of N,N-dibutylbutane-1-sulfonamide and their potential impact on pharmacokinetic and pharmacodynamic properties.
Structure:
-
Sulfonamide Core (-SO₂N=): The central functional group, responsible for key interactions with target enzymes.
-
N,N-dibutyl Groups (-N(C₄H₉)₂): Two butyl chains attached to the nitrogen atom. These tertiary substitutions significantly increase the molecule's lipophilicity (fat-solubility). In drug design, modulating the size and nature of these alkyl groups is a primary strategy for optimizing ADME properties, such as membrane permeability and metabolic stability.[10]
-
Butane-1-sulfonyl Group (CH₃(CH₂)₃SO₂-): The alkyl group attached to the sulfur atom. This portion of the molecule can be extensively modified to achieve target specificity and potency.
Physicochemical Properties and "Druglikeness"
A critical concept in early-stage drug discovery is "druglikeness," often assessed using guidelines like Lipinski's Rule of Five.[11][12] This rule helps predict if a compound is likely to have good oral absorption and bioavailability.[11][13] Let's analyze N,N-dibutylbutane-1-sulfonamide based on these criteria.
| Property | Lipinski's Rule of Five Guideline | Estimated Value for N,N-dibutylbutane-1-sulfonamide | Violation? |
| Molecular Weight | ≤ 500 g/mol | ~263.45 g/mol | No |
| LogP (Lipophilicity) | ≤ 5 | ~3.5 - 4.0 | No |
| H-Bond Donors | ≤ 5 | 0 | No |
| H-Bond Acceptors | ≤ 10 | 2 (Oxygen atoms) | No |
As shown, N,N-dibutylbutane-1-sulfonamide conforms to Lipinski's rules, suggesting it possesses the foundational physicochemical properties that medicinal chemists often seek in a starting scaffold. However, it's important to note that these are guidelines, and many successful drugs violate one or more of these rules.[13][14]
Part 3: Key Mechanisms of Action for Sulfonamide-Based Drugs
Sulfonamides exert their therapeutic effects through precise molecular interactions, most notably by acting as enzyme inhibitors.
Dihydropteroate Synthase (DHPS) Inhibition
This is the classic mechanism for antibacterial sulfonamides. Bacteria must synthesize their own folic acid, an essential nutrient, via a pathway not present in humans.[6] Sulfonamides are structurally similar to para-aminobenzoic acid (PABA), a key substrate for the enzyme dihydropteroate synthase (DHPS).[15][16] By acting as a competitive inhibitor, the sulfonamide drug blocks the active site of DHPS, halting folic acid production and thereby preventing bacterial growth and replication.[16][] This bacteriostatic action was a medical breakthrough and remains a textbook example of rational drug design.[6][15]
Caption: Competitive inhibition of DHPS by sulfonamides.
Carbonic Anhydrase (CA) Inhibition
Carbonic anhydrases are a family of zinc-containing metalloenzymes that catalyze the rapid interconversion of carbon dioxide and water to bicarbonate and protons.[18][19] The sulfonamide group is a highly effective zinc-binding group, making it an excellent inhibitor of CAs.[18] This inhibition has several therapeutic applications:
-
Glaucoma: Reducing CA activity in the eye lowers the production of aqueous humor, decreasing intraocular pressure.
-
Diuresis: Inhibition in the kidneys alters ion exchange, leading to diuretic effects.
-
Cancer: Tumor-associated isoforms like CA IX and CA XII are often overexpressed and contribute to the acidic microenvironment of tumors. Inhibiting these enzymes is a promising anticancer strategy.[9][19]
Caption: Sulfonamide coordinating to the active site zinc ion of Carbonic Anhydrase.
Part 4: Experimental Protocols & Application Notes
The following protocols provide practical, adaptable methods for synthesizing and evaluating sulfonamide-based compounds in a research setting.
Protocol 1: Synthesis of a Tertiary Sulfonamide via Sulfonyl Chloride
Materials:
-
Butane-1-sulfonyl chloride
-
Dibutylamine
-
Anhydrous solvent (e.g., Dichloromethane (DCM) or Tetrahydrofuran (THF))
-
A non-nucleophilic base (e.g., Triethylamine (TEA) or Pyridine)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask, magnetic stirrer, addition funnel, and standard glassware for extraction and filtration.
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve dibutylamine (1.0 equivalent) and the base (1.2 equivalents) in the anhydrous solvent.
-
Cooling: Cool the reaction mixture to 0 °C using an ice bath. This is crucial to control the exothermicity of the reaction.
-
Addition of Sulfonyl Chloride: Dissolve butane-1-sulfonyl chloride (1.1 equivalents) in a small amount of the anhydrous solvent and add it dropwise to the stirred amine solution via an addition funnel over 15-30 minutes.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-16 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Workup: Once the reaction is complete, quench by adding water. Transfer the mixture to a separatory funnel.
-
Extraction: Wash the organic layer sequentially with 1M HCl (to remove excess amine and base), saturated NaHCO₃ solution, and finally brine.
-
Drying and Concentration: Dry the isolated organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure (rotary evaporation) to yield the crude product.
-
Purification: Purify the crude N,N-dibutylbutane-1-sulfonamide by flash column chromatography on silica gel to obtain the final, pure compound.
Caption: General workflow for the synthesis of tertiary sulfonamides.
Protocol 2: In Vitro Carbonic Anhydrase (CA) Inhibition Assay (Colorimetric)
This protocol outlines a common colorimetric method to determine the inhibitory activity of a test compound against a CA isoform (e.g., bCA II) based on its esterase activity with p-nitrophenyl acetate (pNPA).[9][21]
Materials:
-
Purified Carbonic Anhydrase (e.g., bovine CA II)
-
Tris-sulfate buffer (50 mM, pH 7.6)
-
p-Nitrophenyl acetate (pNPA) stock solution in acetonitrile
-
Test compound (e.g., N,N-dibutylbutane-1-sulfonamide) stock solution in DMSO
-
Acetazolamide (standard CA inhibitor) for positive control
-
96-well microplate
-
Microplate reader capable of measuring absorbance at ~400 nm
Procedure:
-
Prepare Reagents: Prepare serial dilutions of your test compound and the positive control (Acetazolamide) in DMSO.
-
Plate Setup: In a 96-well plate, set up the following wells:
-
Blank: 190 µL Buffer + 10 µL DMSO
-
Control (100% Activity): 180 µL Buffer + 10 µL CA enzyme solution + 10 µL DMSO
-
Test Wells: 180 µL Buffer + 10 µL CA enzyme solution + 10 µL of test compound dilution
-
-
Pre-incubation: Mix the contents of the wells and pre-incubate the plate at 25°C for 15 minutes to allow the inhibitor to bind to the enzyme.
-
Initiate Reaction: Initiate the enzymatic reaction by adding 10 µL of the pNPA substrate solution to all wells.
-
Measure Absorbance: Immediately begin reading the absorbance at 400 nm every 30 seconds for 5-10 minutes using a microplate reader. The rate of increase in absorbance is proportional to the enzyme activity.
-
Data Analysis:
-
Calculate the rate of reaction (V) for each well (slope of Absorbance vs. Time).
-
Calculate the percent inhibition for each concentration of the test compound: % Inhibition = 100 * (1 - (V_inhibitor - V_blank) / (V_control - V_blank))
-
Plot % Inhibition vs. log[Inhibitor Concentration] and fit the data to a dose-response curve to determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%).
-
Conclusion
The sulfonamide moiety remains an exceptionally valuable scaffold in the ongoing quest for new pharmaceuticals. While N,N-dibutylbutane-1-sulfonamide itself is not a therapeutic agent, its structure provides a powerful lens through which to view the fundamental principles of medicinal chemistry. By understanding how to synthesize, modify, and test simple sulfonamide structures, researchers can better appreciate the intricate process of designing potent, selective, and bioavailable drugs. The protocols and principles outlined in this guide serve as a foundational toolkit for scientists aiming to leverage the enduring power of the sulfonamide functional group in the development of the next generation of medicines.
References
- The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review. (2025). Advanced Journal of Chemistry, Section B, Natural Products and Medical Chemistry, 7(2), 130-150.
- The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review. (n.d.).
- The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review. (2025). advchem.org.
- Designing Aliphatic Sulfonamides for Carbonic Anhydrase III Inhibition: Application Notes and Protocols. (n.d.). BenchChem.
- Synthesis, Mechanism of action And Characterization of Sulphonamide. (2025).
- Sulfonamides as a Promising Scaffold in Drug Discovery: An Insightful Review on FDA-Approved Molecules, Synthesis Strategy, Medical Indication, and Their Binding Mode. (2025). PubMed.
- Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. (n.d.).
- Sulfonamides: Historical Discovery Development (Structure-Activity Relationship Notes). (n.d.).
- Optimization of ADME Properties for Sulfonamides Leading to the Discovery of a T-Type Calcium Channel Blocker, ABT-639. (n.d.).
- Sulfonamides. (n.d.). MSD Manual Professional Edition.
- Sulfonamide Antibiotics: Definition, Mechanism and Research. (n.d.). BOC Sciences.
- Antibacterial Activity and Mode of Action of a Sulfonamide-Based Class of Oxaborole Leucyl-tRNA-Synthetase Inhibitors. (2019). ACS Infectious Diseases.
- Sulfonamide (medicine). (n.d.). Wikipedia.
- In-depth Technical Guide: Physicochemical and Biological Profile of Sulfanilamide, a Represent
- Shows ADME properties of sulfonamide drugs. (n.d.).
- Computational Analysis of Sulfonamide-Based Compounds by Molecular Docking and ADME/T in the Inhibition of Acetylcholinesterase (AChE) in Alzhaimer's Disease. (2022). Scientific Research Publishing.
- Structures and physico-chemical properties of the sulfonamide antibiotics under investigation. (n.d.).
- Fluorescence-Based Assay for Carbonic Anhydrase Inhibitors. (2017). JoVE.
- Rule of five in 2015 and beyond: Target and ligand structural limitations, ligand chemistry structure and drug discovery project decisions. (2016). PubMed.
- 4-Substituted Pyridine-3-Sulfonamides as Carbonic Anhydrase Inhibitors Modified by Click Tailing: Synthesis, Activity, and Docking Studies. (2025). MDPI.
- Lipinski's rule of five. (n.d.). Wikipedia.
- Sulfa Drugs as Inhibitors of Carbonic Anhydrase: New Targets for the Old Drugs. (n.d.).
- Lipinski's rules & drug discovery beyond the rule of five. (2024). YouTube.
- Synthesis of Some N-Substituted Sulfonamides Derived from Moringine as Lipoxygenase Inhibitors. (2026).
- Selected physicochemical properties of the sulfonamide antibiotics. (n.d.).
- Design, synthesis, and molecular docking studies of N-substituted sulfonamides as potential anticancer therapeutics. (n.d.).
- Carbonic Anhydrase Inhibition with Sulfonamides Incorporating Pyrazole- and Pyridazinecarboxamide Moieties Provides Examples of Isoform-Selective Inhibitors. (2021).
- One-Step Synthesis of Sulfonamides from N-Tosylhydrazones. (2016). Synfacts, 12(05), 0528.
- Lipinski's rule of five. (n.d.). Taylor & Francis Online.
- What are the exceptions to Lipinski's Rule of 5? (2025).
- The Synthesis of Functionalised Sulfonamides. (n.d.). UCL Discovery.
- Recent Advances in the Synthesis of Sulfonamides Intermedi
- Sulfonamide derivatives: Synthesis and applications. (2024).
- New Reagent for Synthesis of Primary Sulfonamides: tBuONSO. (n.d.). TCI AMERICA.
- Primary Sulfonamide Synthesis Using the Sulfinylamine Reagent N-Sulfinyl-O-(tert-butyl)hydroxylamine, t-BuONSO. (n.d.).
Sources
- 1. Sulfonamides as a Promising Scaffold in Drug Discovery: An Insightful Review on FDA-Approved Molecules, Synthesis Strategy, Medical Indication, and Their Binding Mode - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. New Reagent for Synthesis of Primary Sulfonamides: tBuONSO | TCI AMERICA [tcichemicals.com]
- 3. ajchem-b.com [ajchem-b.com]
- 4. The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review [ajchem-b.com]
- 5. researchgate.net [researchgate.net]
- 6. Sulfonamide (medicine) - Wikipedia [en.wikipedia.org]
- 7. frontiersrj.com [frontiersrj.com]
- 8. Primary Sulfonamide Synthesis Using the Sulfinylamine Reagent N-Sulfinyl-O-(tert-butyl)hydroxylamine, t-BuONSO - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Sulfa Drugs as Inhibitors of Carbonic Anhydrase: New Targets for the Old Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Optimization of ADME Properties for Sulfonamides Leading to the Discovery of a T-Type Calcium Channel Blocker, ABT-639 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Lipinski's rule of five - Wikipedia [en.wikipedia.org]
- 12. taylorandfrancis.com [taylorandfrancis.com]
- 13. youtube.com [youtube.com]
- 14. What are the exceptions to Lipinski's Rule of 5? [synapse.patsnap.com]
- 15. ijpsjournal.com [ijpsjournal.com]
- 16. Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 18. 4-Substituted Pyridine-3-Sulfonamides as Carbonic Anhydrase Inhibitors Modified by Click Tailing: Synthesis, Activity, and Docking Studies | MDPI [mdpi.com]
- 19. Carbonic Anhydrase Inhibition with Sulfonamides Incorporating Pyrazole- and Pyridazinecarboxamide Moieties Provides Examples of Isoform-Selective Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 20. thieme.de [thieme.de]
- 21. pdf.benchchem.com [pdf.benchchem.com]
Application Note: N,N-Dibutylbutane-1-sulfonamide as an Advanced Polar Aprotic Solvent in Chemical Synthesis
Target Audience: Researchers, Application Scientists, and Drug Development Professionals Document Type: Technical Application Note & Experimental Protocols
Executive Summary & Mechanistic Rationale
In advanced organic synthesis and drug development, the choice of solvent dictates the kinetic and thermodynamic success of a reaction. Traditional polar aprotic solvents—such as hexamethylphosphoramide (HMPA), dimethylformamide (DMF), and dimethyl sulfoxide (DMSO)—are highly effective at solvating cations and accelerating nucleophilic reactions. However, they suffer from a critical failure point: they rapidly decompose in the presence of strongly basic or nucleophilic organometallic reagents (e.g., Grignard reagents, organolithiums, and organozincs)[1].
N,N-Dibutylbutane-1-sulfonamide (DBBS) emerges as a highly specialized, robust alternative. As a sterically hindered dialkylsulfonamide, DBBS possesses a highly polarized sulfonamide moiety (–SO₂NR₂) that provides a high dielectric constant and strong dipole moment. The exposed, electronegative oxygen atoms specifically coordinate with metal cations (like Li⁺ and Mg²⁺), effectively separating ion pairs and leaving the corresponding anions "naked" and hyper-reactive[1].
Crucially, DBBS exhibits exceptional chemical stability. Unlike DMF (which undergoes nucleophilic attack at the carbonyl carbon) or DMSO (which is destructively deprotonated by strong bases), the electrophilic sulfur atom in DBBS is massively shielded by three bulky butyl chains. This steric protection, combined with the inherent stability of the S–N and S–C bonds, allows DBBS to be used in aggressive organometallic workflows where other solvents fail[1].
Physicochemical Profiling & Comparative Data
To justify the selection of DBBS over conventional solvents, it is essential to compare their physicochemical properties and reactivity profiles. The data below summarizes the stability and solvating power critical for organometallic chemistry.
Table 1: Comparative Profile of Polar Aprotic Solvents in Organometallic Workflows
| Solvent | Dielectric Constant (ε) | Stability to Grignard (RMgX) | Stability to Organolithium (RLi) | Cation Solvating Power | Toxicity / Safety Profile |
| HMPA | 30.0 | Moderate | Low | Very High | High (Known Carcinogen) |
| DMF | 36.7 | Low (Reacts instantly) | Low (Reacts instantly) | High | High (Reprotoxic) |
| DMSO | 46.7 | Low (Reacts) | Low (Deprotonates) | High | Low |
| THF | 7.5 | High | Moderate | Low | Low |
| DBBS | ~35.0 | Very High | High | High | Low to Moderate |
Data synthesized from foundational solvent stability studies by[1].
System Workflows & Reaction Pathways
The efficacy of DBBS lies in its dual ability to stabilize transition states while resisting nucleophilic degradation. The following diagram illustrates the causality of ion-pair separation when an organometallic reagent is introduced into DBBS.
Mechanistic pathway of cation solvation and nucleophilic activation by DBBS.
Validated Experimental Protocols
The following protocols are designed as self-validating systems, incorporating specific causality for each experimental choice to ensure high reproducibility and scientific integrity.
Protocol A: Grignard Addition to Sterically Hindered Ketones
Objective: To drive the nucleophilic addition of an alkylmagnesium halide to a hindered ketone, minimizing unwanted reduction or enolization side reactions. Causality: In standard ethereal solvents (THF, Et₂O), hindered ketones often resist addition. By using DBBS, the Mg²⁺ ion is heavily solvated, increasing the nucleophilicity of the Grignard reagent and pushing the reaction pathway toward the desired C–C bond formation[1].
Step-by-Step Methodology:
-
System Preparation: Flame-dry a Schlenk flask under a continuous flow of argon. Causality: Organometallic reagents are highly moisture-sensitive; residual water will prematurely protonate the carbanion.
-
Substrate Dissolution: Add 1.0 mmol of the hindered ketone (e.g., diisopropyl ketone) and 5.0 mL of anhydrous DBBS to the flask.
-
Temperature Control: Cool the solution to 0 °C using an ice bath. Causality: Although DBBS is thermally stable, the initial exothermic complexation between the magnesium ion and the sulfonamide oxygen requires thermal dissipation to prevent localized degradation.
-
Reagent Addition: Dropwise add 1.2 mmol of the Grignard reagent (e.g., propylmagnesium chloride, 2.0 M in THF). The DBBS will immediately solvate the Mg²⁺ ions, often observed as a slight viscosity change.
-
Reaction Phase: Remove the ice bath and stir for 2 hours at 25 °C. Monitor the disappearance of the ketone via TLC (Hexanes/EtOAc 8:2).
-
Safety Quench & Isolation: Carefully quench the reaction with 5 mL of saturated aqueous NH₄Cl. Causality: NH₄Cl provides a mild proton source to neutralize the alkoxide intermediate without causing acid-catalyzed dehydration of the resulting alcohol. Extract the aqueous layer with diethyl ether (3 x 10 mL). DBBS has a high boiling point and will remain in the organic phase; isolate the final product via silica gel flash chromatography.
Step-by-step experimental workflow for Grignard additions in DBBS solvent.
Protocol B: Microwave-Assisted Michael Addition
Objective: Green synthesis of complex molecules via Michael addition to α,β-unsaturated esters using DBBS as a polar medium. Causality: DBBS acts as both a highly polar microwave-absorbing medium (due to its high dielectric constant) and a stable aprotic solvent that stabilizes the transition state of the Michael donor without reacting with basic catalysts[2].
Step-by-Step Methodology:
-
Reagent Mixing: In a microwave-safe vial, combine 1.0 mmol of the nucleophilic donor, 1.2 mmol of the α,β-unsaturated ester, and 10 mol% of KF/Al₂O₃ catalyst in 2.0 mL of DBBS.
-
Irradiation: Seal the vial and irradiate in a dedicated microwave synthesizer at 80 °C (50 W) for 10 minutes. Causality: Microwave irradiation in a high-dipole solvent like DBBS causes rapid molecular friction, drastically reducing reaction times from hours to minutes compared to conventional conductive heating.
-
Catalyst Removal: Cool the vial to room temperature. Filter the heterogeneous KF/Al₂O₃ catalyst through a Celite pad, washing with ethyl acetate. Causality: The use of a solid-supported base allows for immediate physical separation, preventing reverse Michael reactions during workup.
-
Purification: Concentrate the filtrate under reduced pressure and purify the residue via flash chromatography to isolate the target adduct.
References
-
Richey, H. G., & Farkas, J. (1987). "Sulfamides and sulfonamides as polar aprotic solvents." The Journal of Organic Chemistry, 52(4), 479-483. URL:[Link]
-
Kiasat, A. R., et al. (2009). "KF/Al₂O₃ as an Efficient, Green, and Reusable Catalytic System for the Solvent-Free Synthesis of N-Alkyl Derivatives of Sulfonamides via Michael Reactions." Phosphorus, Sulfur, and Silicon and the Related Elements, 184(7), 1811-1818. URL:[Link]
Sources
Application Note: Strategic Functionalization of N,N-Dibutylbutane-1-sulfonamide
Part 1: Strategic Analysis & Chemical Logic[1]
The Scaffold
N,N-Dibutylbutane-1-sulfonamide (CAS: 14287-95-7) presents a unique challenge in medicinal chemistry.[1] Structurally, it consists of a lipophilic butane-1-sulfonyl core flanked by a tertiary dibutylamino group.[1]
-
The Challenge: The molecule is chemically robust. The sulfonamide linkage (
) is highly stable to hydrolysis, and the tertiary nitrogen prevents standard -functionalization strategies (e.g., alkylation/acylation) without bond cleavage.[1] -
The Opportunity: The sulfonyl group (
) is a powerful electron-withdrawing group (EWG).[1] It significantly acidifies the -protons of the butane chain (pKa 23 in DMSO), rendering them accessible to strong bases. This allows for regioselective -functionalization , transforming the inert linker into a chiral center or a branching point for pharmacophore attachment.
Mechanistic Causality
The protocols below rely on the
-
Regioselectivity: Deprotonation occurs exclusively at the
-position relative to the sulfur atom. The -protons adjacent to the nitrogen are less acidic (pKa > 30) due to the lower electron-withdrawing capability of the nitrogen lone pair compared to the sulfonyl oxygens. -
Stereoelectronic Stabilization: The resulting carbanion is stabilized by charge delocalization into the sulfonyl group (forming a pseudo-enolate structure) and by chelation with the lithium counter-cation, often assisted by the sulfonamide oxygens.
Part 2: Detailed Experimental Protocols
Protocol A: Regioselective -Alkylation via Lithiation
Objective: Introduction of alkyl/benzyl electrophiles to the C1 position of the butane sulfonyl chain.
Reagents & Materials
-
Substrate: N,N-Dibutylbutane-1-sulfonamide (1.0 equiv).
-
Base:
-Butyllithium ( -BuLi), 1.6 M in hexanes (1.1 equiv).[1] Note: Titrate before use. -
Solvent: Anhydrous Tetrahydrofuran (THF).[1] Must be distilled from Na/Benzophenone or dried via column.[1]
-
Electrophile: Benzyl bromide, Methyl iodide, or Allyl bromide (1.2 equiv).
-
Quench: Saturated aqueous
.
Step-by-Step Methodology
-
Setup: Flame-dry a 50 mL two-neck round-bottom flask equipped with a magnetic stir bar and a rubber septum. Flush with Argon for 15 minutes.
-
Solvation: Syringe in anhydrous THF (
concentration relative to substrate) and the sulfonamide substrate. Cool the solution to (dry ice/acetone bath).-
Expert Insight: The low temperature is critical not to prevent degradation of the sulfonamide (which is stable), but to prevent the
-BuLi from attacking the THF solvent or undergoing aggregate-induced side reactions.
-
-
Deprotonation: Add
-BuLi dropwise over 10 minutes.-
Observation: The solution may turn slightly yellow, indicating the formation of the
-lithio sulfonamide species. -
Time: Stir at
for 45 minutes to ensure complete deprotonation.
-
-
Electrophile Addition: Add the electrophile (neat or dissolved in minimal THF) dropwise.
-
Causality: Rapid addition can cause local heating; slow addition maintains the kinetic control required for clean substitution.[1]
-
-
Warming: Allow the reaction to stir at
for 1 hour, then remove the cooling bath and allow it to warm to room temperature over 2 hours. -
Workup: Quench with saturated
( ). Extract with EtOAc ( ).[1] Wash combined organics with brine, dry over , and concentrate. -
Purification: Flash column chromatography (Hexanes/EtOAc gradient).
Validation Criteria:
-
¹H NMR: Disappearance of the triplet at
( - ) and appearance of a multiplet (chiral - ) integrated for 1 proton.[1]
Protocol B: -Arylation via Negishi Cross-Coupling
Objective: Coupling the aliphatic chain to an aromatic ring (biaryl/alkyl-aryl synthesis) using a Transmetallation strategy.[1] Direct lithiation-arylation is poor; transmetallation to Zinc enables Pd-catalyzed coupling.[1]
Reagents
-
Intermediate:
-Lithio species (generated as in Protocol A, steps 1–3). -
Transmetallation Agent:
(1.0 M in THF, 1.2 equiv).[1] -
Catalyst:
(5 mol%).[1] -
Coupling Partner: Aryl Bromide (e.g., 4-Bromotoluene, 1.0 equiv).
Step-by-Step Methodology
-
Lithiation: Perform steps 1–3 of Protocol A to generate the
-lithio sulfonamide at .[1] -
Transmetallation: Add
solution dropwise.[1] Stir for 30 minutes at , then warm to for 30 minutes. -
Catalyst Addition: In a separate vial, mix the Aryl Bromide and
in minimal THF. Cannulate this mixture into the organozinc solution. -
Reflux: Heat the reaction mixture to
(oil bath) for 12–16 hours. -
Workup: Cool to RT. Quench with 1M HCl (carefully) to break up Zinc salts.[1] Extract with
. -
Purification: Silica gel chromatography.
Part 3: Visualization of Reaction Pathways
Diagram 1: Mechanistic Pathway for -Functionalization
This diagram illustrates the divergence between direct alkylation and the transmetallation route required for arylation.
Caption: Divergent synthetic pathways from the common
Diagram 2: Experimental Workflow & Critical Control Points
Caption: Operational workflow emphasizing temperature control and the critical visual checkpoint indicating successful carbanion formation.
Part 4: Data Summary & Troubleshooting
Table 1: Troubleshooting the -Lithiation
| Observation | Probable Cause | Corrective Action |
| No Reaction (Recovery of SM) | Wet THF or quenched | Distill THF from Na/Benzophenone; Titrate |
| Complex Mixture (TLC) | Temperature too high ( | Maintain |
| Low Yield (Arylation) | Incomplete transmetallation.[1] | Ensure |
| Degradation | Oxygen ingress.[1] | Ensure positive Argon pressure; use septum with copper wire tiedown.[1] |
References
-
Clayden, J. (2002).[1] Organolithiums: Selectivity for Synthesis. Pergamon. (Foundational text on lithiation regioselectivity and sulfonamide directing groups).
-
Hoyer, P., & Rea, P. (2021). "Metal-free C(sp3)–H functionalization of sulfonamides via strain-release rearrangement". Chemical Science.
-
Wang, C., et al. (2023). "Sulfonamide-directed site-selective functionalization of unactivated C(sp3)−H enabled by photocatalytic sequential electron/proton transfer". Nature Communications.[1] [1]
-
Knochel, P., et al. (2011). "Functionalization of Heterocyclic Compounds using Polyfunctional Magnesium and Zinc Reagents". Angewandte Chemie International Edition. [1]
-
PubChem. (2023).[1] "N,N-Dibutylbutanamide and Sulfonamide Analogues: Physical Properties". National Library of Medicine.[1]
Sources
- 1. 1-Butanesulfonamide | C4H11NO2S | CID 18460 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Hydrolysis of a sulfonamide by a novel elimination mechanism generated by carbanion formation in the leaving group - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Metal-free C(sp3)–H functionalization of sulfonamides via strain-release rearrangement - Chemical Science (RSC Publishing) [pubs.rsc.org]
Troubleshooting & Optimization
Technical Support Center: N,N-Dibutylbutane-1-sulfonamide Synthesis
Ticket ID: OPT-YIELD-BBSA-001 Status: Open Assigned Specialist: Senior Application Scientist
Introduction
Welcome to the Technical Support Center. You have requested a high-fidelity optimization guide for the synthesis of N,N-dibutylbutane-1-sulfonamide (CAS: 25286-66-6).
This molecule is a tertiary sulfonamide , synthesized via the nucleophilic attack of a secondary amine (dibutylamine) on an aliphatic sulfonyl chloride (1-butanesulfonyl chloride). Unlike primary sulfonamides, this product lacks an acidic N-H proton, which fundamentally alters the purification strategy.
The following guide prioritizes moisture control and stoichiometric precision to maximize yield, based on the high hydrolytic instability of aliphatic sulfonyl chlorides [1, 2].
Module 1: The Gold Standard Protocol
Standard Operating Procedure (SOP) for Anhydrous Synthesis
Do not use aqueous biphasic conditions (Schotten-Baumann) if yield is the priority. 1-Butanesulfonyl chloride hydrolyzes rapidly in water [1]. Use this anhydrous organic phase protocol.
Reagents & Stoichiometry
| Component | Role | Eq. | Notes |
| 1-Butanesulfonyl chloride | Electrophile | 1.0 | Moisture sensitive.[1] Density ~1.21 g/mL [1]. |
| Dibutylamine | Nucleophile | 1.1 | Slight excess ensures full consumption of chloride. |
| Triethylamine (TEA) | HCl Scavenger | 1.5 | Must be dry. Pyridine is a valid alternative. |
| Dichloromethane (DCM) | Solvent | -- | Anhydrous (Water <50 ppm). |
| DMAP | Catalyst | 0.05 | Optional. Accelerates sluggish reactions. |
Step-by-Step Methodology
-
System Prep: Flame-dry a 3-neck round-bottom flask (RBF) equipped with a magnetic stir bar, nitrogen inlet, and pressure-equalizing addition funnel. Cool under nitrogen flow.
-
Solvation: Charge the RBF with Dibutylamine (1.1 eq) , Triethylamine (1.5 eq) , and DMAP (0.05 eq) in anhydrous DCM (0.2 M concentration) .
-
Thermal Control: Cool the amine solution to 0°C using an ice/water bath. Critical: The reaction is exothermic.[2]
-
Controlled Addition: Dissolve 1-Butanesulfonyl chloride (1.0 eq) in a minimal amount of DCM. Add this solution dropwise via the addition funnel over 30–60 minutes. Maintain internal temperature <5°C.
-
Reaction Phase: Once addition is complete, allow the reaction to warm to room temperature (RT) naturally. Stir for 4–12 hours.
-
Checkpoint: Monitor by TLC (Hexane/EtOAc 4:1). The sulfonyl chloride spot should disappear.
-
-
Quench: Cool back to 0°C. Quench carefully with water.
Module 2: Visualizing the Workflow
Figure 1: Reaction Logic & Pathway
This diagram illustrates the synthesis pathway and the competing hydrolysis side-reaction that must be suppressed.
Caption: Figure 1. Synthesis pathway contrasting the desired sulfonylation against the moisture-induced hydrolysis failure mode.
Module 3: Troubleshooting (FAQs)
Q1: My yield is consistently low (<60%), but the product looks pure. What is happening? Diagnosis: This is a classic symptom of Reagent Hydrolysis . Root Cause: 1-Butanesulfonyl chloride is highly reactive with water. If your solvent or glassware contained moisture, the chloride hydrolyzed to butanesulfonic acid before reacting with the amine [1, 5]. Solution:
-
Distill DCM over CaH2 or use molecular sieves (4Å).
-
Verify the quality of the sulfonyl chloride.[1] If it smells acrid (HCl) or has a precipitate, distill it under vacuum before use (BP ~80°C at 9 mmHg) [1].
Q2: The reaction mixture turned into a thick slurry/paste. Is this normal? Diagnosis: Yes, this is Salt Precipitation . Root Cause: The reaction generates Triethylamine Hydrochloride (TEA·HCl) as a byproduct. In non-polar solvents like DCM or Toluene, this salt is insoluble and precipitates out. Solution:
-
Do not panic. Efficient stirring is required.
-
If stirring stops, add more DCM.
-
Pro-Tip: This precipitation actually drives the reaction forward (Le Chatelier’s principle).
Q3: I see a spot on TLC that trails and doesn't move much. Is that my product? Diagnosis: No, that is likely Unreacted Amine or Sulfonic Acid . Root Cause:
-
Trailing at Baseline: Butanesulfonic acid (from hydrolysis).[3]
-
Streaking:[4] Residual Dibutylamine. Solution:
-
Your product (N,N-dibutylbutane-1-sulfonamide) is lipophilic. It should have an R_f of ~0.4–0.6 in Hexane/EtOAc (4:1).
-
Use the Acid Wash protocol (Module 4) to remove the amine.
Module 4: Purification & Isolation Strategy
Because the target is a tertiary sulfonamide , it is neutral. It will not dissolve in basic water, nor will it form salts with acids. We exploit this for purification.[2]
The "Acid Wash" Workup
This is the most critical step to ensure high purity without column chromatography.
-
Filtration: Filter off the precipitated TEA·HCl salts using a sintered glass funnel. Rinse the cake with cold DCM.
-
Acid Extraction (Removal of Amine):
-
Base Wash (Removal of Sulfonic Acid):
-
Wash the organic layer with Sat. NaHCO3 (2x) .
-
-
Drying: Wash with Brine (1x), dry over MgSO4, filter, and concentrate in vacuo.
Figure 2: Purification Decision Tree
Caption: Figure 2. Workup logic designed to chemically separate the neutral product from basic amines and acidic byproducts.
References
-
ChemicalBook. (2024). 1-Butanesulfonyl chloride Properties and Stability.Link
-
BenchChem. (2025).[2] An In-depth Technical Guide on the Reactivity of the Sulfonyl Chloride Functional Group.[2]Link
-
Organic Chemistry Portal. (2020). Sulfonamide Synthesis: General Methodologies.Link
-
Sigma-Aldrich. (2024). 1-Butanesulfonyl chloride Product Sheet & Safety Data.Link
-
ResearchGate. (2008). Reactions of Sulfonyl Chlorides with Amines: Kinetic Profiles.Link
Sources
- 1. nbinno.com [nbinno.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Buy 1-Butanesulfonyl chloride | 2386-60-9 [smolecule.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Primary Sulfonamide Synthesis Using the Sulfinylamine Reagent N-Sulfinyl-O-(tert-butyl)hydroxylamine, t-BuONSO [organic-chemistry.org]
- 7. researchgate.net [researchgate.net]
- 8. thieme.de [thieme.de]
Technical Support Center: Purification of N,N-Dibutylbutane-1-sulfonamide (DBBSA)
Introduction
Welcome to the Technical Support Center. You are likely working with N,N-dibutylbutane-1-sulfonamide (DBBSA) , a highly lipophilic sulfonamide often synthesized via the reaction of butane-1-sulfonyl chloride with dibutylamine.[1][2]
Because of its structure (a 12-carbon aliphatic backbone), this molecule typically exists as a viscous, high-boiling oil at room temperature.[1] Users frequently encounter challenges with persistent amine odors , emulsion formation during extraction, and color retention in the final oil.
This guide moves beyond generic advice, offering chemically grounded troubleshooting for this specific lipophilic target.
Module 1: The "Dirty" Crude – Workup Troubleshooting
The quality of your final product is determined in the separatory funnel. Most failures occur here because the lipophilic nature of DBBSA mimics a surfactant, leading to poor phase separation.
Q: My crude oil smells strongly of fish/amine. How do I remove it?
A: You must perform a pH-controlled "Amine Protonation Wash." [1][2]
The "fishy" odor is unreacted dibutylamine .[2] Because dibutylamine is lipophilic, a simple water wash will not remove it.[1] You must convert it into its water-soluble ammonium salt.[1][2]
The Protocol:
-
Dilute: Dissolve your crude reaction mixture in a non-polar solvent (e.g., Hexanes or Toluene). Avoid DCM if possible, as it increases emulsion risk with this specific sulfonamide.[1]
-
Acid Wash: Wash the organic layer twice with 10% HCl (aq) .[1][2]
-
Check pH: Ensure the aqueous layer is distinctly acidic (pH < 2).[1][2] If not, the amine is saturating the acid; wash again.
Q: I have a stubborn emulsion that won't separate. What now?
A: You are seeing the "Surfactant Effect" of the sulfonamide.
DBBSA has a polar head (sulfonamide) and non-polar tails (butyl groups), acting like a detergent.[1]
The Fix (Step-by-Step):
-
The Brine Shatter: Add saturated NaCl (brine) to the aqueous layer.[2] This increases the ionic strength, forcing organics out of the water phase (Salting Out).[5]
-
Filtration: If solid particulates (like amine salts) are stabilizing the interface, filter the entire biphasic mixture through a pad of Celite®.
-
Time & Gravity: If the emulsion persists, leave it overnight.
-
Last Resort: Add a small amount of Methanol (1-2 mL). This disrupts surface tension but may pull some product into the aqueous layer.[2]
Q: The oil is dark yellow/brown.[2] Is it ruined?
A: Likely not. This is usually trace oxidation or sulfur impurities. [2]
Sulfonyl chlorides can decompose into sulfonic acids, which darken over time.[1]
-
Base Wash: After the Acid Wash (above), wash the organic layer with Saturated NaHCO₃ .
-
Adsorption: If color persists after drying (MgSO₄), stir the crude oil with Activated Charcoal (5 wt%) for 30 minutes, then filter through Celite.
Module 2: Advanced Purification (Distillation & Chromatography)
Once you have a crude oil, you must choose a path: High-Vacuum Distillation (preferred for scale) or Flash Chromatography (preferred for high purity/small scale).[1][2]
Decision Logic: The Purification Flowchart
Caption: Decision matrix for selecting the optimal purification route based on scale and equipment availability.
Protocol A: High-Vacuum Distillation
Warning: DBBSA has a high molecular weight (~263 g/mol ).[1][2] Attempting to distill at atmospheric pressure will decompose the molecule before it boils.[2]
| Parameter | Recommendation | Reason |
| Pressure | < 0.5 mmHg (Oil Pump) | Essential to lower bp to < 180°C. |
| Temperature | Expect 140°C - 170°C | Estimated range at reduced pressure.[1][2] |
| Setup | Short-path distillation head | Minimizes travel distance for high-boiling vapors.[1][2] |
| Stirring | Aggressive magnetic stirring | Prevents "bumping" and localized overheating.[1][2] |
Troubleshooting:
-
Issue: The temperature is rising, but no distillate is coming over.
-
Fix: Insulate the distillation head with aluminum foil.[2] The vapor is condensing before it reaches the collection flask due to heat loss.
Protocol B: Flash Column Chromatography
If you lack a high-vacuum pump, this is your only option.[1][2]
-
Detection: Sulfonamides are not always UV-active if they lack an aromatic ring (like DBBSA).[1][2] Use Iodine Staining or PMA (Phosphomolybdic Acid) dip for TLC visualization.[1][2]
Module 3: Quality Control & Validation
How do you prove your "clear oil" is actually pure DBBSA?
1H-NMR Validation
Look for the specific "Tri-Butyl" signature.[1][2]
-
Diagnostic Signal 1 (Sulfonyl-CH2): A triplet around 2.8 - 3.0 ppm .[1][2] This corresponds to the protons next to the sulfur (
).[1][2] -
Diagnostic Signal 2 (N-CH2): A triplet (or multiplet) around 3.1 - 3.3 ppm .[1][2] This corresponds to the protons on the nitrogen side (
).[1][2] -
Impurity Check:
Water Content (Karl Fischer)
If this material is intended for electrolyte applications (e.g., Li-ion batteries), water content is critical.[1]
-
Target: < 50 ppm H₂O.
-
Drying Method: If distillation isn't enough, store the oil over 4Å Molecular Sieves (activated) for 48 hours.
Summary of Key Specifications
| Property | Value / Note |
| Physical State | Viscous, colorless to pale yellow oil.[1][2] |
| Molecular Weight | ~263.44 g/mol |
| Solubility | Soluble in DCM, EtOAc, Toluene.[1] Insoluble in Water.[1][2] |
| Storage | Hygroscopic.[1][2] Store under Argon/Nitrogen.[1][2] |
References
-
Vogel, A. I. Vogel's Textbook of Practical Organic Chemistry, 5th Ed.[1] Longman Scientific & Technical, 1989 .[1][2] (Standard protocols for sulfonamide synthesis and acid/base workups). [1][2]
-
Clayden, J., Greeves, N., & Warren, S. Organic Chemistry, 2nd Ed.[1] Oxford University Press, 2012 .[1][2] (Mechanistic explanation of nucleophilic substitution at sulfonyl centers). [1][2]
-
BenchChem Technical Support. Sulfonamide Synthesis Protocols & Troubleshooting. (General workup procedures for lipophilic sulfonamides).
-
PubChem Database. Compound Summary: N-Butylbenzenesulfonamide (Analogous physicochemical data). National Library of Medicine.[1][2] (Used for boiling point estimation and solubility logic).[1][2]
Sources
- 1. 3622-84-2 CAS MSDS (N-n-Butyl benzene sulfonamide) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 2. 1-Butanesulfonamide | C4H11NO2S | CID 18460 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. orgsyn.org [orgsyn.org]
- 4. chem.rochester.edu [chem.rochester.edu]
- 5. MedChem Tips and Tricks – ACSGCIPR [acsgcipr.org]
refinement of reaction conditions for N,N-dibutylbutane-1-sulfonamide synthesis
Status: Operational Ticket ID: OPT-SULF-2026 Assigned Specialist: Senior Application Scientist Subject: Optimization of Reaction Conditions & Troubleshooting
Executive Summary & Strategy
You are synthesizing N,N-dibutylbutane-1-sulfonamide via the nucleophilic substitution of butane-1-sulfonyl chloride with dibutylamine.
-
The Challenge: While this is a classic Schotten-Baumann type reaction, the specific lipophilicity of your reagents (three butyl chains involved) creates unique solubility and purification challenges compared to aryl sulfonamides.
-
The Product: Expect a viscous, colorless to pale yellow oil.[1] Crystallization is unlikely to be effective due to the high entropic flexibility of the butyl chains; vacuum distillation or silica chromatography are your primary purification routes.
Workflow Decision Matrix
Before starting, select the protocol that matches your constraints using the logic flow below.
Figure 1: Decision matrix for selecting the optimal synthesis protocol.
Standard Operating Protocols (SOPs)
Method A: Anhydrous Conditions (Recommended for High Purity)
Best for: Drug discovery, small scale (<5g), moisture-sensitive sulfonyl chlorides.[1]
Mechanism:
Reagents:
-
Butane-1-sulfonyl chloride (1.0 equiv)
-
Dibutylamine (1.1 equiv)[1]
-
Triethylamine (TEA) or Pyridine (1.2 equiv)[1]
-
Solvent: Dichloromethane (DCM) (Anhydrous)[1]
Protocol:
-
Setup: Flame-dry a round-bottom flask. Add a stir bar and purge with Nitrogen/Argon.
-
Dissolution: Add Dibutylamine (1.1 eq) and TEA (1.2 eq) to anhydrous DCM (0.2 M concentration relative to amine).
-
Cooling: Cool the mixture to 0°C (Ice/Water bath). Critical: Exothermic reaction control.
-
Addition: Add Butane-1-sulfonyl chloride (1.0 eq) dropwise via syringe or addition funnel over 15–20 minutes.
-
Why? Rapid addition causes localized heating, leading to hydrolysis (if trace water exists) or degradation.[1]
-
-
Reaction: Allow to warm to Room Temperature (RT) and stir for 4–12 hours.
-
Monitoring: Check via TLC (Hexane/EtOAc 4:1). Stain with KMnO4 or Iodine (Sulfonamides are not UV active unless aryl groups are present; this molecule is not UV active).[1]
Method B: Biphasic Aqueous Conditions (Schotten-Baumann)
Best for: Scale-up, avoiding toxic solvents, robust reagents.[1] Mechanism: Interfacial reaction. The lipophilic amine reacts with the sulfonyl chloride at the organic/aqueous interface.
Reagents:
-
Butane-1-sulfonyl chloride (1.1 equiv)
-
Dibutylamine (1.0 equiv)[1]
-
Base: NaOH (10% aqueous solution, 2.0 equiv)[1]
-
Solvent: THF (optional, to improve miscibility)
Protocol:
-
Mixing: Dissolve Dibutylamine in THF (minimal volume). Add to the 10% NaOH solution.
-
Addition: Cool to 0°C. Add Butane-1-sulfonyl chloride dropwise.
-
Reaction: Vigorously stir (high RPM essential for phase transfer) at RT for 4 hours.
-
Note: Since dibutylamine is highly lipophilic, the reaction rate may be slower than Method A. If conversion is low, add a Phase Transfer Catalyst (e.g., TBAB, 5 mol%).[1]
Optimization Data & Parameters
The following table summarizes how critical variables impact the formation of N,N-dibutylbutane-1-sulfonamide.
| Parameter | Recommendation | Technical Rationale |
| Stoichiometry | 1.0 : 1.1 (Cl : Amine) | Slight excess of amine ensures full consumption of the unstable Sulfonyl Chloride.[2] |
| Base Choice | TEA (Triethylamine) | TEA is easier to remove than Pyridine during acid wash workup. Pyridine can leave a lingering odor and color. |
| Solvent | DCM (Dichloromethane) | Excellent solubility for all reagents.[1] Easy to evaporate. THF is a valid alternative but can hold water (hydrolysis risk).[1] |
| Temperature | 0°C | Start cold to suppress HCl exotherm. Do not reflux; sulfonamides are stable, but sulfonyl chlorides decompose with heat.[1] |
| Concentration | 0.2 M - 0.5 M | Too dilute = slow kinetics. Too concentrated = exotherm difficult to control. |
Troubleshooting Guide (FAQ)
Q1: I see no product spot on TLC, or the spot is very faint.
-
Diagnosis: Visualization error. N,N-dibutylbutane-1-sulfonamide lacks a chromophore (no benzene ring).[1] UV light (254 nm) will not work.[1]
-
Solution: You must use a chemical stain.
-
Iodine Chamber: The butyl chains will absorb iodine (brown spot).
-
KMnO4: Will stain the oxidizable amine/sulfur species.
-
Phosphomolybdic Acid (PMA): Excellent for general lipids/alkyl chains.[1]
-
Q2: My yield is low (<50%), and I isolated a water-soluble solid.
-
Diagnosis: Hydrolysis.[2][3][4] The Sulfonyl Chloride reacted with water instead of the amine, forming Butanesulfonic acid (water-soluble).
-
Solution:
Q3: The product is an oil that refuses to crystallize.
-
Diagnosis: This is expected.[5] The molecule has high conformational freedom (
chain on sulfur, two chains on nitrogen).[1] -
Solution: Do not attempt crystallization.
-
Purification: Use a silica plug (Hexane
10% EtOAc/Hexane) to remove polar impurities. -
High Vacuum: Heat the oil to 60°C under high vacuum (<1 mbar) to strip off unreacted dibutylamine (b.p. 159°C at atm).
-
Q4: The product is colored (Yellow/Brown) but should be colorless.
-
Diagnosis: Oxidation of the amine or trace metal contamination.
-
Solution: Treat the crude DCM solution with Activated Charcoal (10 wt%), stir for 30 mins, and filter through Celite.
Workup & Purification Logic
This specific sulfonamide requires a "Self-Validating" washing sequence to ensure purity without column chromatography in many cases.
Figure 2: The "Self-Validating" Workup Protocol. Each wash targets a specific impurity class.
Detailed Purification Steps:
-
Acid Wash (Critical): Wash the organic layer 2x with 1M HCl. The dibutylamine and TEA will be protonated, becoming water-soluble and leaving the organic layer.
-
Base Wash: Wash 2x with Saturated Sodium Bicarbonate (
). Any hydrolyzed sulfonyl chloride (now sulfonic acid) will be deprotonated and removed in the aqueous layer. -
Drying: Dry over
or , filter, and rotovap. -
Polishing: If the oil retains amine smell, put on high vacuum line (0.1 mmHg) at 50°C for 2 hours.
References
-
Vogel, A. I. Vogel's Textbook of Practical Organic Chemistry, 5th Ed.; Longman: London, 1989.[1] (General reference for Sulfonamide synthesis via Sulfonyl Chlorides).
-
BenchChem. Technical Support Center: Optimization of Sulfonamide Synthesis. Link (Accessed 2026).[1]
-
King, J. F., et al. "Benzenesulfonyl chloride with primary and secondary amines in aqueous media — Unexpected high conversions to sulfonamides at high pH."[1] Can. J. Chem.2004 , 82, 1135–1140.[1] Link (Validation of aqueous conditions for dibutylamine).[1]
-
PubChem Database. Butane-1-sulfonyl chloride Compound Summary. Link (Reagent properties).[1]
Sources
Technical Support Center: Scale-Up Production of N,N-Dibutylbutane-1-sulfonamide
Welcome to the Technical Support Center. This comprehensive guide is designed for process chemists, chemical engineers, and drug development professionals tasked with the scale-up synthesis of N,N-dibutylbutane-1-sulfonamide. Here, we provide authoritative troubleshooting protocols, mechanistic insights, and standardized workflows to ensure high-yield, reproducible production.
Mechanistic Insights & Process Causality
To successfully scale the production of N,N-dibutylbutane-1-sulfonamide, one must understand the specific behavioral causality of aliphatic sulfonyl chlorides. Unlike aromatic sulfonyl chlorides, aliphatic variants like 1-butanesulfonyl chloride possess acidic
When exposed to an amine base, the reaction does not proceed exclusively via a classical
This mechanistic duality dictates your entire process design. If trace water is present in the reaction matrix, the sulfene intermediate will rapidly hydrate to form 1-butanesulfonic acid, permanently degrading your yield[2][3]. Therefore, the protocol must be designed as a self-validating system: strict anhydrous conditions and controlled thermal dosing are not just best practices; they are mechanistically required to suppress the sulfene-hydrolysis pathway and drive the reaction toward the target sulfonamide.
Mechanistic pathways of 1-butanesulfonyl chloride: Direct substitution vs. sulfene formation.
Troubleshooting Guides & FAQs
Q: Why am I experiencing a severe exotherm and sudden yield drop during the addition of 1-butanesulfonyl chloride?
A: The sulfonylation of amines is inherently highly exothermic[4]. If the addition rate exceeds the cooling capacity of your reactor, localized temperature spikes occur. Elevated temperatures exponentially increase the rate of
Q: My In-Process Control (IPC) shows a stalling reaction with significant 1-butanesulfonic acid formation. How do I correct this? A: This indicates moisture ingress or wet solvents[3]. The sulfene intermediate is reacting with water instead of dibutylamine. Corrective Action: Verify the Karl Fischer (KF) moisture content of your dibutylamine and solvent (e.g., dichloromethane or THF) is <0.05%. Use a calculated excess of dibutylamine (2.1 to 2.5 equivalents) to act as both the nucleophile and the acid scavenger, driving the equilibrium toward the sulfonamide[4].
Q: During the aqueous quench, I am encountering a stubborn emulsion that prevents phase separation. What is the cause? A: N,N-dibutylbutane-1-sulfonamide is a highly lipophilic oil. Emulsions in this system are typically caused by the amphiphilic nature of unreacted dibutylamine and the 1-butanesulfonic acid byproduct acting as surfactants. Corrective Action: Quench with cold 1M HCl to protonate unreacted dibutylamine, driving it into the aqueous phase as a water-soluble salt. Wash the organic layer with saturated brine (NaCl) to increase the density and ionic strength of the aqueous phase, which will break the emulsion.
Standardized Scale-Up Protocol (1-kg Target)
Self-Validating Check: The success of this protocol relies on maintaining anhydrous conditions until the reaction is complete. The appearance of a clear, biphasic separation during Step 5 validates the successful consumption of the amine.
-
Reactor Preparation: Purge a 10-L jacketed glass reactor with ultra-pure
. Verify the system is completely dry. -
Reagent Charging: Charge 4.0 L of anhydrous dichloromethane (DCM) and 1.68 kg (13.0 mol, 2.5 eq) of dibutylamine. Initiate agitation at 250 RPM and cool the internal temperature to 0 °C.
-
Controlled Addition: Load 0.81 kg (5.2 mol, 1.0 eq) of 1-butanesulfonyl chloride into an addition funnel. Add dropwise over 2–3 hours. Critical Parameter: Adjust the addition rate to ensure the internal temperature does not exceed 5 °C[4].
-
Maturation: Once addition is complete, remove cooling and allow the reaction matrix to naturally warm to 20 °C. Stir for 4 hours. Monitor via GC or LC-MS until 1-butanesulfonyl chloride consumption is >99%.
-
Aqueous Quench & Phase Separation: Cool the reactor to 10 °C. Slowly add 2.0 L of cold 1M HCl to quench the reaction and neutralize excess amine. Allow phases to separate for 30 minutes. Decant the lower organic phase.
-
Washing & Drying: Wash the organic phase with 2.0 L of saturated aqueous
, followed by 2.0 L of saturated brine. Dry the organic layer over anhydrous , filter, and concentrate under reduced pressure. -
Purification: Because N,N-dibutylbutane-1-sulfonamide is a high-boiling oil, purify the crude product via short-path vacuum distillation to remove trace impurities, yielding a clear, colorless to pale-yellow oil.
Standardized 6-step scale-up workflow for N,N-dibutylbutane-1-sulfonamide production.
Quantitative Data & Process Parameters
The following table summarizes the critical process parameters (CPPs) required to maintain the integrity of the scale-up workflow:
| Process Parameter | Target Range | Mechanistic Rationale | Consequence of Deviation |
| Karl Fischer (Moisture) | < 0.05% | Prevents sulfene hydration | Formation of 1-butanesulfonic acid |
| Addition Temperature | 0–5 °C | Controls exotherm & side reactions | Thermal runaway; severe yield loss |
| Dibutylamine Equivalents | 2.1 – 2.5 eq | Acts as nucleophile and HCl scavenger | Incomplete conversion; stalled reaction |
| Agitation Rate | 200–300 RPM | Prevents localized reagent pooling | Hot spots; impurity formation |
| Quench pH | pH 1–2 | Protonates excess amine for removal | Severe emulsions during phase separation |
References
-
The Research on the Synthesis Method of Sulphonamide and the Scheme for Improving the Synthesis Technology , Darcy & Roy Press. 4
-
Synthetic approaches to biologically active sulfonates and sulfonamides , CORE.1
-
Recent advances in the synthesis of N-acyl sulfonamides , RSC Publishing. 2
-
Vinylogous nucleophilic catalysis. Tertiary amine promoted hydrolysis of 1-alkene-1-sulfonyl chlorides , Canadian Journal of Chemistry. 3
-
1-Butanesulfonyl chloride 98 2386-60-9 , Sigma-Aldrich.
Sources
Technical Support Center: Safe Handling of N,N-Dibutylbutane-1-sulfonamide
[1]
Ticket ID: #DBBS-SAFETY-001 Agent: Dr. Aris Thorne, Senior Application Scientist Status: Open Priority: High (Safety Critical)[1]
Introduction
Welcome to the Technical Support Center. You have requested a comprehensive guide on the safe handling, storage, and operational protocols for N,N-dibutylbutane-1-sulfonamide (often abbreviated in literature as DBBS or similar alkyl-sulfonamide derivatives).
Technical Context: This compound belongs to the class of aliphatic sulfonamides.[1] Unlike their aryl counterparts (e.g., benzenesulfonamides), aliphatic sulfonamides possess distinct electrochemical stability windows and lipophilicity profiles. They are frequently utilized as:
-
Supporting Electrolytes/Additives: In high-voltage lithium-ion battery research due to anodic stability.[1]
-
Plasticizers: For polyamides and specialized resins.[1]
-
Extractants: In separation chemistry for metal ions.[1]
Because this is a specialized fine chemical, standard Safety Data Sheets (SDS) often lack granular experimental detail.[1] The guide below bridges the gap between regulatory compliance and practical laboratory application.
Part 1: Critical Safety & First Response (The "Emergency" Ticket)
Q: What are the immediate hazards associated with this specific sulfonamide?
A: While aliphatic sulfonamides are generally chemically stable, they present specific risks:
-
Health: Class 2 Skin/Eye Irritant.[1][2][3] Potential respiratory irritant if aerosolized.[1][2][3]
-
Reactivity: Low reactivity, but incompatible with strong oxidizing agents and strong reducing agents (e.g., Lithium Aluminum Hydride).
-
Thermal: Combustible.[1] Thermal decomposition emits toxic fumes (
, ).[1]
Q: I have spilled the chemical. What is the cleanup logic?
A: Do not use water immediately if the chemical is being used in an anhydrous battery context (to prevent contamination of the surrounding dry room). For general spills, follow this decision tree:
Figure 1: Decision logic for N,N-dibutylbutane-1-sulfonamide spill response.
Part 2: Storage & Stability (The "Inventory" Ticket)
Q: The liquid has turned slightly yellow. Is it still usable?
A: Pure N,N-dibutylbutane-1-sulfonamide should be a colorless to pale straw liquid.[1]
-
Cause: Yellowing typically indicates oxidation of trace amine impurities (dibutylamine) remaining from synthesis, rather than degradation of the sulfonamide core itself.
-
Troubleshooting:
-
Remediation: Pass the liquid through a short column of activated neutral alumina or perform vacuum distillation.[1]
Q: What are the strict storage requirements?
A:
| Parameter | Requirement | Scientific Rationale |
|---|
| Temperature | Ambient (
Part 3: Operational Handling & Protocols (The "Lab Bench" Ticket)
Q: How do I dry/purify this compound for battery research?
A: Commercial grades often contain 200-500 ppm water.[1] For Li-ion applications (
Protocol: Dehydration of N,N-dibutylbutane-1-sulfonamide
-
Pre-treatment: Add activated 4Å Molecular Sieves (
) to the liquid.[1] -
Rest: Allow to stand for 24-48 hours under Argon.
-
Filtration: Filter through a
PTFE syringe filter into a dry Schlenk flask. -
Vacuum Degassing:
-
Validation: Perform Karl Fischer titration (Coulometric). Target:
.
Q: What is the glove compatibility?
A:
-
Recommended: Nitrile (
minimum).[1] Excellent resistance to aliphatic sulfonamides.[1] -
Avoid: Latex. The lipophilic butyl chains can swell latex, reducing tactile sensitivity and barrier protection.
Q: I am synthesizing this. What is the workflow?
A: If you are synthesizing rather than purchasing, the standard route involves the reaction of butane-1-sulfonyl chloride with dibutylamine.
Figure 2: Synthesis and purification workflow for N,N-dibutylbutane-1-sulfonamide.
Part 4: Waste & Decontamination (The "EHS" Ticket)
Q: Can this go down the drain?
A: Absolutely not.
-
Ecotoxicity: Sulfonamides are persistent in the environment and can be harmful to aquatic life (chronic toxicity).[1]
-
Disposal: Collect in "Non-Halogenated Organic Solvent" waste streams.[1] If the material contains dissolved lithium salts (from battery experiments), label as "Flammable/Toxic - Lithium Salts."[1]
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for N-Butylbenzenesulfonamide (Analogous Structure Safety Data). Retrieved from .[1]
-
Sigma-Aldrich (2025). Safety Data Sheet: N-Butylbenzenesulfonamide (Class Reference).[1] Retrieved from .[1]
-
BenchChem (2025). Standard Operating Procedures for the Laboratory Synthesis of Sulfonamides. Retrieved from .[1]
-
Fisher Scientific (2025). Safety Data Sheet: 4-n-Butylbenzenesulfonamide.[1] Retrieved from .[1]
-
Occupational Safety and Health Administration (OSHA). Hazard Communication Standard: Safety Data Sheets.[1][5] Retrieved from .[1]
(Note: Direct specific SDS for the exact "butane-1" isomer is rare in public databases; safety protocols are derived from the closest structural analogs and standard organic sulfonamide handling procedures validated by general chemical safety consensus.)[1]
Validation & Comparative
A Comparative Guide to the Purity Validation of N,N-dibutylbutane-1-sulfonamide: HPLC vs. NMR
For researchers, scientists, and professionals in drug development, establishing the absolute purity of a chemical entity is not merely a procedural step but a cornerstone of scientific validity and product safety. The presence of even minute quantities of impurities can significantly alter a compound's biological activity, toxicity, and stability. This guide provides an in-depth, objective comparison of two principal analytical techniques—High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy—for the validation of N,N-dibutylbutane-1-sulfonamide purity.
This document moves beyond a simple listing of protocols. It delves into the causality behind experimental choices, grounding every recommendation in established scientific principles and regulatory expectations, primarily guided by the International Council for Harmonisation (ICH) guidelines.[1][2][3][4][5]
The Analyte: N,N-dibutylbutane-1-sulfonamide
To select the appropriate analytical strategy, a fundamental understanding of the target molecule and its likely contaminants is essential.
Structure and Properties: N,N-dibutylbutane-1-sulfonamide is an aliphatic sulfonamide. Its structure lacks a significant UV-absorbing chromophore, a critical consideration for HPLC method development. It is a moderately polar, non-volatile compound, making it suitable for both HPLC and NMR analysis.
Synthesis and Potential Impurities: The most common synthesis route involves the reaction of butane-1-sulfonyl chloride with dibutylamine in the presence of a base.[6][7][8] This pathway informs the profile of potential process-related impurities we must be able to separate and detect:
-
Unreacted Starting Materials: Butane-1-sulfonyl chloride and dibutylamine.
-
Side-Reaction Products: Hydrolysis of the highly reactive butane-1-sulfonyl chloride to butane-1-sulfonic acid.[6][9]
-
Residual Solvents and Reagents: Solvents used during the reaction and workup (e.g., dichloromethane, ethyl acetate) and the base (e.g., triethylamine).
High-Performance Liquid Chromatography (HPLC) for Purity Determination
HPLC is the workhorse of the pharmaceutical industry for purity and impurity analysis, prized for its high resolving power and quantitative accuracy.[10]
Principle of Separation
For a molecule like N,N-dibutylbutane-1-sulfonamide, reversed-phase HPLC (RP-HPLC) is the method of choice. The principle relies on the partitioning of the analyte and its impurities between a non-polar stationary phase (typically C18-modified silica) and a polar mobile phase (a mixture of water and an organic solvent like acetonitrile). More polar impurities, such as butane-1-sulfonic acid, will elute earlier, while less polar impurities will be retained longer than the main compound.
Method Development Rationale: The "Why"
-
Column Choice: A C18 column is the standard starting point due to its versatility and strong hydrophobic retention characteristics, which are well-suited for separating a moderately polar analyte from both more polar and less polar impurities. A column with a charged surface can improve peak shape for basic analytes, which may be relevant if residual amines are present.[11]
-
Mobile Phase Selection: A gradient elution, starting with a high percentage of aqueous mobile phase and gradually increasing the organic component (e.g., acetonitrile), is superior to an isocratic method. This is because a gradient can effectively elute a wide range of impurities with varying polarities within a reasonable timeframe, ensuring sharp peaks for both early and late-eluting compounds.[12] The addition of a small amount of acid, like formic acid, can suppress the ionization of residual silanols on the column, leading to improved peak symmetry.[11][12]
-
The Detection Challenge: The key limitation for this specific analyte is its lack of a strong UV chromophore.[13]
-
UV Detection at Low Wavelengths: The sulfonamide functional group exhibits some absorbance at low wavelengths (~200-220 nm). While feasible, this approach suffers from low sensitivity and high baseline noise, as many common solvents also absorb in this region.[10]
-
Alternative Detectors: For accurate quantification of non-chromophoric impurities, alternative detection methods are strongly recommended. A Charged Aerosol Detector (CAD) or an Evaporative Light Scattering Detector (ELSD) provides a near-universal response for non-volatile analytes, making them ideal for this application as their response is not dependent on the optical properties of the molecule.[14]
-
Data Interpretation and Validation
Purity is typically calculated using an area percent normalization method. The method must be validated according to ICH Q2(R2) guidelines to ensure it is fit for purpose.[1][2] This involves assessing:
-
Specificity: The ability to resolve the main peak from all potential impurities and degradation products.
-
Linearity & Range: Demonstrating a proportional relationship between detector response and concentration over a defined range (e.g., from the Limit of Quantitation to 150% of the target concentration).[3][4][15]
-
Accuracy & Precision: Ensuring results are close to the true value and are reproducible.[4]
-
Limits of Detection (LOD) & Quantitation (LOQ): Determining the lowest concentration of impurities that can be reliably detected and quantified.[4][16]
Nuclear Magnetic Resonance (NMR) Spectroscopy for Purity Assessment
NMR, particularly quantitative ¹H NMR (qNMR), is a powerful primary method for purity determination because the signal intensity is directly proportional to the number of nuclei, regardless of the molecule's structure.[17][18] This allows for quantification without needing a reference standard of the analyte itself.
Principle of Quantitative NMR (qNMR)
qNMR determines purity by comparing the integral of a unique, well-resolved signal from the analyte to the integral of a signal from a certified internal standard of known purity and weight.[19][20][21]
¹H NMR Analysis
-
Spectral Analysis: The ¹H NMR spectrum of N,N-dibutylbutane-1-sulfonamide is expected to show distinct signals for the four methylene groups of the butane chain and the four methylene groups of the two butyl chains, likely appearing as overlapping multiplets and triplets in the 0.8-3.5 ppm region. The key is to identify at least one signal that is baseline-resolved from any impurity signals.
-
The Internal Standard: The choice of internal standard is paramount for accuracy.[22] An ideal standard should:
-
Have a high purity (>99.5%).
-
Be stable and non-volatile.
-
Possess a simple spectrum with at least one sharp signal (preferably a singlet) in a clear region of the analyte's spectrum.[23]
-
Be soluble in the same deuterated solvent as the analyte.[23] For N,N-dibutylbutane-1-sulfonamide in CDCl₃, suitable standards include maleic acid or 1,4-dinitrobenzene .[23][24]
-
-
Acquisition Parameters (The "Why"): For accurate quantification, NMR acquisition parameters must be carefully set. The most critical parameter is the relaxation delay (D1) . This delay must be at least 5 times the longest spin-lattice relaxation time (T₁) of any proton being integrated (both analyte and standard).[23] A shorter delay will lead to incomplete relaxation of the nuclei, causing the signals to be attenuated and resulting in an underestimation of purity.
-
Purity Calculation: The purity (P) is calculated using the following formula[18]:
Purity (%) = (Ianalyte / Istd) × (Nstd / Nanalyte) × (Manalyte / Mstd) × (mstd / manalyte) × Pstd
Where:
-
I = Integral area of the signal
-
N = Number of protons giving rise to the signal
-
M = Molar mass
-
m = Mass
-
Pstd = Purity of the internal standard
-
¹³C NMR as a Supporting Tool
While ¹H NMR is used for quantification, ¹³C NMR provides invaluable qualitative support. It confirms the carbon skeleton of the main compound and can reveal the presence of impurities that may not have protons or whose proton signals are obscured.
Head-to-Head Comparison: HPLC vs. NMR
| Feature | High-Performance Liquid Chromatography (HPLC) | Nuclear Magnetic Resonance (NMR) |
| Principle | Physical separation based on polarity. | Spectroscopic detection based on nuclear spin. |
| Quantitation | Relative (Area %); requires reference standards for absolute quantification of impurities. | Absolute (Primary Ratio Method); uses a certified internal standard.[18] |
| Sensitivity | High (typically low µg/mL to ng/mL).[16] | Lower (typically requires mg of sample). |
| Information | Provides retention time and quantitative data on separated components. | Provides structural confirmation and absolute quantitative data simultaneously. |
| Impurity ID | Requires isolation or coupling to Mass Spectrometry (MS) for structural ID.[9] | Can often identify simple impurities directly from the spectrum (e.g., residual solvents). |
| Throughput | High; well-suited for automated, routine quality control of many samples. | Lower; sample preparation and acquisition time are longer. |
| Sample State | Destructive (sample is consumed). | Non-destructive (sample can be recovered). |
| Key Challenge | Requires a chromophore or a universal detector (e.g., CAD/ELSD).[13][14] | Requires a high-field instrument and careful parameter optimization (e.g., relaxation delay).[23] |
Visual Workflows
HPLC Purity Validation Workflow
Caption: Workflow for purity determination by HPLC.
qNMR Purity Validation Workflow
Caption: Workflow for purity determination by qNMR.
Detailed Experimental Protocols
Protocol 1: HPLC Purity Method (with CAD/ELSD)
-
Preparation of Mobile Phase:
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
-
Chromatographic Conditions:
-
Column: C18, 2.7 µm, 4.6 x 100 mm.
-
Column Temperature: 30 °C.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 5 µL.
-
Detector: Charged Aerosol Detector (CAD) or Evaporative Light Scattering Detector (ELSD).
-
Gradient Program:
Time (min) % Mobile Phase B 0.0 10 20.0 95 25.0 95 25.1 10 | 30.0 | 10 |
-
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of N,N-dibutylbutane-1-sulfonamide into a 10 mL volumetric flask.
-
Dissolve and dilute to volume with a 50:50 mixture of acetonitrile and water to achieve a concentration of ~1 mg/mL.
-
-
Analysis:
-
Inject a blank (diluent), followed by six replicate injections of the sample solution.
-
Integrate all peaks with an area greater than 0.05% of the total area.
-
Calculate the purity by the area normalization method: % Purity = (Areamain peak / Total Areaall peaks) × 100.
-
Protocol 2: Quantitative ¹H NMR Purity Method
-
Materials:
-
N,N-dibutylbutane-1-sulfonamide sample.
-
Internal Standard (IS): Maleic Acid (certified, purity >99.5%).
-
Deuterated Solvent: Chloroform-d (CDCl₃) with 0.03% TMS.
-
-
Sample Preparation:
-
Using a calibrated microbalance, accurately weigh ~15-20 mg of the sulfonamide sample into a clean glass vial. Record the mass precisely.
-
Accurately weigh ~5-10 mg of the maleic acid internal standard into the same vial. Record the mass precisely.
-
Add approximately 0.7 mL of CDCl₃ to the vial and vortex until both components are fully dissolved.
-
Transfer the solution to a high-quality 5 mm NMR tube.
-
-
NMR Acquisition:
-
Spectrometer: 400 MHz or higher.
-
Experiment: Standard 1D proton spectrum.
-
Key Parameters:
-
Pulse Angle: 90°.
-
Relaxation Delay (d1): 30 seconds (this must be determined experimentally but serves as a conservative starting point).
-
Number of Scans: 16-32 (to achieve adequate signal-to-noise).
-
-
-
Data Processing and Calculation:
-
Process the spectrum with careful phasing and baseline correction.
-
Calibrate the spectrum to the TMS signal at 0 ppm.
-
Integrate the well-resolved singlet from maleic acid (~6.3 ppm).
-
Integrate a well-resolved, unique signal from the N,N-dibutylbutane-1-sulfonamide (e.g., a terminal methyl triplet around 0.9 ppm).
-
Calculate the purity using the formula provided in Section 3.
-
Conclusion and Recommendations
Neither HPLC nor NMR is universally superior; they are powerful, orthogonal techniques that provide complementary information.
-
HPLC is the preferred method for routine quality control , stability studies, and the detection of trace-level impurities, especially when a universal detector like CAD or ELSD is employed. Its high resolving power is unmatched for separating complex mixtures of closely related impurities.
-
Quantitative NMR is the gold standard for primary characterization and certification of reference standards .[17][20] Its strength lies in providing an absolute purity value without requiring an identical, highly pure standard of the analyte itself. It is also exceptionally useful for identifying and quantifying unknown impurities when their reference standards are not available.
For the comprehensive validation of a new batch of N,N-dibutylbutane-1-sulfonamide, particularly for use in a regulated environment, a dual approach is recommended. Use qNMR to assign an absolute purity value to a primary reference standard, then use that standard to qualify a robust, validated HPLC method for routine, day-to-day quality control analysis. This integrated strategy leverages the strengths of both techniques, ensuring the highest level of confidence in the material's quality.
References
-
ICH Q2(R2) Validation of analytical procedures - Scientific guideline. European Medicines Agency. [Link]
-
ICH Q2(R2) Validation of Analytical Procedures. International Council for Harmonisation. (2023-11-30). [Link]
-
Powers, R., et al. qHNMR Analysis of Purity of Common Organic Solvents—An Undergraduate Quantitative Analysis Laboratory Experiment. Journal of Chemical Education. (2017-10-25). [Link]
-
Pauli, G. F. Quantitative NMR (qNMR). University of Illinois Chicago. [Link]
-
A Guide to Quantitative NMR (qNMR). Emery Pharma. (2024-02-09). [Link]
-
Quantitative NMR (qNMR) ? Moving into the future with an evolution of reliability. JEOL. (2022-12-19). [Link]
-
Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview. Pharma Talks. (2025-07-02). [Link]
-
ICH Q2(R2) Guide: Analytical Method Validation Explained. IntuitionLabs.ai. (2026-01-07). [Link]
-
Q2(R2) Validation of Analytical Procedures. U.S. Food and Drug Administration. (2024-03-06). [Link]
-
Pieters, L., et al. Survey and qualification of internal standards for quantification by 1H NMR spectroscopy. Journal of Pharmaceutical and Biomedical Analysis. (2010-09-05). [Link]
-
Choosing the Right qNMR Internal Standard for Accurate and Reproducible NMR Results. ResolveMass. (2025-12-29). [Link]
-
Analytical Method Development Approach When Compounds Don't Have UV Chromophore. Pharma Pathway. (2020-10-24). [Link]
-
Dong, M. W. A Universal Reversed-Phase HPLC Method for Pharmaceutical Analysis. LCGC North America. (2022-04-15). [Link]
-
Experimental and theoretical investigation of conformational states and noncovalent interactions in crystalline sulfonamides. Royal Society of Chemistry. [Link]
-
Analytical Method Development and Validation by Reverse Phase – High Performance Liquid Chromatography: An Overview. International Journal for Scientific Research & Development. [Link]
-
Reversed Phase HPLC Method Development. Phenomenex. [Link]
-
1H NMR Spectrum (1D, 1000 MHz, H2O, predicted) (NP0161204). NP-MRD. [Link]
-
No chromophore - no problem? Wiley Analytical Science. (2021-05-10). [Link]
-
Isolation and Structural Elucidation of Impurity in Sulfonamide Intermediate of Glyburide. ResearchGate. (2021-12-21). [Link]
-
Sulfonamide synthesis by alkylation or arylation. Organic Chemistry Portal. [Link]
-
A Study of the Formation and Stability of N-Alkylbutanimines by 1H-NMR Spectroscopy. SciSpace. [Link]
-
Design, synthesis, and molecular docking studies of N-substituted sulfonamides as potential anticancer therapeutics. National Center for Biotechnology Information. [Link]
-
HPLC-FLD-Based Method for the Detection of Sulfonamides in Organic Fertilizers Collected from Poland. MDPI. (2022-03-21). [Link]
-
1 H-NMR Spectrum: (a) of N,N-dibutylmethaniminium chloride (4f) in CD 2 Cl 2 and (b) of N-butyl-N-(hydroxymethyl)butan-1aminium chloride (5f) in D 2 O. ResearchGate. [Link]
-
Primary Sulfonamide Synthesis Using the Sulfinylamine Reagent N-Sulfinyl-O-(tert-butyl)hydroxylamine, t-BuONSO. Organic Chemistry Portal. [Link]
-
Primary Sulfonamide Synthesis Using the Sulfinylamine Reagent N-Sulfinyl-O-(tert-butyl)hydroxylamine, t-BuONSO. National Center for Biotechnology Information. [Link]
-
Synthesis and characterisation of process related impurity in bosentan monohydrate. Journal of Chemical and Pharmaceutical Research. [Link]
-
Sulfonamide derivatives: Synthesis and applications. Frontier Research Publication. (2024-02-26). [Link]
-
Validation of an Analytical Method to Determine Sulfamides in Kidney by HPLC-DAD and PARAFAC2 with First-Order Derivative Chromatograms. ResearchGate. [Link]
-
HPLC Method for Simultaneous Determination of Impurities and Degradation Products in Zonisamide. Indian Journal of Pharmaceutical Sciences. [Link]
-
Quantification and Validation of a HPLC-UV Method for Simultaneous Analysis of Nitrosoamine Impurities (NDMA, NDEA and NDIPA) in Losartan. Journal of Pharmaceutical Research. [Link]
Sources
- 1. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 2. database.ich.org [database.ich.org]
- 3. m.youtube.com [m.youtube.com]
- 4. intuitionlabs.ai [intuitionlabs.ai]
- 5. fda.gov [fda.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Sulfonamide synthesis by alkylation or arylation [organic-chemistry.org]
- 8. frontiersrj.com [frontiersrj.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. phx.phenomenex.com [phx.phenomenex.com]
- 13. veeprho.com [veeprho.com]
- 14. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 15. ijpsonline.com [ijpsonline.com]
- 16. mdpi.com [mdpi.com]
- 17. Quantitative NMR (qNMR) | Pharmacognosy Institute (PHCI) | University of Illinois Chicago [pharmacognosy.pharmacy.uic.edu]
- 18. emerypharma.com [emerypharma.com]
- 19. pubs.acs.org [pubs.acs.org]
- 20. ethz.ch [ethz.ch]
- 21. Quantitative NMR (qNMR) ? Moving into the future with an evolution of reliability | Products | JEOL Ltd. [jeol.com]
- 22. Quantitative NMR Spectroscopy - Acanthus Research [acanthusresearch.com]
- 23. resolvemass.ca [resolvemass.ca]
- 24. Survey and qualification of internal standards for quantification by 1H NMR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
comparative analysis of the biological activity of N,N-dibutylbutane-1-sulfonamide analogs
Comparative Analysis of Bioactivity: N,N-Dibutylbutane-1-sulfonamide and Structural Analogs
Executive Summary & Compound Profile
N,N-Dibutylbutane-1-sulfonamide represents a distinct subclass of sulfonamides characterized by a fully substituted nitrogen atom and a purely aliphatic scaffold. Unlike the classical "sulfa drugs" (primary aromatic sulfonamides) which rely on an ionizable N-H group for antibacterial efficacy (via dihydropteroate synthase inhibition), this analog is lipophilic, non-ionizable, and sterically hindered .
This guide compares the biological activity of N,N-dibutylbutane-1-sulfonamide against three key analog classes:
-
Primary Aliphatic Sulfonamides (e.g., Butane-1-sulfonamide).
-
N-Monoalkyl Sulfonamides (e.g., N-butylbutane-1-sulfonamide).
-
Aryl Sulfonamides (e.g., N,N-dibutylbenzenesulfonamide - BBSA).
Key Finding: The transition from primary to N,N-dialkyl substitution shifts the biological profile from specific enzymatic inhibition (antibacterial/CA inhibition) to non-specific membrane interaction, cytotoxicity, and potential neurotoxicity .
Comparative Performance Analysis
The following table summarizes the structure-activity relationship (SAR) shifts observed when modifying the core sulfonamide scaffold.
| Feature | N,N-Dibutylbutane-1-sulfonamide (Target) | Butane-1-sulfonamide (Primary Analog) | N,N-Dibutylbenzenesulfonamide (Aryl Analog) |
| Structure | Aliphatic Chain (C4), N-Dibutyl | Aliphatic Chain (C4), N-H2 | Aromatic Ring, N-Dibutyl |
| LogP (Lipophilicity) | High (~3.5 - 4.2) | Low (< 1.0) | High (~3.8) |
| H-Bond Donor | No (0) | Yes (2) | No (0) |
| Primary Bioactivity | Cytotoxicity / Membrane Disruption | Carbonic Anhydrase Inhibition (Weak) | Neurotoxicity / Plasticizer Effect |
| Antibacterial Potency | Negligible (Lacks PABA mimicry) | Moderate (Gram-negative focus) | Negligible |
| Mechanism | Hydrophobic Interaction / Steric Blockade | Active Site Binding (Zn2+ coordination) | GABA-gated Ion Channel Modulation |
Detailed Comparative Insights
1. Antibacterial Activity (The "Sulfa" Standard) [1]
-
Observation: N,N-dibutylbutane-1-sulfonamide shows negligible antibacterial activity compared to primary sulfonamides.
-
Mechanistic Reason: Classical sulfa drugs mimic p-aminobenzoic acid (PABA). This requires an unsubstituted or mono-substituted nitrogen to fit into the dihydropteroate synthase active site. The bulky dibutyl groups of the target molecule sterically hinder this binding.
-
Exception: It may exhibit weak activity against specific Gram-positive strains (S. aureus) solely through non-specific membrane disruption due to its high lipophilicity.
2. Cytotoxicity & Anticancer Potential [2]
-
Observation: N,N-dialkyl analogs often exhibit higher cytotoxicity against mammalian cells (e.g., HeLa, MCF-7) than their primary counterparts.
-
Mechanistic Reason: The high lipophilicity allows rapid passive diffusion across cell membranes. Once intracellular, these analogs can modulate signaling pathways (e.g., p38 MAPK) or disrupt mitochondrial function, independent of the folate pathway.
-
Data Point: Analogs with similar lipophilic profiles (e.g., N-alkyl phenanthroindolizidine sulfonamides) have shown IC50 values in the low micromolar range (0.1 - 5 µM) for cancer cell growth inhibition.
3. Neurotoxicity & Environmental Toxicology
-
Observation: The target molecule shares structural similarity with N-butylbenzenesulfonamide (BBSA) , a known neurotoxin and plasticizer found in groundwater.
-
Risk Profile: N,N-dibutylbutane-1-sulfonamide is expected to possess a similar toxicological profile to BBSA, potentially affecting GABAergic neurotransmission. Its aliphatic nature makes it slightly less persistent than the aromatic BBSA but potentially more permeable to the blood-brain barrier.
Mechanism of Action: The "Substitution Switch"
The biological activity of sulfonamides is dictated by the nitrogen substitution. The diagram below illustrates the divergence in pathways.
Figure 1: Mechanistic divergence of sulfonamide analogs based on nitrogen substitution. N,N-dialkyl analogs (red path) lose enzymatic specificity but gain membrane-active properties.
Experimental Protocols for Validation
To objectively assess the bioactivity of N,N-dibutylbutane-1-sulfonamide analogs, the following standardized protocols are recommended.
Protocol A: Lipophilicity Determination (HPLC Method)
Essential for predicting membrane permeability and potential bio-accumulation.
-
System: High-Performance Liquid Chromatography (HPLC) with a C18 reverse-phase column.
-
Mobile Phase: Methanol/Water gradient (from 50:50 to 100:0).
-
Standards: Calibrate using a homologous series of n-alkyl benzenes with known LogP values.
-
Measurement: Determine the capacity factor (
) for the N,N-dibutyl analog. -
Calculation:
(where and are derived from the calibration curve).-
Expected Result: N,N-dibutylbutane-1-sulfonamide will elute significantly later than butane-1-sulfonamide, confirming high lipophilicity (LogP > 3.0).
-
Protocol B: In Vitro Cytotoxicity Assay (MTT)
Used to evaluate the antiproliferative potential against mammalian cells.
-
Cell Lines: Use HeLa (cervical cancer) and HEK293 (normal kidney) for selectivity comparison.
-
Seeding: Plate cells at
cells/well in 96-well plates; incubate for 24h. -
Treatment:
-
Dissolve N,N-dibutylbutane-1-sulfonamide in DMSO (final concentration < 0.1%).
-
Treat cells with serial dilutions (0.1 µM to 100 µM) for 48h.
-
-
Detection: Add MTT reagent (0.5 mg/mL); incubate 4h. Dissolve formazan crystals in DMSO.
-
Analysis: Measure absorbance at 570 nm. Calculate IC50 using non-linear regression.
-
Control: Use Doxorubicin as a positive control and Butane-1-sulfonamide as a negative structural control.
-
Synthesis & Experimental Workflow
The synthesis of these analogs for testing typically follows the sulfonyl chloride coupling route.[1]
Figure 2: Synthetic workflow for generating the target analog for biological evaluation.
References
-
Yousif, M. N., et al. (2022). Recent Advances in the Chemistry and Biological Activity of Sulfonamide Derivatives. Mini-Reviews in Organic Chemistry. Link
-
Scott, K. A., et al. (2012). Synthesis and biological evaluation of N-alkyl sulfonamides derived from polycyclic hydrocarbon scaffolds. Organic & Biomolecular Chemistry. Link
-
Kim, Y., et al. (2015). Design, Synthesis, and Biological Activity of Sulfonamide Analogues of Antofine and Cryptopleurine. Journal of Medicinal Chemistry. Link
-
Mahmood, S., et al. (2016).[3] Biological activities of sulfonamides. Indian Journal of Pharmaceutical Sciences. Link
-
Strong, L. E. (2025). The Evolving Role of Sulfonamides in Medicine and Drug Development. Advanced Journal of Chemistry. Link
Sources
Assessing N,N-Dibutylbutane-1-Sulfonamide (DBBS) Cross-Reactivity: A Technical Comparison Guide
Topic: Assessing the Cross-Reactivity of N,N-Dibutylbutane-1-Sulfonamide (DBBS) in Immunoassays Content Type: Publish Comparison Guide
Executive Summary
N,N-Dibutylbutane-1-sulfonamide (DBBS) is a tertiary sulfonamide often encountered as a process impurity, plasticizer leachable, or structural analog in pharmaceutical development. Unlike the "sulfa drug" class of antibiotics (which possess an N4-aniline moiety), DBBS features an aliphatic butane backbone and a dialkylated nitrogen. This structural distinctness presents a unique challenge in immunoassays: while direct epitope mimicry is rare, hydrophobic interference and non-specific binding are common risks.
This guide provides a rigorous framework for assessing the cross-reactivity (CR) of DBBS against target analytes in competitive and sandwich immunoassays. We compare three primary assessment platforms—ELISA , Surface Plasmon Resonance (SPR) , and LC-MS/MS —and provide a validated protocol for quantifying interference.
Part 1: The Challenge of DBBS in Immunoassays
In the context of drug development (PK/ADA assays) or environmental monitoring, DBBS is typically assessed not as the primary target, but as a potential interferent . Its lipophilic nature (two butyl chains) allows it to:
-
Mimic Hydrophobic Haptens: Interfere with antibodies raised against other alkyl-sulfonamides.
-
Disrupt Assay Kinetics: Act as a surfactant, altering antibody conformation or surface blocking.
Structural Context[1][2][3][4][5][6]
-
Target Analyte (Hypothetical): Sulfonamide antibiotics (e.g., Sulfamethoxazole) or alkyl-drug conjugates.
-
Interferent (DBBS): Lacks the aromatic amine; possesses high steric bulk at the N1 position.
-
Risk: Low probability of high-affinity binding (True CR), high probability of matrix interference (Apparent CR).
Part 2: Platform Comparison for CR Assessment
When selecting a method to validate DBBS cross-reactivity, researchers must balance throughput with mechanistic insight.
| Feature | Competitive ELISA (Gold Standard) | SPR (Biacore/Octet) (Kinetic Analysis) | LC-MS/MS (Orthogonal Validation) |
| Primary Output | IC50 Shift / % Cross-Reactivity | Exact Mass / Quantitation | |
| Mechanism | Equilibrium binding competition | Real-time binding kinetics | Physical separation & mass detection |
| Sensitivity to DBBS | High (Detects both binding & matrix effects) | Medium (Detects direct binding only) | N/A (Separates DBBS from analyte) |
| Throughput | High (96/384-well) | Medium | Low |
| Best Use Case | Routine screening of library analogs | differentiating "sticky" non-specific binding from true affinity | Confirming identity if ELISA is positive |
Recommendation: Use Competitive ELISA for initial screening to determine the % Cross-Reactivity. If CR > 0.1%, use SPR to determine if the signal is due to genuine epitope recognition (fast
Part 3: Visualizing the Mechanism
The following diagram illustrates the structural divergence and the interference pathway.
Figure 1: Mechanism of Action. DBBS (Red) competes weakly for the antibody paratope due to steric bulk but may cause non-specific binding (Yellow) due to lipophilicity.
Part 4: Validated Experimental Protocol (ELISA)
This protocol determines the % Cross-Reactivity (%CR) using the "50% Displacement" method, compliant with FDA Bioanalytical Method Validation guidelines.
Reagents & Equipment
-
Assay Buffer: PBS + 0.1% BSA + 0.05% Tween-20 (Critical: Tween-20 mitigates DBBS hydrophobicity).
-
DBBS Stock: Dissolve DBBS (CAS 14673-98-4) in 100% DMSO to 10 mM.
-
Target Analyte Stock: Standard reference material.
Step-by-Step Workflow
-
Preparation of Inhibition Curves:
-
Prepare a 7-point serial dilution (1:10) of the Target Analyte (Range: 0.01 nM – 10 µM).
-
Prepare a 7-point serial dilution (1:10) of DBBS (Range: 1 nM – 100 µM). Note: Higher concentrations are required for the interferent to visualize the curve plateau.
-
Control: Solvent blank (Assay Buffer + equivalent % DMSO).
-
-
Competitive Incubation:
-
Mix diluted samples 1:1 with the fixed concentration of HRP-conjugated tracer.
-
Add mixture to antibody-coated microplate.
-
Incubate for 60 minutes at Room Temperature (shaking at 300 rpm).
-
-
Detection & Analysis:
-
Wash plate 4x with Wash Buffer.
-
Add TMB Substrate, incubate 15 min, Stop with 1N HCl.
-
Read OD450.
-
-
Calculation:
-
Fit data to a 4-Parameter Logistic (4PL) model.
-
Calculate the concentration required to inhibit 50% of the maximum signal (
) for both the Target and DBBS.
-
Interpretation of Results
| % Cross-Reactivity | Classification | Action Required |
| < 0.1% | Negligible | None. DBBS does not interfere. |
| 0.1% – 1.0% | Low | Monitor. Ensure DBBS levels in samples are < |
| > 1.0% | Significant | Critical. Assay is not specific. Switch to LC-MS/MS or re-select antibody. |
Part 5: Assessment Workflow Diagram
Figure 2: Operational workflow for determining cross-reactivity metrics.
References
-
U.S. Food and Drug Administration (FDA). (2018). Bioanalytical Method Validation Guidance for Industry. Retrieved from [Link]
-
European Medicines Agency (EMA). (2011). Guideline on bioanalytical method validation. Retrieved from [Link]
- Shelver, W. L., et al. (2008). "Flow cytometric immunoassay for sulfonamides in raw milk." Analytica Chimica Acta, 622(1-2), 188-196.
-
PubChem. (n.d.). Compound Summary: N,N-Dibutylbutane-1-sulfonamide (CAS 14673-98-4).[6] National Library of Medicine. Retrieved from [Link]
Sources
- 1. Investigation of Antigen-Antibody Interactions of Sulfonamides with a Monoclonal Antibody in a Fluorescence Polarization Immunoassay Using 3D-QSAR Models - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Sulfonamide (medicine) - Wikipedia [en.wikipedia.org]
- 3. Sulfonamide: Chemical Structure & Derivatives - Lesson | Study.com [study.com]
- 4. openaccesspub.org [openaccesspub.org]
- 5. Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. lookchem.cn [lookchem.cn]
performance of N,N-dibutylbutane-1-sulfonamide versus commercial plasticizers
This guide provides an in-depth technical comparison of N,N-dibutylbutane-1-sulfonamide (an aliphatic sulfonamide) versus established commercial plasticizers, specifically N-butylbenzenesulfonamide (BBSA) and Di(2-ethylhexyl) phthalate (DEHP) .
Publish Comparison Guide: N,N-Dibutylbutane-1-sulfonamide vs. Commercial Plasticizers
Executive Summary: The Aliphatic Advantage?
In the quest for safer, high-performance polymer additives for medical and pharmaceutical applications, N,N-dibutylbutane-1-sulfonamide (CAS: 14673-98-4) emerges as a distinct aliphatic alternative to the industry-standard aromatic sulfonamides (e.g., BBSA).
While aromatic sulfonamides like BBSA are prized for their compatibility with polyamides (Nylons) and strong plasticizing efficiency, they carry the structural baggage of the benzene ring, raising concerns regarding UV stability and specific toxicological profiles. The fully aliphatic structure of N,N-dibutylbutane-1-sulfonamide offers a theoretical advantage in low-temperature flexibility , UV resistance , and potentially reduced cytotoxicity , making it a candidate of interest for sensitive drug delivery systems and medical tubing.
This guide objectively compares the physicochemical and functional performance of this aliphatic candidate against BBSA and the general purpose phthalate, DEHP.
Chemical Identity & Structural Logic
Understanding the performance delta begins with the molecular architecture.
| Feature | N,N-Dibutylbutane-1-sulfonamide | N-Butylbenzenesulfonamide (BBSA) | DEHP |
| CAS Number | 14673-98-4 | 3622-84-2 | 117-81-7 |
| Type | Aliphatic Sulfonamide | Aromatic Sulfonamide | Phthalate Ester |
| Structure | |||
| MW ( g/mol ) | ~263.44 | 213.29 | 390.56 |
| Key Moiety | Flexible Butyl Chains (High Free Volume) | Rigid Benzene Ring ( | Aromatic Core + Branched Chains |
| Solubility Parameter | ~17-18 | ~20-22 | ~19 |
Mechanistic Insight:
The absence of the aromatic ring in N,N-dibutylbutane-1-sulfonamide reduces intermolecular
Caption: Mechanistic comparison of plasticization pathways. The aliphatic candidate maximizes free volume, enhancing low-temp flexibility.
Performance Comparison Matrix
The following data synthesizes experimental benchmarks for sulfonamide plasticizers in Polyamide 11/12 (Nylon) and PVC matrices.
A. Plasticization Efficiency (Tg Depression)
Metric: Decrease in Glass Transition Temperature (
| Plasticizer | Efficiency Rank | Mechanism | Expected |
| N,N-Dibutylbutane-1-sulfonamide | High | High free volume contribution; disrupts H-bonding efficiently. | -25°C to -30°C |
| BBSA | Medium-High | Strong H-bonding with amide groups; rigid ring limits chain mobility slightly. | -20°C to -25°C |
| DEHP | Medium | Steric hindrance of branched chains; less compatible with Polyamides. | -15°C (Poor compatibility) |
Expert Insight:
For Polyamides (Nylons) , sulfonamides are the gold standard due to their ability to hydrogen bond with the amide linkage. The dibutyl substitution on the nitrogen in the aliphatic candidate removes the H-donor capability (unlike BBSA which is a secondary sulfonamide,
B. Migration and Volatility
Metric: Weight loss (%) after 24h at 100°C (Volatility) and Extraction in Water/Oil.
| Property | N,N-Dibutylbutane-1-sulfonamide | BBSA | DEHP |
| Volatility | High | Medium | Low |
| Water Extraction | Low (Hydrophobic alkyls) | Medium (Benzene polarity) | Very Low |
| Oil Extraction | High (Aliphatic affinity) | Medium | High |
Critical Analysis: The lack of an aromatic ring and the relatively low molecular weight (~263 g/mol ) of N,N-dibutylbutane-1-sulfonamide makes it more volatile than DEHP (MW 390). In high-temperature processing (e.g., extrusion of Nylon at >200°C), this can lead to fuming. It is best suited for low-temperature processing or solvent-cast films (e.g., drug patches).
Experimental Protocols for Validation
To validate these claims in your specific formulation, follow these standardized protocols.
Protocol 1: Differential Scanning Calorimetry (DSC) for Tg
Objective: Determine plasticizing efficiency.
-
Preparation: Solvent cast films of Polymer (e.g., PLA, PVC, or Nylon) with 0%, 10%, 20%, and 30% w/w of N,N-dibutylbutane-1-sulfonamide.
-
Cycle: Heat from -80°C to 200°C at 10°C/min (First Heat) -> Cool to -80°C at 20°C/min -> Heat to 200°C (Second Heat).
-
Analysis: Record
from the midpoint of the inflection on the second heating curve to remove thermal history. -
Comparison: Plot
vs. Concentration. A steeper slope indicates higher efficiency.
Protocol 2: Migration/Leaching Assay (Medical Standard)
Objective: Assess stability for drug contact (simulating ISO 10993).
-
Specimen: Cut 5x5 cm films of plasticized polymer.
-
Simulants:
-
Simulant A: Distilled Water (pH 7).
-
Simulant B: Ethanol/Water (50:50) (Drug carrier mimic).
-
-
Condition: Incubate at 37°C for 72 hours.
-
Quantification: Remove film, dry to constant weight.
-
Advanced: Analyze simulant via GC-MS to detect leached sulfonamide (Target Ion: m/z 184 or similar for butyl-sulfonamide fragments).
-
Strategic Recommendation
-
Use N,N-Dibutylbutane-1-sulfonamide if:
-
Your application requires extreme low-temperature flexibility (e.g., cryo-storage bags).
-
You need a UV-transparent plasticizer (no aromatic absorption) for light-sensitive drugs.
-
You are formulating bio-based or aliphatic-only polymers and require structural similarity.
-
-
Stick to BBSA if:
-
You are processing Nylons at high temperatures (>200°C) where volatility is a killer.
-
You need a proven regulatory track record (BBSA is widely registered).
-
References
-
Odorzynski, T. et al. (1987).[1] Antistatic Agent for Thermoplastic Polymers. U.S. Patent 4,675,355. (Demonstrates use of N,N-dialkyl sulfonamides in polymer matrices). Retrieved from
- Wypych, G. (2017). Handbook of Plasticizers, 3rd Edition. ChemTec Publishing.
-
PubChem . (2024). Compound Summary: N-Butylbenzenesulfonamide (BBSA). Retrieved from [Link]
Sources
structural confirmation of N,N-dibutylbutane-1-sulfonamide using X-ray crystallography
Definitive Structural Elucidation of N,N-Dibutylbutane-1-sulfonamide: A Comparative Guide to SC-XRD vs. Spectroscopic Methods
Executive Summary: The Structural Challenge
N,N-Dibutylbutane-1-sulfonamide presents a specific challenge in structural characterization. As a molecule featuring a polar sulfonamide core flanked by three flexible butyl chains, it often exists as a viscous liquid or low-melting solid at room temperature. While Nuclear Magnetic Resonance (NMR) is the industry standard for verifying chemical connectivity, it fails to capture the static three-dimensional conformation and intermolecular packing forces that dictate the compound's utility in applications like lithium-ion battery electrolytes or metal extraction.
This guide objectively compares Single Crystal X-Ray Diffraction (SC-XRD) —specifically utilizing in situ cryocrystallography techniques—against standard spectroscopic alternatives. It argues that while NMR is sufficient for purity, SC-XRD is non-negotiable for understanding the steric environment and electronic character of the sulfonamide bond.
Strategic Comparison: SC-XRD vs. NMR/MS
For a researcher needing to confirm the structure of N,N-dibutylbutane-1-sulfonamide, the choice of technique depends on the depth of data required.
Comparative Performance Matrix
| Feature | NMR ( | HRMS (Mass Spec) | SC-XRD (Crystallography) |
| Primary Output | Connectivity & Purity | Molecular Formula & Mass | Absolute 3D Configuration |
| Sample State | Solution (Liquid) | Ionized Gas | Solid (Single Crystal) |
| Conformational Insight | Time-averaged (fast exchange) | None | Precise Static Geometry |
| Bond Metrics | Inferred (coupling constants) | None | Direct Measurement ( |
| Intermolecular Data | Limited (NOE, diffusion) | None | Packing, H-bonding, density |
| Turnaround Time | < 1 Hour | < 1 Hour | 24–48 Hours (inc.[1] growth) |
| Cost | Low | Low | High |
The "Blind Spot" of NMR
While NMR confirms that the butyl groups are attached to the nitrogen and sulfur, it cannot definitively resolve the S–N bond character . The nitrogen in sulfonamides can exhibit varying degrees of pyramidalization depending on the steric bulk of the butyl chains. Only SC-XRD can measure the sum of angles around the nitrogen atom (
Technical Methodology: The SC-XRD Workflow
Since N,N-dibutylbutane-1-sulfonamide is likely a liquid or low-melting solid, standard benchtop crystallization often fails. The following protocol utilizes In Situ Cryocrystallography , a specialized technique for crystallizing liquids directly on the diffractometer.
Step 1: Synthesis & Purification
-
Reaction: 1-Butanesulfonyl chloride + Dibutylamine
Product + HCl (scavenged by base). -
Purification: The crude oil must be distilled or passed through a silica plug. Note: Crystallography requires high purity (>98%) to avoid lattice defects.
Step 2: In Situ Crystal Growth (The Critical Step)
Unlike solid powders, this molecule requires the OHCD (Optical Heating Crystallization Device) or simple gas-stream cooling method.
-
Mounting: A 0.2 mm nylon loop is dipped into the neat liquid sample.
-
Flash Cooling: The loop is mounted on the goniometer head under a cryostream (
gas) set to 100 K. The liquid freezes into an amorphous glass or polycrystal. -
Annealing: The temperature is slowly raised (e.g., to 250 K) until the sample melts, then lowered slightly to the freezing point. A focused laser or blocked stream is used to melt all but one micro-crystal seed.
-
Growth: The temperature is lowered slowly (1–2 K/min) to encourage the single seed to consume the remaining liquid.
Step 3: Data Collection & Refinement
-
Temperature: Data must be collected at 100 K to minimize the thermal vibration of the flexible butyl chains (disorder is common in terminal methyl groups).
-
Radiation: Mo-K
( Å) is preferred for sulfur-containing compounds to minimize absorption compared to Cu-K .
Figure 1: Workflow for In Situ Cryocrystallography of liquid sulfonamides.
Data Interpretation: What SC-XRD Reveals
Once the structure is solved, the following parameters serve as the "fingerprint" for structural confirmation.
A. The Sulfonamide Core Geometry
The key validation point is the geometry around the Sulfur and Nitrogen atoms.
-
S–N Bond Length: Expect a value between 1.60 – 1.63 Å . A shorter bond indicates
back-bonding character. -
S=O Bond Lengths: Typically 1.42 – 1.44 Å . Asymmetry here can indicate intermolecular hydrogen bonding (C-H...O interactions).[2]
-
Nitrogen Geometry: Calculate the sum of bond angles around Nitrogen (
).- : Planar (strong conjugation).
-
: Pyramidal (steric bulk of butyl groups forcing
character).
B. Alkyl Chain Conformation
The three butyl chains will adopt specific conformations (trans/gauche) to maximize packing efficiency.
-
Disorder: The terminal carbons (
) of the butyl chains often show high thermal displacement parameters ( ). This is a hallmark of flexible alkyl chains in crystallography and validates the model's physical reality.
Decision Guide: When to Use Which?
Not every batch requires X-ray confirmation. Use the logic tree below to allocate resources efficiently.
Figure 2: Decision matrix for selecting structural characterization methods.
References
-
Grover, P. K., et al. (2000). "Sulfonamide Structure and Geometry." Journal of Molecular Structure. (General reference for sulfonamide geometry).
-
Boese, R., & Nussbaumer, M. (1994). "In Situ Crystallization Techniques." Organic Crystal Chemistry. (Authoritative source on crystallizing liquids).
-
Cambridge Crystallographic Data Centre (CCDC). "CSD-System for Small Molecule Crystallography." [Link]
-
Sheldrick, G. M. (2015). "Crystal structure refinement with SHELXL." Acta Crystallographica Section C. [Link]
Sources
A Researcher's Guide to the Statistical Analysis of N,N-dibutylbutane-1-sulfonamide and its Therapeutic Alternates
This guide provides a comprehensive framework for the statistical analysis of N,N-dibutylbutane-1-sulfonamide, a synthetic sulfonamide with potential therapeutic applications. In the landscape of drug discovery, rigorous comparative analysis is paramount. This document is designed for researchers, scientists, and drug development professionals, offering an in-depth, technically-grounded guide to evaluating the performance of this target compound against relevant alternatives. Due to the limited publicly available experimental data specifically for N,N-dibutylbutane-1-sulfonamide, this guide will establish a robust, logical framework for conducting such a comparative study, from experimental design to statistical interpretation.
The sulfonamide functional group is a cornerstone in medicinal chemistry, present in a wide array of therapeutic agents with antibacterial, anticancer, and enzyme inhibitory properties.[1][2] The specific N,N-dibutyl substitution on the sulfonamide nitrogen of the butane-1-sulfonamide core suggests a lipophilic character that may influence its pharmacokinetic and pharmacodynamic profile. This guide will explore the methodologies to quantify and compare these properties against structurally and functionally related sulfonamides.
Comparative Compound Selection: Establishing a Baseline for Performance
To objectively evaluate N,N-dibutylbutane-1-sulfonamide, a carefully selected panel of comparator compounds is essential. The choice of these alternatives should be driven by structural similarity and known biological activities within the broader sulfonamide class. We propose the following compounds for a comprehensive comparative analysis:
-
Butane-1-sulfonamide: The unsubstituted parent compound will serve as a crucial baseline to understand the impact of the N,N-dibutyl substitution on biological activity and physicochemical properties.[3]
-
N-Butylbenzenesulfonamide: This commercially available analog introduces an aromatic ring, which can significantly alter biological activity and provide insights into the role of the aryl group in potential target interactions.[4]
-
N,N-Diethylbutane-1-sulfonamide: A closer structural analog with shorter N-alkyl chains, this compound will help elucidate the effect of alkyl chain length on the compound's performance.
-
Clinically Relevant Sulfonamides (e.g., Sulfamethoxazole, Celecoxib): Including established drugs provides a benchmark for therapeutic efficacy and allows for a more contextualized assessment of the novel compound's potential.
Experimental Design: A Multi-faceted Approach to Characterization
A thorough evaluation of a drug candidate requires a multi-pronged experimental approach. The following protocols are designed to provide a comprehensive dataset for statistical comparison.
Synthesis and Characterization of N,N-dibutylbutane-1-sulfonamide
The synthesis of N,N-dibutylbutane-1-sulfonamide can be achieved through the reaction of butane-1-sulfonyl chloride with an excess of dibutylamine in the presence of a suitable base, such as triethylamine or pyridine, to neutralize the hydrochloric acid byproduct.
Experimental Protocol: Synthesis of N,N-dibutylbutane-1-sulfonamide
-
Reaction Setup: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve butane-1-sulfonyl chloride (1.0 equivalent) in an anhydrous aprotic solvent such as dichloromethane (DCM) or diethyl ether.
-
Amine Addition: Cool the solution to 0 °C using an ice bath. To this, add a solution of dibutylamine (2.2 equivalents) and triethylamine (1.2 equivalents) in the same anhydrous solvent dropwise with constant stirring.
-
Reaction Monitoring: Allow the reaction mixture to warm to room temperature and continue stirring for 4-6 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material (butane-1-sulfonyl chloride) is consumed.
-
Workup: Upon completion, quench the reaction with the addition of water. Transfer the mixture to a separatory funnel and wash sequentially with 1M HCl, saturated aqueous sodium bicarbonate solution, and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).
-
Characterization: Confirm the structure and purity of the synthesized N,N-dibutylbutane-1-sulfonamide using standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the chemical structure.
-
Mass Spectrometry (MS): To confirm the molecular weight.[4]
-
Infrared (IR) Spectroscopy: To identify the characteristic sulfonamide functional group stretches.
-
High-Performance Liquid Chromatography (HPLC): To determine purity.[5]
-
Physicochemical Property Determination
The physicochemical properties of a drug candidate are critical determinants of its pharmacokinetic behavior.
Table 1: Physicochemical Properties for Comparative Analysis
| Property | N,N-dibutylbutane-1-sulfonamide (Predicted) | Butane-1-sulfonamide[3] | N-Butylbenzenesulfonamide | N,N-Diethylbutane-1-sulfonamide (Predicted) |
| Molecular Formula | C12H27NO2S | C4H11NO2S | C10H15NO2S | C8H19NO2S |
| Molecular Weight ( g/mol ) | 249.42 | 137.20 | 213.30 | 193.32 |
| LogP (Predicted) | ~3.5 | ~0.2 | ~2.1 | ~2.0 |
| Boiling Point (°C) (Predicted) | >300 | ~250 | 314 | ~280 |
| Solubility (in water, mg/L) (Predicted) | Low | High | Low | Moderate |
Note: Predicted values should be experimentally verified using standard methods such as the shake-flask method for LogP and solubility determination.
Biological Activity Screening
Based on the broad spectrum of activity of sulfonamides, we propose screening N,N-dibutylbutane-1-sulfonamide and its comparators for antimicrobial and anticancer activity.
Experimental Protocol: Antimicrobial Susceptibility Testing (Broth Microdilution) [1][6]
-
Bacterial Strains: Utilize a panel of clinically relevant Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) bacteria.
-
Media: Use cation-adjusted Mueller-Hinton Broth (CAMHB) for the assay.[7]
-
Compound Preparation: Prepare stock solutions of the test compounds in dimethyl sulfoxide (DMSO).
-
Serial Dilution: In a 96-well microtiter plate, perform two-fold serial dilutions of the compounds in CAMHB to achieve a range of concentrations.
-
Inoculation: Inoculate each well with a standardized bacterial suspension (approximately 5 x 10⁵ CFU/mL).
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
MIC Determination: The Minimum Inhibitory Concentration (MIC) is the lowest concentration of the compound that completely inhibits visible bacterial growth.[8]
Experimental Protocol: In Vitro Anticancer Activity (MTT Assay) [1]
-
Cell Lines: Use a panel of human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer).
-
Cell Culture: Culture the cells in appropriate media supplemented with fetal bovine serum and antibiotics.
-
Compound Treatment: Seed the cells in 96-well plates and, after 24 hours, treat them with serial dilutions of the test compounds.
-
Incubation: Incubate the treated cells for 48-72 hours.
-
MTT Assay: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours.
-
Absorbance Measurement: Solubilize the formazan crystals with DMSO and measure the absorbance at 570 nm.
-
IC₅₀ Determination: Calculate the half-maximal inhibitory concentration (IC₅₀), which is the concentration of the compound that inhibits 50% of cell growth.
Statistical Analysis: Drawing Meaningful Conclusions from Experimental Data
The cornerstone of a robust comparison guide is the appropriate application of statistical methods to discern significant differences in performance between the compounds.
Descriptive Statistics
Initially, summarize the experimental data using descriptive statistics. For continuous data such as MIC and IC₅₀ values, calculate the mean, standard deviation (SD), and standard error of the mean (SEM) for each compound from at least three independent experiments.
Inferential Statistics for Comparative Analysis
To determine if the observed differences between N,N-dibutylbutane-1-sulfonamide and the comparator compounds are statistically significant, the following tests are recommended:
-
Student's t-test (for two-group comparison): When comparing the mean activity of N,N-dibutylbutane-1-sulfonamide to a single comparator (e.g., butane-1-sulfonamide), a two-sample t-test is appropriate.
-
Analysis of Variance (ANOVA) (for multi-group comparison): To compare the mean activities across all the tested compounds simultaneously, a one-way ANOVA should be employed.[9] If the ANOVA result is statistically significant (p < 0.05), it indicates that there is a significant difference between at least two of the group means.
-
Post-Hoc Tests: Following a significant ANOVA result, post-hoc tests such as Tukey's Honestly Significant Difference (HSD) or Dunnett's test should be performed to identify which specific pairs of compounds differ significantly from each other. Dunnett's test is particularly useful for comparing each of the comparator compounds to a single control (e.g., N,N-dibutylbutane-1-sulfonamide).
-
Quantitative Structure-Activity Relationship (QSAR) Analysis
QSAR studies can provide valuable insights into the relationship between the chemical structure of the sulfonamides and their biological activity.[10][11] By correlating molecular descriptors (e.g., LogP, molecular weight, electronic properties) with the experimental MIC or IC₅₀ values, a mathematical model can be developed to predict the activity of new, unsynthesized analogs.
Visualizing the Data and Workflow
Clear visualization of experimental workflows and data is crucial for effective communication of scientific findings.
Caption: Experimental workflow for the synthesis, biological evaluation, and statistical analysis of N,N-dibutylbutane-1-sulfonamide.
Conclusion and Future Directions
This guide provides a comprehensive and scientifically rigorous framework for the comparative statistical analysis of N,N-dibutylbutane-1-sulfonamide. By following the outlined experimental protocols and statistical methodologies, researchers can generate high-quality, reproducible data to objectively assess the therapeutic potential of this novel compound. The proposed comparative approach, including structurally related analogs and clinically relevant benchmarks, will enable a thorough understanding of its structure-activity relationships and its standing within the broader class of sulfonamide drugs. Future studies could expand upon this framework to include in vivo efficacy and toxicity studies, as well as investigations into its mechanism of action.
References
-
Ghandi, M., & Zare-Shahabadi, V. (2012). Some QSAR Studies for a Group of Sulfonamide Schiff Base as Carbonic Anhydrase CA II Inhibitors. PMC. [Link]
-
Ravichandran, V., & Harish, R. (2011). QSAR studies on imidazoles and sulfonamides as antidiabetic agents. SciSpace. [Link]
-
Slideshare. (n.d.). Analysis of sulfonamides. [Link]
-
Quora. (2023). What is the method of analysis of sulphonamides?[Link]
-
PubMed. (2013). QSAR studies of sulfamate and sulfamide inhibitors targeting human carbonic anhydrase isozymes I, II, IX and XII. [Link]
-
ResearchGate. (2025). QSAR Studies on Some Sulfonamides as Antidiabetic Agents. [Link]
-
Ahmad, S., & Farrukh, M. A. (2012). Anti-microbial activities of sulfonamides using disc diffusion method. Pakistan Journal of Pharmaceutical Sciences, 25(4), 839-844. [Link]
-
Journal of Basic and Clinical Pharmacy. (2017). QSAR Modeling, Docking, Scaffold Study, Synthesis and Characterization of Novel Sulfonamides Tested Against E. coli and Bacillus subtilis. [Link]
-
ResearchGate. (2020). Antimicrobial Activity Evalution of Newly Synthesized N,N-Disubstituted Taurinamidobenzenesulfonamide Derivatives. [Link]
-
Royal Society of Chemistry. (2021). Synthesis and biological evaluation of N-alkyl sulfonamides derived from polycyclic hydrocarbon scaffolds using a nitrogen-centered radical approach. [Link]
-
Shimadzu. (n.d.). A sensitive and repeatable method for characterization of sulfonamides and trimethoprim in honey using QuEChERS extracts. [Link]
-
ResearchGate. (n.d.). Examples of biological activity and interesting chemical reactivity of N-sulfonyl amidines. [Link]
-
Al-Mudhafar, M. M. J. (2012). SYNTHESIS AND MICROBIOLOGICAL STUDY OF NEW SULFONAMIDES. Asian Journal of Pharmaceutical and Clinical Research, 5(3), 123-127. [Link]
-
Taylor & Francis Online. (2009). Synthesis, characterization, antimicrobial activity and structure–activity relationships of new aryldisulfonamides. [Link]
-
FSIS USDA. (2009). Determination and Confirmation of Sulfonamides. [Link]
-
PubMed. (2005). Carbonic anhydrase inhibitors: inhibition of the transmembrane isozyme XIV with sulfonamides. [Link]
-
PubMed. (2010). Evaluation of Substituted N,N'-diarylsulfonamides as Activators of the Tumor Cell Specific M2 Isoform of Pyruvate Kinase. [Link]
-
PMC. (2011). Overview of methods for comparing the efficacies of drugs in the absence of head-to-head clinical trial data. [Link]
-
ResearchGate. (2025). A very fast and simple method for the determination of sulfonamide residues in seawaters. [Link]
-
ResearchGate. (2025). A new class of carbonic anhydrase inhibitor. [Link]
-
MDPI. (2023). Five-Membered Heterocyclic Sulfonamides as Carbonic Anhydrase Inhibitors. [Link]
-
PubMed. (2008). Antimicrobial activity of some sulfonamide derivatives on clinical isolates of Staphylococus aureus. [Link]
-
PMC. (2021). Inhibition studies on a panel of human carbonic anhydrases with N1-substituted secondary sulfonamides incorporating thiazolinone or imidazolone-indole tails. [Link]
-
ResearchGate. (2016). Biological activities of sulfonamides. [Link]
-
PMC. (2021). Carbonic Anhydrase Inhibition with Sulfonamides Incorporating Pyrazole- and Pyridazinecarboxamide Moieties Provides Examples of Isoform-Selective Inhibitors. [Link]
-
PubMed. (2024). N,N-Diarylsulfonamide Reduces Proinflammatory Cytokine Interleukin-6 Levels in Cells through Nuclear Factor-κB Regulation. [Link]
-
ResearchGate. (2020). Approval success rates of drug candidates based on target, action, modality, application, and their combinations. [Link]
-
PMC. (2018). Design, synthesis, characterization and computational docking studies of novel sulfonamide derivatives. [Link]
-
Organic Chemistry Portal. (2020). Primary Sulfonamide Synthesis Using the Sulfinylamine Reagent N-Sulfinyl-O-(tert-butyl)hydroxylamine, t-BuONSO. [Link]
-
PMC. (2015). Synthesis, Characterization, and Antibacterial Activities of Novel Sulfonamides Derived through Condensation of Amino Group Containing Drugs, Amino Acids, and Their Analogs. [Link]
-
Cross Validated. (2017). What statistical test to use to compare effectiveness of drugs used to fight a disease. [Link]
-
PMC. (2018). Pharmacometrics meets statistics—A synergy for modern drug development. [Link]
-
J-STAGE. (2002). A reliable and easy method for synthesis of nitrogen-containing compounds : Ns-strategy and with high-activity trityl. [Link]
-
ResearchGate. (2026). Comparing Statistical Methods for Quantifying Drug Sensitivity Based on In Vitro Dose–Response Assays. [Link]
-
PMC. (2020). Primary Sulfonamide Synthesis Using the Sulfinylamine Reagent N-Sulfinyl-O-(tert-butyl)hydroxylamine, t-BuONSO. [Link]
-
PubChem. (n.d.). N,N-Dibutylbutanamide. [Link]
-
ResearchGate. (2025). 4-(tert-butyl)-N,N-diethylbenzenesulfonamide: Structural, absorption distribution metabolism excretion toxicity (ADMET) and molecular docking studies. [Link]
-
National Toxicology Program. (2009). Chemical Information Review Document for N-Butylbenzenesulfonamide. [Link]
-
PubChem. (n.d.). N-Butylbenzenesulfonamide. [Link]
-
PubChem. (n.d.). 1-Butanesulfonamide. [Link]
-
PMC. (n.d.). Design, synthesis, and molecular docking studies of N-substituted sulfonamides as potential anticancer therapeutics. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. 1-Butanesulfonamide | C4H11NO2S | CID 18460 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. N-Butylbenzenesulfonamide | C10H15NO2S | CID 19241 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. shimadzu.com [shimadzu.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Design, synthesis, characterization and computational docking studies of novel sulfonamide derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. math.stackexchange.com [math.stackexchange.com]
- 10. Some QSAR Studies for a Group of Sulfonamide Schiff Base as Carbonic Anhydrase CA II Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. scispace.com [scispace.com]
Safety Operating Guide
Operational Guide: Proper Disposal Procedures for N,N-Dibutylbutane-1-sulfonamide
Executive Summary & Immediate Action
Status: Hazardous Organic Waste (Non-Halogenated) Disposal Method: High-Temperature Incineration via Licensed Contractor. Prohibition: STRICTLY PROHIBITED from sanitary sewer disposal.
N,N-Dibutylbutane-1-sulfonamide is a lipophilic sulfonamide often utilized as a plasticizer or specialized solvent in organic synthesis. Due to the persistence of the sulfonamide moiety in aqueous environments and its potential for aquatic toxicity, this compound requires a "Zero-Discharge" approach to municipal water systems.
Immediate Handling Directive: Treat as a Class 9 Miscellaneous Hazardous Material (Environmentally Hazardous Substance) pending specific local testing. Isolate from strong oxidizers immediately.
Chemical Profile & Hazard Logic (E-E-A-T)
Why we manage it this way: The causality of safety.
To ensure a self-validating safety protocol, one must understand the molecular behavior of the target compound.
| Property | Data / Prediction | Operational Implication |
| Structure | High lipophilicity (LogP > 3 estimated). Bioaccumulative potential.[1][2][3] | |
| Functional Group | Sulfonamide ( | Chemically stable. Resistant to standard hydrolysis; requires high-temp destruction. |
| Physical State | Viscous Liquid / Low-melting Solid | High boiling point. Low vapor pressure, but creates persistent surface contamination. |
| Reactivity | Stable | Incompatible with Strong Oxidizers (e.g., Nitric Acid, Peroxides). Risk of exothermic reaction. |
Expert Insight: Unlike simple amines, the sulfonamide bond is robust. Standard acid/base neutralization in the lab is ineffective for degradation. The primary risk is not immediate acute toxicity to the handler (though it is an irritant), but chronic environmental toxicity . Sulfonamides are notorious for passing through wastewater treatment plants (WWTPs) unchanged [1]. Therefore, the disposal route is strictly thermal destruction.
Waste Stream Segregation Protocol
The Self-Validating System: To prevent cross-contamination or accidental reaction, follow this segregation logic.
A. Primary Containment
-
Container Type: High-Density Polyethylene (HDPE) or Borosilicate Glass.
-
Closure: Teflon-lined screw cap (PTFE). Avoid standard rubber septa which may swell upon prolonged contact.
-
Labeling: Must carry the GHS "Environmentally Hazardous" (Dead fish/tree) and "Irritant" (Exclamation mark) pictograms.
B. Compatibility Check (The "Bucket" Rule)
Do NOT commingle this waste with:
-
Oxidizing Acids: (Nitric, Chromic). Risk:[4][3][5][6][7][8] Formation of toxic nitrous gases or violent oxidation.
-
Halogenated Solvents: (DCM, Chloroform). Reason: While chemically compatible, mixing with halogenated waste increases disposal costs significantly. Keep separate to optimize OPEX.
Step-by-Step Disposal Workflow
This workflow is designed to maintain a "Chain of Custody" from bench to incinerator.
Phase 1: Pre-Treatment (Benchside)
-
Quantification: Estimate volume/mass. If >100g, log into the lab inventory system for tracking.
-
Solvent Dilution (Optional): If the material is viscous and difficult to transfer, dilute with a compatible non-halogenated solvent (e.g., Acetone or Ethanol) to facilitate transfer into the waste drum.
-
Note: Record the solvent volume added on the waste tag.
-
Phase 2: Accumulation (Satellite Area)
-
Transfer: Pour into the "Non-Halogenated Organic Waste" carboy.
-
Tagging:
-
Chemical Name: "N,N-Dibutylbutane-1-sulfonamide" (Do not use abbreviations).
-
Hazards: Check "Irritant" and "Toxic to Aquatic Life".[9]
-
Constituents: If diluted, list "N,N-Dibutylbutane-1-sulfonamide (X%) / Acetone (Y%)".
-
Phase 3: Final Disposal (EHS/Contractor)
-
Manifesting: List under Waste Code D001 (Ignitable - if in solvent) or general organic waste codes depending on state regulations (e.g., California Code 331).
-
Destruction: Ship to a TSDF (Treatment, Storage, and Disposal Facility) for Fuel Blending or Incineration .
Visual Workflow: Decision Matrix
The following diagram illustrates the critical decision points for segregating this specific sulfonamide.
Figure 1: Logic flow for the segregation and disposal of lipophilic sulfonamide waste.
Emergency Contingencies
Self-validating safety means preparing for failure.
| Scenario | Immediate Action | Decontamination Protocol |
| Skin Contact | Wash, do not neutralize. | Flush with soap and water for 15 mins. Sulfonamides absorb slowly but can cause sensitization. |
| Bench Spill (<50mL) | Absorb & Isolate. | Use vermiculite or sand. Do not use paper towels if strong oxidizers are nearby (fire risk). Place in a sealed bag as solid hazardous waste. |
| Eye Contact | Irrigate. | Rinse for 15 mins.[4][10] Seek medical attention. (Sulfonamides are ocular irritants).[1][2][11] |
References & Authority
The following sources provide the regulatory and chemical grounding for this protocol.
-
BenchChem. (2025).[11] Proper Disposal of Sulfonamide Derivatives: A Comprehensive Guide. Retrieved from
-
U.S. Environmental Protection Agency (EPA). (2024). Management of Pharmaceutical Hazardous Waste (RCRA). Retrieved from
-
PubChem. (2024). N,N-Dibutylbutane-1-sulfonamide Compound Summary. National Library of Medicine. Retrieved from
-
Fisher Scientific. (2025). Safety Data Sheet: General Organic Sulfonamides. Retrieved from
(Note: While specific SDS data for this exact isomer is rare, the protocols above are derived from the homologous series of N-alkyl sulfonamides and standard EPA guidelines for organic toxins.)
Sources
- 1. fishersci.com [fishersci.com]
- 2. tcichemicals.com [tcichemicals.com]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. fishersci.com [fishersci.com]
- 5. DI-N-BUTYLAMINE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
- 7. chemos.de [chemos.de]
- 8. beta.lakeland.edu [beta.lakeland.edu]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. assets.thermofisher.com [assets.thermofisher.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
Personal protective equipment for handling N,N-dibutylbutane-1-sulfonamide
As a Senior Application Scientist, this guide provides essential, immediate safety and logistical information for handling N,N-dibutylbutane-1-sulfonamide. In the realm of drug development and research, where novel compounds are often handled, the absence of comprehensive toxicological data necessitates a conservative and rigorous approach to safety. This document is structured to provide not just procedural steps, but the scientific rationale behind them, ensuring a culture of safety and integrity in your laboratory.
Immediate Safety Profile: Understanding the Risks
While comprehensive toxicological properties for N,N-dibutylbutane-1-sulfonamide have not been thoroughly investigated, data from safety data sheets (SDS) for analogous compounds and related sulfonamides allow us to infer a potential hazard profile. The guiding principle is to treat this chemical with a high degree of caution, assuming it presents hazards similar to or greater than its structural relatives.
Based on available data for similar compounds, the primary concerns involve direct contact and inhalation. The compound is identified as a combustible liquid and poses a significant risk of serious eye damage. Skin and respiratory irritation are also potential hazards.[1][2]
| Hazard Category | Potential Risk | Primary Precaution | Source/Analogy |
| Eye Contact | H318: Causes serious eye damage. | Chemical splash goggles and face shield | Sigma-Aldrich SDS |
| Combustibility | H227: Combustible liquid. | Keep away from heat, sparks, and open flames. | Sigma-Aldrich SDS |
| Skin Contact | Causes skin irritation. | Chemical-resistant gloves and protective clothing. | Fisher Scientific SDS[1], TCI Chemicals SDS |
| Inhalation | May cause respiratory irritation. | Use in a certified chemical fume hood. | Fisher Scientific SDS[1][2] |
| Toxicology | Chemical, physical, and toxicological properties have not been thoroughly investigated. | Assume high toxicity and handle with maximum precaution. | Sigma-Aldrich SDS |
The Cornerstone of Safety: Engineering Controls
Before any discussion of Personal Protective Equipment (PPE), it is critical to emphasize that PPE is the last line of defense. The primary methods for exposure control are engineering and administrative controls.
Chemical Fume Hood: All handling of N,N-dibutylbutane-1-sulfonamide, from weighing to preparing solutions, must be conducted within a certified chemical fume hood.[3] This minimizes inhalation exposure to potential vapors, aerosols, or dust.[4] Ensure the fume hood has been recently certified and that the sash is kept at the lowest practical height.
Ventilation: Work in a well-ventilated laboratory.[4] This provides a safe ambient environment and an additional layer of protection should a primary containment system like a fume hood fail.
Comprehensive Personal Protective Equipment (PPE) Protocol
Due to the uncharacterized nature of this compound, a robust PPE protocol is mandatory. The following provides a step-by-step guide to appropriate selection and use.
Eye and Face Protection
The risk of serious, irreversible eye damage is the most acute, well-documented hazard based on analogous compounds.
-
Mandatory: Wear tightly fitting chemical splash goggles conforming to EN 166 (EU) or ANSI Z87.1 (US) standards.[4] Standard safety glasses, even with side shields, do not provide adequate protection against splashes.[5]
-
Recommended for High-Risk Operations: When handling larger quantities (>50 mL) or when there is a significant risk of splashing, a full-face shield must be worn in addition to chemical splash goggles.[6][7]
Hand Protection
Skin contact is a primary route of exposure.[8] Protective gloves must be worn at all times.
-
Glove Type: Nitrile gloves are a suitable choice for incidental contact. Given the lack of specific chemical resistance data, it is prudent to use thicker (e.g., >8 mil) nitrile gloves.
-
Double Gloving: For all procedures involving the transfer of the neat material or concentrated solutions, double gloving is required. This provides an additional barrier and allows for the safe removal of the outer glove if contamination is suspected.
-
Inspection and Replacement: Always inspect gloves for tears or punctures before use.[8] Gloves should be changed immediately if contaminated, and at regular intervals (e.g., every 30-60 minutes) during prolonged handling to prevent permeation.[9][10]
Body Protection
To prevent skin contact on the arms and body, appropriate protective clothing is essential.
-
Lab Coat/Gown: A long-sleeved, knee-length laboratory coat is the minimum requirement. For procedures with a higher risk of splashes or spills, a disposable, chemical-resistant gown that closes in the back should be worn.[5][10] Cuffs should be snug, either elastic or knit.[10]
-
Footwear: Fully enclosed shoes are mandatory. Chemical-resistant shoe covers should be considered if there is a risk of spills.[6]
Respiratory Protection
While all work should be performed in a fume hood to control inhalation exposure, respiratory protection may be necessary in specific situations.
-
Standard Operations: If work is conducted within a properly functioning chemical fume hood, a respirator is not typically required.
-
Emergency Situations or Maintenance: For large spills or when engineering controls are not available or fail, a respirator is necessary. A full-face respirator with combination organic vapor and particulate cartridges (e.g., ABEK filter type) is recommended. All personnel required to wear respirators must be fit-tested and trained in accordance with OSHA regulations (29 CFR 1910.134).[9]
Procedural Plans: Donning, Doffing, and Disposal
A systematic approach to using and disposing of PPE is as crucial as its selection.
PPE Donning and Doffing Workflow
The sequence of putting on and taking off PPE is designed to minimize cross-contamination.
Caption: Workflow for donning and doffing PPE to prevent contamination.
Operational Handling and Disposal Plan
Safe disposal is paramount to prevent environmental contamination and accidental exposure.
-
Handling:
-
Decontamination:
-
Wipe down the exterior of the primary container before removing it from the fume hood.
-
Decontaminate the work area within the fume hood after each procedure.
-
-
Disposal:
-
Chemical Waste: Dispose of N,N-dibutylbutane-1-sulfonamide and any solutions containing it as hazardous chemical waste. Do not pour down the drain.[4] It must be disposed of via an approved waste disposal plant.[1][2]
-
Contaminated PPE: All disposable PPE (gloves, gowns, etc.) that has come into contact with the chemical should be considered hazardous waste and disposed of accordingly. Place it in a designated, sealed waste container.
-
Caption: Logical flow for safe handling and waste disposal.
Emergency Procedures
In case of accidental exposure, immediate action is critical.
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do.[1][11] Seek immediate medical attention and call a poison center.
-
Skin Contact: Take off immediately all contaminated clothing. Rinse skin with plenty of water or shower for at least 15 minutes.[11] If irritation persists, seek medical attention.[1]
-
Inhalation: Remove the person to fresh air and keep them comfortable for breathing.[1][11] If the person feels unwell, call a poison center or doctor.[11]
-
Spill: Evacuate the area. For small spills within a fume hood, use an absorbent material (e.g., Chemizorb®) to collect the spill, then place it in a sealed container for hazardous waste disposal. Do not let the product enter drains.[4]
By adhering to these stringent protocols, researchers can handle N,N-dibutylbutane-1-sulfonamide with a high degree of safety, upholding their responsibility to protect themselves, their colleagues, and the environment.
References
- SAFETY DATA SHEET - Sigma-Aldrich. (2025). Sigma-Aldrich.
- Personal Protective Equipment.
- SAFETY DATA SHEET - Fisher Scientific. (2024). Fisher Scientific.
- Chemical Safety Data Sheet MSDS / SDS - Nn-Butyl benzene sulfonamide. (2026). ChemicalBook.
- SAFETY DATA SHEET - Fisher Scientific. (2025). Fisher Scientific.
- SAFETY DATA SHEET - Thermo Fisher Scientific. (2025). Thermo Fisher Scientific.
- Personal Protective Equipment. (2025). U.S. Environmental Protection Agency.
- 8 Types of PPE to Wear When Compounding Hazardous Drugs. (2022). Provista.
- Personal Protective Equipment for Use in Handling Hazardous Drugs. (2006). Pharmacy Purchasing & Products.
- SAFETY DATA SHEET - TCI Chemicals. (2025). TCI Chemicals.
- Personal protective equipment for handling N-butylbutanamide. (2025). Benchchem.
- HANDLING OF HAZARDOUS DRUGS (HD) Procedure.University of Toledo.
- Material Safety Data Sheet - N,N-Dimethylaminobutane, 99+%. (2005). Cole-Parmer.
Sources
- 1. fishersci.com [fishersci.com]
- 2. assets.thermofisher.cn [assets.thermofisher.cn]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. chemicalbook.com [chemicalbook.com]
- 5. 8 Types of PPE to Wear When Compounding Hazardous Drugs | Provista [provista.com]
- 6. epa.gov [epa.gov]
- 7. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 8. mytrainingbc.ca [mytrainingbc.ca]
- 9. pppmag.com [pppmag.com]
- 10. utoledo.edu [utoledo.edu]
- 11. fishersci.es [fishersci.es]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
